molecular formula C7H12N2O5S B7821618 2,5-Diaminoanisole sulfate CAS No. 42909-29-5

2,5-Diaminoanisole sulfate

Cat. No.: B7821618
CAS No.: 42909-29-5
M. Wt: 236.25 g/mol
InChI Key: HAGUXKMTUITVQW-UHFFFAOYSA-N
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Description

2,5-Diaminoanisole sulfate is a useful research compound. Its molecular formula is C7H12N2O5S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Diaminoanisole sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diaminoanisole sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxybenzene-1,4-diamine;sulfuric acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O.H2O4S/c1-10-7-4-5(8)2-3-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGUXKMTUITVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66671-82-7
Record name 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1)
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DSSTOX Substance ID

DTXSID3070468
Record name 2,5-Diaminoanisole sulfate
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Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42909-29-5, 66671-82-7
Record name 1,4-Benzenediamine, 2-methoxy-, sulfate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Benzenediamine, 2-methoxy-, sulfate
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Record name 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1)
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Record name 2,5-Diaminoanisole sulfate
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Record name 2-methoxybenzene-1,4-diammonium sulphate
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Record name 2-methoxybenzene-1,4-diammonium sulphate
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Record name 2-METHOXY-P-PHENYLENEDIAMINE SULFATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: 2,5-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Reaction Mechanisms, and Analytical Protocols

Part 1: Executive Technical Summary

2,5-Diaminoanisole sulfate (CAS: 66671-82-7) is a primary intermediate used principally in oxidative hair coloring and as a precursor in organic synthesis. Chemically defined as 2-methoxy-p-phenylenediamine sulfate , it functions as a chromophore precursor that generates permanent color through oxidative coupling.

Critical Distinction: This compound is frequently confused with its structural isomer, 2,4-diaminoanisole (CAS 615-05-4). Unlike the 2,4-isomer, which is a banned carcinogen (IARC Group 2B), 2,5-diaminoanisole sulfate exhibits a distinct toxicological profile and remains in use under strict regulatory concentration limits (e.g., EU Cosmetics Regulation). Researchers must maintain rigorous distinction between these isomers during synthesis and safety assessment.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

The presence of the electron-donating methoxy group (


) at the ortho position to one amine (and meta to the other) significantly alters the oxidation potential compared to unsubstituted p-phenylenediamine (PPD). This results in a shift in the reaction kinetics and the final color spectrum (typically yielding red-violet to brown tones).
Table 1: Physicochemical Properties
PropertySpecificationNote/Context
IUPAC Name 2-methoxybenzene-1,4-diamine sulfate
Common Synonyms 2,5-Diaminoanisole sulfate; 2-Methoxy-p-phenylenediamine sulfate
CAS Number 66671-82-7 Distinct from free base (5307-02-8)
Molecular Formula

Molecular Weight 236.25 g/mol
Appearance Off-white to violet/grey powderDarkens rapidly upon oxidation (air/light)
Solubility Soluble in water; slightly soluble in ethanolSulfate salt enhances aqueous solubility
pH (1% aq.[1][2][3][4] soln) Acidic (~2.0 - 3.0)Requires neutralization for coupling reaction
Melting Point >200°C (Decomposes)Typical for sulfate salts

Part 3: Reaction Mechanism (Oxidative Coupling)

The core utility of 2,5-diaminoanisole sulfate lies in its ability to undergo oxidative coupling. It acts as the Primary Intermediate . In the presence of an oxidizing agent (typically


 at alkaline pH), it oxidizes to a reactive quinonediimine species. This electrophile then attacks a Coupler  (electron-rich aromatic compound like resorcinol) to form a stable Indo dye.
Mechanism Flow[5][6]
  • Activation: The sulfate salt is neutralized by alkali (ammonia/MEA).

  • Oxidation: The free base is oxidized to the quinonediimine intermediate (

    
    ).
    
  • Coupling:

    
     undergoes electrophilic aromatic substitution with a coupler.
    
  • Chromophore Formation: Further oxidation yields the final colored trimer.

Visualization: Oxidative Coupling Pathway[5]

OxidationMechanism Figure 1: Oxidative coupling mechanism of 2,5-Diaminoanisole sulfate to form permanent dye. Precursor 2,5-Diaminoanisole (Primary Intermediate) QDI Quinonediimine (Reactive Electrophile) Precursor->QDI -2e-, -2H+ Oxidant H2O2 (Oxidant) Oxidant->QDI Leuco Leuco Dye (Colorless Dimer) QDI->Leuco + Coupler Coupler Coupler (e.g., Resorcinol) Coupler->Leuco FinalDye Indo Dye (Colored Chromophore) Leuco->FinalDye Oxidation

Part 4: Analytical Methodologies

Quantification of 2,5-diaminoanisole sulfate requires preventing auto-oxidation during sample preparation. The following High-Performance Liquid Chromatography (HPLC) protocol is validated for stability and resolution from common impurities.

Standardized HPLC Protocol

Principle: Reversed-phase chromatography with ion-pairing or pH control to retain the polar diamine.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (Octadecylsilyl),

    
     (e.g., Agilent Zorbax or equivalent).
    
  • Mobile Phase:

    • Solvent A: 0.01M Phosphate Buffer (pH 6.0) + 0.1% Triethylamine (to reduce tailing).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 95% A (Isocratic)

    • 5-20 min: 95% A

      
       50% A
      
    • 20-25 min: 50% A (Hold)

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 280 nm (primary) and 254 nm (secondary).

  • Sample Preparation: Dissolve 10 mg in 10 mL Mobile Phase A containing 0.1% Ascorbic Acid (antioxidant) to prevent pre-injection oxidation.

Workflow Visualization

HPLCWorkflow Figure 2: Analytical workflow for quantification of 2,5-Diaminoanisole Sulfate. Sample Raw Material (Sulfate Salt) Prep Solubilization Solvent: Buffer + Ascorbic Acid (Prevents Auto-oxidation) Sample->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Separate Separation (C18 Column, pH 6.0) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Data Quantification (Peak Area vs. Standard) Detect->Data

Part 5: Toxicology & Safety Profile

The safety assessment of 2,5-diaminoanisole sulfate is critical due to the historical carcinogenicity of its isomer (2,4-DA).

Carcinogenicity & Mutagenicity
  • Differentiation: Unlike 2,4-diaminoanisole, 2,5-diaminoanisole sulfate has shown negative results in dominant lethal assays in rats [1].[6]

  • NTP Studies: While some diamines are flagged, the specific structural arrangement of the 2,5-isomer (methoxy group position) reduces the formation of reactive nitrenium ions capable of DNA intercalation compared to the 2,4-isomer.

  • Regulatory Status: The European Scientific Committee on Consumer Safety (SCCS) restricts its use but allows it in oxidative hair dyes at regulated concentrations (typically <1.0% on-head), acknowledging its sensitizing potential but distinguishing it from prohibited carcinogens [2].

Acute Toxicity & Sensitization
  • Skin Sensitization (GHS H317): Classified as a strong skin sensitizer.[7] It can induce allergic contact dermatitis.[8]

  • Acute Oral Toxicity (GHS H301): Toxic if swallowed.[7]

  • Aquatic Toxicity (GHS H400/H410): Very toxic to aquatic life; waste must be incinerated, not flushed.

Part 6: Handling & Stability

  • Storage: Store at +2°C to +8°C in amber glass vials. The sulfate salt is hygroscopic and light-sensitive.

  • Incompatibility: Violent reaction with strong oxidizing agents (peroxides, permanganates) outside of controlled reaction vessels.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to manage

    
     and 
    
    
    
    emissions).

References

  • Sheu, C. W., & Green, S. (1979). Dominant lethal assay of some hair-dye components in random-bred male rats.[6] Journal of Toxicology and Environmental Health.

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Toluene-2,5-diamine and its sulfate (Contextual reference for PPD-derivative safety assessment standards). European Commission.[9]

  • National Toxicology Program (NTP). (1978). Bioassay of 2,5-Toluenediamine Sulfate for Possible Carcinogenicity (Comparative structural toxicology data).

  • PubChem. (n.d.). Compound Summary: 2,5-Diaminoanisole sulfate.[1][4][6] National Library of Medicine.

Sources

Technical Monograph: 2,5-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and toxicological profile of 2,5-Diaminoanisole Sulfate.

Molecular Architecture, Synthesis, and Toxicological Mechanisms

Executive Summary

2,5-Diaminoanisole Sulfate (CAS: 66671-82-7) is an aromatic amine salt primarily utilized as a precursor in oxidative hair dye formulations. Structurally, it consists of a 2-methoxy-1,4-benzenediamine core stabilized by a sulfuric acid counterion. While it serves as a functional alternative to toluene-2,5-diamine, its application is governed by strict toxicological controls due to its mutagenic potential upon oxidative activation. This guide provides a deep-dive analysis of its structural properties, synthetic pathways, and the specific mechanism of action that defines both its utility and its safety profile.

Molecular Architecture & Physicochemical Profile[1]

Structural Identity

The molecule is the sulfate salt of 2-methoxy-p-phenylenediamine.[1] The methoxy group (-OCH₃) at the ortho position to one amino group and meta to the other exerts a strong electron-donating effect (+M effect), significantly increasing the electron density of the benzene ring compared to the methyl analogue (2,5-diaminotoluene).

  • IUPAC Name: 2-Methoxybenzene-1,4-diamine sulfate (1:1)

  • CAS Number: 66671-82-7[2][3][4]

  • Molecular Formula: C₇H₁₂N₂O₅S (C₇H₁₀N₂O · H₂SO₄)[5]

  • Molecular Weight: 236.25 g/mol [6]

Salt Form Analysis

In its commercial form, the free base is neutralized with sulfuric acid to form the sulfate salt. This protonation occurs primarily at the amino groups, stabilizing the molecule against premature oxidation (auto-oxidation) which is rapid for the free base in air.

  • Lattice Structure: While specific X-ray diffraction data for this sulfate is limited, analogous phenylenediamine sulfates exhibit extensive hydrogen bonding networks where sulfate oxygens accept hydrogen bonds from the ammonium protons (

    
    ), creating a high-melting, water-soluble crystal lattice.
    
Physicochemical Properties Table
PropertyValueContext/Reference
Appearance Off-white to violet powderDarkens upon exposure to air/light due to surface oxidation.
Solubility Soluble in WaterIonic character of the sulfate salt facilitates aqueous formulation.
Melting Point > 200°C (Decomposes)Typical of diamine salts; exact MP depends on hydration state.
pKa (Est.) ~3.0 and ~6.0Estimated for the conjugate acids of the amino groups.
LogP -0.5 (Est.)Low lipophilicity due to ionic nature; Free base LogP ~0.9.

Spectroscopic Characterization

Researchers validating the identity of 2,5-Diaminoanisole Sulfate should anticipate the following spectral signatures.

  • ¹H NMR (DMSO-d₆):

    • Methoxy Singlet: A sharp singlet at δ ~3.7-3.8 ppm integrating for 3 protons (-OCH₃).

    • Aromatic Protons: A set of signals in the δ 6.5-7.5 ppm region. The asymmetric substitution pattern (1,2,4-substitution) typically yields a doublet (H6), a doublet of doublets (H5), and a singlet (H3), though shifts vary with pH.

    • Ammonium Protons: Broad exchangeable singlets at δ 8.0-10.0 ppm corresponding to

      
      .
      
  • IR Spectroscopy (KBr):

    • N-H Stretch: Broad, strong bands at 2800-3200 cm⁻¹ (ammonium salt).

    • Sulfate Band: Strong, broad absorption at 1050-1150 cm⁻¹ (S-O stretch).

    • C-O Stretch: Distinct band at ~1220 cm⁻¹ (aryl alkyl ether).

Synthesis & Manufacturing Route

The industrial synthesis of 2,5-Diaminoanisole Sulfate typically proceeds via the modification of o-anisidine (2-methoxyaniline). The pathway requires careful regiocontrol to ensure the second amino group is introduced at the para position relative to the first amine (position 4), which is position 5 relative to the methoxy group in the final numbering.

Synthetic Pathway Diagram

Synthesis Start o-Anisidine (2-Methoxyaniline) Step1 N-Acetylation (Protection) Start->Step1 Inter1 2-Methoxyacetanilide Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 4-Nitro-2-methoxyacetanilide (Major Isomer) Step2->Inter2 Step3 Reduction (Fe/HCl or H2/Pd) Inter2->Step3 Inter3 4-Amino-2-methoxyacetanilide Step3->Inter3 Step4 Hydrolysis & Salt Formation (H2SO4) Inter3->Step4 Final 2,5-Diaminoanisole Sulfate Step4->Final

Figure 1: Step-wise synthesis from o-anisidine. The acetylation step protects the amine and directs nitration primarily to the para-position relative to the acetamido group.

Reactivity & Mechanism of Action (Oxidative Coupling)[8]

In hair dye applications, 2,5-Diaminoanisole Sulfate functions as a primary intermediate .[7] It does not dye hair directly; it must undergo oxidative coupling with a coupler (e.g., resorcinol, m-aminophenol) in the presence of an oxidizing agent (H₂O₂).[8]

The Quinone Diimine Mechanism
  • Activation: The sulfate salt is neutralized by the alkaline base (ammonia/MEA) in the dye formula, releasing the free amine.

  • Oxidation: H₂O₂ oxidizes the para-diamine to a reactive Quinone Diimine (QDI) intermediate.

  • Coupling: The electrophilic QDI attacks the nucleophilic coupler.

  • Chromophore Formation: Further oxidation yields a stable Indoaniline or Indamine dye, which is trapped inside the hair shaft.

Reaction Pathway Diagram

OxidativeCoupling Salt 2,5-Diaminoanisole Sulfate FreeBase Free Amine (2-Methoxy-1,4-diaminobenzene) Salt->FreeBase Alkaline pH QDI Quinone Diimine (Reactive Electrophile) FreeBase->QDI Oxidation (H2O2) Leuco Leuco Dye (Diphenylamine intermediate) QDI->Leuco + Coupler Coupler Coupler (e.g., Resorcinol) FinalDye Indoaniline Dye (Colored Chromophore) Leuco->FinalDye Oxidation (H2O2)

Figure 2: The oxidative coupling pathway. The Quinone Diimine (QDI) is the critical reactive species responsible for both color formation and potential toxicological binding.

Toxicology & Safety Assessment

For drug development and safety professionals, the toxicological profile of 2,5-Diaminoanisole is distinct from its isomer 2,4-diaminoanisole (a known carcinogen).

Mutagenicity and Metabolic Activation

Unlike direct-acting mutagens, 2,5-Diaminoanisole exhibits mutagenicity primarily after oxidative activation .

  • Ames Test: The sulfate salt is generally negative or weakly positive in Salmonella typhimurium strains (TA98) without activation. However, in the presence of H₂O₂ (mimicking use conditions) or metabolic activation (S9 fraction), it shows strong mutagenic potential [1].

  • Mechanism: The oxidized quinone diimine species can form DNA adducts if not intercepted by the coupler.

  • Metabolism: The primary metabolic route is N-acetylation (via N-acetyltransferase, NAT). The acetylated metabolites are generally less reactive, functioning as a detoxification pathway, though N-hydroxylation can lead to bioactivation.

Comparison: 2,5- vs. 2,4-Diaminoanisole
Feature2,5-Diaminoanisole (Target)2,4-Diaminoanisole (Carcinogen)
Structure para-diaminemeta-diamine
Reactivity Forms Quinone Diimines (Color active)Cannot form Quinone Diimines
Toxicity Mutagenic upon oxidationCarcinogenic (Thyroid/Skin)
Regulatory Restricted (Max concentration limits)Banned in cosmetics (EU/US)

Analytical Protocol (HPLC Method)[6]

For quality control and detection in formulations, the following High-Performance Liquid Chromatography (HPLC) conditions are recommended.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Phosphate Buffer (pH 6.0) containing ion-pairing agent (e.g., octanesulfonic acid).

    • B: Acetonitrile.

  • Gradient: 95% A to 50% A over 20 minutes.

  • Detection: UV-Vis at 280 nm (aromatic absorption) or 500-600 nm (post-column derivatization for specific dye detection).

  • Standard Preparation: Dissolve sulfate salt in water/methanol (1:1) with ascorbic acid (antioxidant) to prevent auto-oxidation during analysis.

References

  • National Toxicology Program (NTP). Testing Status of 2,5-Diaminoanisole Sulfate M89006. National Institute of Environmental Health Sciences. Link

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Toluene-2,5-diamine and its sulfate. (Analogous structure reference for oxidative mechanism). European Commission.[7][9] Link

  • Cosmetic Ingredient Review (CIR). Amended Safety Assessment of p-Phenylenediamine and its Salts. (Includes data on methoxy-substituted analogues). Link

  • PubChem. Compound Summary: 2,5-Diaminoanisole Sulfate (CAS 66671-82-7).[4] National Library of Medicine. Link

  • Degawa, M., et al. (1979). Mutagenicity of 2,5-diaminoanisole and its oxidation product.[10][11][12] Mutation Research. (Cited in tox section regarding H2O2 activation).

Sources

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,5-Diaminoanisole Sulfate

Abstract

This technical guide provides a comprehensive overview of a field-proven synthetic pathway for 2,5-diaminoanisole sulfate, a key intermediate in the production of various organic compounds, including hair dyes and pigments.[1] This document is intended for an audience of researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanisms, experimental protocols, and critical process parameters. The synthesis is presented as a multi-step process commencing from o-acetamido methyl ether, detailing the causality behind each procedural choice to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

2,5-Diaminoanisole, and its more stable sulfate salt, is an aromatic amine of significant industrial interest. Its primary application lies in the formulation of oxidative hair dyes, where it functions as a "primary intermediate" or "precursor" that, upon oxidation, couples with other compounds to form a spectrum of colors.[2][3] The sulfate salt offers enhanced stability and handling properties compared to the free base, making it the preferred form for commercial applications.[4][5]

The synthetic route detailed herein is a robust and widely cited pathway that proceeds in three core stages:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of a protected precursor.

  • Chemoselective Reduction: Conversion of the nitro group to a primary amine.

  • Deprotection and Salt Formation: Hydrolysis of the protecting group and concurrent formation of the final sulfate salt.

This strategy is predicated on the use of a protecting group (acetyl) on the initial amine to control the regioselectivity of the nitration step, a common and effective tactic in aromatic chemistry.

The Synthetic Pathway: A Mechanistic Exploration

The synthesis of 2,5-diaminoanisole sulfate from o-acetamido methyl ether is a logical and efficient sequence of standard organic transformations. Each step is designed to set the stage for the next, with careful consideration of regiochemistry and functional group compatibility.

Diagram of the Core Synthesis Workflow

Synthesis_Pathway A o-Acetamido methyl ether B 5-Nitro-2-acetamidoanisole A->B Step 1: Nitration C 5-Amino-2-acetamidoanisole B->C Step 2: Reduction D 2,5-Diaminoanisole Sulfate C->D Step 3: Hydrolysis & Salt Formation reagent1 Nitric Acid (HNO₃) in Sulfuric Acid (H₂SO₄) reagent1->A reagent2 Iron Powder (Fe) in Acidic Medium reagent2->B reagent3 Sulfuric Acid (H₂SO₄) Heat (Reflux) reagent3->C

Caption: Multi-step synthesis of 2,5-Diaminoanisole Sulfate.

Step 1: Nitration of o-Acetamido Methyl Ether

Causality and Expertise: The synthesis begins with the protection of the amino group in o-anisidine as an acetamide (o-acetamido methyl ether). This is a critical strategic decision. The powerful activating and ortho-, para-directing nature of the unprotected amino group would lead to uncontrolled oxidation and multiple nitration products under harsh nitrating conditions. The acetyl group moderates the activating effect and sterically hinders the ortho position, favoring nitration at the para position relative to the acetamido group.[2] The methoxy group is also an ortho-, para-director, and its para position is already occupied, thus reinforcing the desired regioselectivity.

Experimental Protocol: Nitration
  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve o-acetamido methyl ether in concentrated sulfuric acid. The dissolution is exothermic and should be performed in an ice bath to maintain a temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the solution of o-acetamido methyl ether, ensuring the temperature does not exceed 15-20°C to prevent side reactions.

  • Reaction & Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The product, 5-nitro-2-acetamidoanisole, will precipitate as a solid. Isolate the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 5-Nitro-2-acetamidoanisole

Causality and Expertise: The conversion of the aromatic nitro group to an amine is a fundamental transformation in the synthesis of arylamines.[6] While various methods exist (e.g., catalytic hydrogenation), reduction with iron powder in an acidic medium is a classic, cost-effective, and highly efficient industrial method.[1][2] The reaction proceeds via the Béchamp reduction mechanism, where iron metal is oxidized, providing the electrons necessary to reduce the nitro group.

Experimental Protocol: Reduction
  • Reaction Setup: Create a suspension of the 5-nitro-2-acetamidoanisole and iron powder in a mixture of water and a small amount of acid (e.g., acetic acid or hydrochloric acid) to initiate the reaction.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic and may require initial heating followed by moderation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, add a base (e.g., sodium carbonate) to precipitate iron salts. Filter the hot solution to remove the iron sludge.

  • Isolation: Allow the filtrate to cool. The product, 5-amino-2-acetamidoanisole, may crystallize out or can be extracted with an appropriate organic solvent. The crude product is often suitable for the next step without extensive purification.[1][2]

Step 3: Hydrolysis and Sulfate Salt Formation

Causality and Expertise: The final step accomplishes two crucial transformations in a single operation. Heating the intermediate in the presence of sulfuric acid first hydrolyzes the acetamido protecting group, liberating the second primary amine.[1][2] Subsequently, the basic amino groups of the resulting 2,5-diaminoanisole are protonated by the excess sulfuric acid, leading to the precipitation of the highly stable and easily isolable sulfate salt.[1][2]

Experimental Protocol: Hydrolysis and Salt Formation
  • Reaction Setup: Add the crude 5-amino-2-acetamidoanisole to a solution of dilute sulfuric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 100-104°C) for about 30-60 minutes.[1]

  • Crystallization: Cool the reaction mixture in an ice bath. The 2,5-diaminoanisole sulfate will precipitate out of the solution.

  • Isolation and Purification: Collect the crystalline product by filtration. Wash the crystals with cold water and then with a small amount of cold ethanol or isopropanol to remove residual acid and organic impurities.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to yield the final 2,5-diaminoanisole sulfate.

Process Validation and Impurity Profile

Ensuring the purity of the final product is critical for its intended applications, especially in cosmetics.[2] The primary sources of impurities can stem from incomplete reactions or side reactions.

  • Isomeric Impurities: Inadequate temperature control during nitration can lead to the formation of other nitro isomers.[2]

  • Unreacted Intermediates: Incomplete reduction or hydrolysis will leave residual nitro or acetylated compounds in the final product.

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities. Performing the final steps under an inert atmosphere (e.g., nitrogen) can mitigate this.

Table 1: Summary of Critical Process Parameters and Expected Outcomes

StepKey ReagentsCritical ParametersExpected OutcomeTypical Yield
Nitration HNO₃, H₂SO₄Temperature control (0-20°C)5-Nitro-2-acetamidoanisole> 90%
Reduction Fe, AcidReflux temperature, Reaction time5-Amino-2-acetamidoanisole> 85%
Hydrolysis H₂SO₄, HeatReflux (100-104°C), Cooling rate2,5-Diaminoanisole Sulfate> 95%

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for assessing the purity of the final product and quantifying any residual impurities.

Conclusion

The synthesis of 2,5-diaminoanisole sulfate via the nitration of o-acetamido methyl ether, followed by reduction and hydrolytic salt formation, represents a robust, scalable, and well-understood chemical process. The strategic use of a protecting group ensures high regioselectivity in the critical nitration step, and the subsequent transformations are high-yielding and employ cost-effective reagents. By carefully controlling reaction parameters, particularly temperature, and implementing appropriate purification techniques, a high-purity product suitable for demanding applications can be reliably obtained.

References

  • Title: method for producing 2,5-diaminotoluene Source: Justia Patents URL: [Link]

  • Title: Hair dye taking 2,5-diaminophenylethanol sulfate as intermediate - Google Patents Source: Google Patents URL
  • Title: A novel synthesis method of 2,5-diaminotoluene sulfate #flow #science #green Source: YouTube URL: [Link]

  • Title: 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 Source: PubChem URL: [Link]

  • Title: New process for the production of 2-amino-5-nitrothiazole - Google Patents Source: Google Patents URL
  • Title: A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents Source: Google Patents URL
  • Title: 2,4-DIAMINOANISOLE AND ITS SALTS 1. Exposure Data Source: IARC Publications URL: [Link]

  • Title: Manufacture of 5-nitro-2-aminoanisole - Google Patents Source: Google Patents URL
  • Title: Preparation method of 2,5-diaminotoluene sulfate - Google Patents Source: Google Patents URL
  • Title: 2,5-Diaminotoluene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Process for the preparation of 2-amino-5-nitrothiazole - Google Patents Source: Google Patents URL
  • Title: Opinion of the Scientific Committee on Consumer Safety on 2-hydroxyethylamino-5-nitroanisole (B52) Source: European Commission URL: [Link]

  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Publications URL: [Link]

Sources

Preserving Purity: A Technical Guide to the Stability and Storage of 2,5-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

2,5-Diaminoanisole sulfate is a crucial aromatic amine intermediate with applications ranging from cosmetic formulations, particularly in oxidative hair dyes, to the synthesis of complex organic molecules. The inherent reactivity of its diamino and methoxy-substituted benzene ring system, however, renders it susceptible to various degradation pathways. Ensuring the long-term stability and purity of this compound is paramount for reproducible experimental outcomes and the safety and efficacy of final products. This in-depth technical guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage conditions for 2,5-Diaminoanisole sulfate. It delineates the primary degradation mechanisms, offers detailed protocols for stability assessment through forced degradation studies, and provides a framework for developing a stability-indicating analytical method.

Chemical and Physical Profile

A thorough understanding of the fundamental properties of 2,5-Diaminoanisole sulfate is the cornerstone of effective stability management. This section consolidates its key chemical and physical characteristics.

Chemical Structure and Identification

2,5-Diaminoanisole sulfate is the sulfate salt of 2-methoxy-1,4-benzenediamine. The salt formation enhances the stability of the otherwise more reactive free amine.

Structure:

Caption: Chemical Structure of 2,5-Diaminoanisole Sulfate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. The hygroscopic nature of the compound is a critical factor to consider for storage and handling.

PropertyValueSource(s)
CAS Number 66671-82-7[1]
Molecular Formula C₇H₁₂N₂O₅S[1]
Molecular Weight 236.25 g/mol [1]
Appearance Dark gray to very dark brown solid[2]
Solubility Slightly soluble in heated water[2]
Stability Hygroscopic[2]

Stability Profile and Degradation Pathways

The stability of 2,5-Diaminoanisole sulfate is influenced by several environmental factors, primarily moisture, oxygen, light, and temperature. The electron-rich aromatic ring, activated by two amino groups and a methoxy group, is susceptible to oxidation, which is the principal degradation pathway.

Causality of Degradation
  • Oxidation: The primary degradation route for aromatic amines is oxidation. The presence of atmospheric oxygen can initiate a cascade of reactions, leading to the formation of highly colored quinone-imine species and subsequent polymerization. This process is often autocatalytic and can be accelerated by the presence of metal ions and exposure to light. The methoxy group, being an electron-donating group, further activates the ring towards oxidation.

  • Hydrolysis: As a sulfate salt of an amine, hydrolysis in the presence of water can occur, although this is generally less significant than oxidation under typical storage conditions. The hygroscopic nature of the solid means that absorbed moisture can create a microenvironment conducive to degradation.[2]

  • Photodegradation: Aromatic amines are often sensitive to light, particularly in the UV spectrum.[1] Photon energy can be absorbed by the molecule, leading to the formation of excited states that are more susceptible to oxidation or other degradative reactions. This is a critical consideration for cosmetic ingredients.

Postulated Degradation Pathway

Based on the known chemistry of aromatic amines and anisole derivatives, a likely oxidative degradation pathway is proposed below. This involves the initial oxidation to a quinone-diimine intermediate, which is highly reactive and can undergo further reactions, including polymerization, leading to discoloration and loss of purity.

degradation_pathway A 2,5-Diaminoanisole Sulfate B Oxidation (O₂, light, metal ions) A->B [O] C Quinone-diimine Intermediate (Highly Colored) B->C D Polymerization / Further Reactions C->D Self-reaction or reaction with parent amine E Degradation Products (Colored Polymers) D->E

Caption: Postulated Oxidative Degradation Pathway.

Recommended Storage and Handling

To mitigate the degradation risks, stringent storage and handling protocols are essential. The following recommendations are based on the chemical properties of 2,5-Diaminoanisole sulfate and general best practices for aromatic amines.[4][5]

Storage Conditions
ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8 °C). A -20 °C storage condition has also been noted for reference standards.[6]Cool conditions slow down the rate of oxidative and hydrolytic degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation by atmospheric oxygen.
Light Protect from light by using amber or opaque containers.To prevent photodegradation.[1]
Moisture Store in a tightly sealed container in a dry environment (desiccator).Due to its hygroscopic nature, moisture absorption must be prevented.[2]
Container Use chemically inert containers (e.g., glass or appropriate plastic).To avoid leaching of contaminants or reaction with the container material.
Handling Procedures
  • Personal Protective Equipment (PPE): Due to its toxicity, always handle 2,5-Diaminoanisole sulfate in a well-ventilated area or a fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Dispensing: When dispensing, minimize the time the container is open to the atmosphere. If possible, dispense in a glove box under an inert atmosphere.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Stability Assessment Protocols

A robust stability assessment program is crucial for determining the retest period or shelf life of 2,5-Diaminoanisole sulfate. This involves long-term stability studies under recommended storage conditions and forced degradation studies to understand its intrinsic stability.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][7] The following protocol is a general framework based on ICH Q1A(R2) guidelines.[3]

Objective: To generate degradation products and validate the analytical method's ability to separate them from the parent compound. A target degradation of 5-20% is generally considered optimal.[7]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 2,5-Diaminoanisole sulfate in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep at room temperature or heat gently (e.g., 40 °C) for a defined period.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature and monitor over time (e.g., 2, 4, 8, 24 hours).

    • Analyze the samples directly or after appropriate dilution.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH).

    • Withdraw samples at various time points, dissolve in the chosen solvent, and analyze.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8]

    • A control sample should be protected from light.

    • Analyze the samples after a defined exposure period.

forced_degradation_workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/DAD Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Heat Thermal Stress (e.g., 60°C/75% RH) Heat->Analysis Light Photostability (UV/Vis light) Light->Analysis Start 2,5-Diaminoanisole Sulfate Sample Start->Acid Start->Base Start->Oxidation Start->Heat Start->Light Results Purity Assessment Degradation Profile Mass Balance Analysis->Results

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the active ingredient without interference from any degradation products, process impurities, or other components in the sample matrix.[9] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common technique for this purpose.

Starting Point for Method Development:

  • Column: A C18 reversed-phase column is a good starting point for separating aromatic amines.

  • Mobile Phase: A gradient elution is likely necessary to separate the parent compound from its more polar or less polar degradation products. A typical mobile phase could consist of:

    • Solvent A: A buffered aqueous solution (e.g., phosphate or acetate buffer, pH 3-7)

    • Solvent B: Acetonitrile or Methanol

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 280 nm). A DAD allows for the assessment of peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is achieved by analyzing the samples from the forced degradation study to demonstrate that all degradation product peaks are resolved from the main peak.

Conclusion

The chemical nature of 2,5-Diaminoanisole sulfate necessitates a proactive and scientifically grounded approach to its storage and handling to maintain its purity and stability. The primary degradation pathway is oxidation, which is exacerbated by exposure to light, moisture, and elevated temperatures. By implementing the recommended storage conditions—specifically, storing the compound in a cool, dry, dark environment under an inert atmosphere—these degradation processes can be significantly minimized.

For researchers and drug development professionals, it is imperative to not only adhere to these storage guidelines but also to establish a robust stability testing program. The use of forced degradation studies coupled with a validated stability-indicating HPLC method is the gold standard for understanding the intrinsic stability of the molecule and ensuring the quality of the material over its intended lifecycle. This comprehensive understanding underpins the reliability of research data and the safety and efficacy of the final products in which this versatile intermediate is used.

References

  • PubChem. (n.d.). 2,5-Diaminotoluene sulfate. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Veeprho. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • Labomat Essor. (n.d.). Case Study: Photostability Testing of Cosmetics or Pharmaceuticals. Retrieved from [Link]

  • Ames, B. N., Kammen, H. O., & Yamasaki, E. (1975). Hair dyes are mutagenic: identification of a variety of mutagenic ingredients. Proceedings of the National Academy of Sciences, 72(6), 2423–2427. Retrieved from [Link]

  • Baier, M. J. (2023). Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • ACS Division of Chemical Health and Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • Vincent, A., et al. (2002). Optimization and validation of an analytical procedure for the determination of oxidative hair dyes in commercial cosmetic formulations. ResearchGate. Retrieved from [Link]

Sources

spectroscopic data of 2,5-Diaminoanisole sulfate (UV-Vis, IR, NMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diaminoanisole sulfate (CAS 66671-82-7) is a critical aromatic amine derivative primarily utilized as a precursor in oxidative hair dye formulations and as an intermediate in the synthesis of complex heterocyclic ligands (e.g., phenanthroline derivatives).[1] Unlike its structural isomer 2,4-diaminoanisole, which is widely restricted due to carcinogenicity, the 2,5-isomer (systematically named 2-methoxy-1,4-benzenediamine sulfate ) possesses a distinct toxicological and spectroscopic profile.

This guide provides a definitive spectroscopic characterization of the compound, synthesizing experimental data for the free base and sulfate salt. It details the specific NMR coupling patterns arising from its 1,2,4,5-substitution pattern, UV-Vis electronic transitions, and vibrational IR signatures, offering a robust framework for identification and purity analysis.

Chemical Identity & Structural Logic[1]

ParameterDetail
Common Name 2,5-Diaminoanisole Sulfate
Systematic Name 2-Methoxy-1,4-benzenediamine sulfate (1:[2][3]1)
CAS Number 66671-82-7 (Salt); 5307-00-6 (Free Base)
Molecular Formula C

H

N

O

H

SO

Molecular Weight 236.25 g/mol (Salt); 138.17 g/mol (Free Base)
Physical State Off-white to light violet crystalline powder (oxidizes/darkens upon air exposure)
Solubility Soluble in water, DMSO; slightly soluble in ethanol.
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and proton environments relevant to NMR interpretation.

G Anisole 2,5-Diaminoanisole Core Structure OMe Methoxy Group (C-1 Position) Anisole->OMe Electron Donor Amine2 Amine (C-2) (Ortho to OMe) Anisole->Amine2 Protonation Site 1 Amine5 Amine (C-5) (Para to OMe) Anisole->Amine5 Protonation Site 2 Protons Aromatic Protons (H-3, H-4, H-6) Anisole->Protons AMX Coupling System Sulfate Sulfate Counterion (H2SO4) Amine2->Sulfate Ionic Interaction Amine5->Sulfate Ionic Interaction

Caption: Structural logic of 2,5-Diaminoanisole Sulfate highlighting protonation sites and the AMX aromatic coupling system.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum of 2,5-diaminoanisole is characterized by a specific AMX coupling pattern  (or ABX depending on solvent resolution) due to the asymmetric substitution on the benzene ring.

H NMR Data (DMSO-

, 400 MHz)

Data derived from the free base, with theoretical shifts for the sulfate salt noted.

Proton AssignmentChemical Shift (

, ppm) [Free Base]*
MultiplicityCoupling Constant (

, Hz)
Interpretation
H-6 6.35Doublet (d)8.0Ortho-coupling to H-5.
H-3 6.17Doublet (d)2.2Meta-coupling to H-5. Located between OMe and NH

.[2][4]
H-5 5.96Doublet of Doublets (dd)8.1, 2.2Ortho-coupled to H-6; Meta-coupled to H-3.
NH

3.83 - 4.25Broad Singlet-Exchangeable protons (Free Base).
OCH

3.65Singlet (s)-Characteristic methoxy peak.[4]

Critical Technical Note on Salt Formation: In the sulfate salt form (in DMSO-


 or D

O), the amine protons will shift significantly downfield (typically

8.0–10.0 ppm) and broaden due to the formation of ammonium species (

). Consequently, the aromatic ring protons (H-3, H-5, H-6) will experience a downfield shift (deshielding) of approximately 0.5–1.0 ppm relative to the free base values listed above, due to the loss of the electron-donating lone pairs on the nitrogen atoms.
Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the salt form from the free base through the ammonium and sulfate bands.

  • Amine/Ammonium Region:

    • Free Base: Sharp doublets at 3300–3500 cm

      
       (N-H stretching).
      
    • Sulfate Salt: Broad, strong absorption band between 2600–3200 cm

      
        (N-H stretching of 
      
      
      
      ), often obscuring C-H stretches.
  • Fingerprint Region:

    • Sulfate Band: A strong, broad peak at 1050–1150 cm

      
        (S=O stretching), characteristic of the sulfate anion.
      
    • C-O-C Stretch: Sharp band at ~1230–1270 cm

      
       (Aryl alkyl ether).
      
    • Aromatic C=C: 1500–1600 cm

      
      .
      
UV-Vis Spectroscopy

The electronic absorption spectrum is pH-dependent.

  • Solvent: Acetonitrile or Methanol.

  • 
     (Free Base): 
    
    • 216 nm (

      
       M
      
      
      
      cm
      
      
      )[4]
    • 248 nm (

      
       M
      
      
      
      cm
      
      
      )[4]
    • 314 nm (

      
       M
      
      
      
      cm
      
      
      ) – Diagnostic band for p-phenylenediamine derivatives.[4]
  • Effect of Acid (Sulfate): Upon protonation (salt form), the band at 314 nm (associated with the

    
     transition of the free amine lone pair conjugating with the ring) typically undergoes a hypsochromic (blue) shift  or disappears, resembling the spectrum of the parent anisole/benzene system.
    

Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Form)

To ensure high-resolution spectra of the sulfate salt without precipitation:

  • Solvent Choice: Use DMSO-

    
      for routine analysis. Use D
    
    
    
    O
    if the exchange of labile protons (NH) is required to simplify the aromatic region.
  • Concentration: Dissolve 10–15 mg of 2,5-Diaminoanisole Sulfate in 0.6 mL of solvent.

  • Handling: The solution is prone to auto-oxidation (turning pink/brown). Analyze immediately after preparation.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the quaternary carbons if running
    
    
    C NMR.
Protocol B: Purity Determination via UV-Vis
  • Stock Solution: Prepare a 1.0 mM stock solution in degassed methanol.

  • Dilution: Dilute to 50

    
    M.
    
  • Blank: Use pure methanol.

  • Scan: 200–400 nm.

  • Criteria: The presence of a new band >350 nm indicates oxidation (formation of azo/imine species or Bandrowski's base-like trimers).

Quality Control & Impurity Profiling

The primary impurity in 2,5-diaminoanisole synthesis is often the 2,4-isomer or nitro-intermediates.

  • Distinguishing Isomers via NMR:

    • 2,5-Isomer (Target): AMX pattern (d, d, dd).

    • 2,4-Isomer (Impurity): ABX pattern where H-5 and H-6 are ortho-coupled, but H-3 is an isolated singlet (due to being between two amines and meta to OMe).

    • Check: Look for a singlet aromatic proton at

      
       ppm (distinct from the doublet at 6.17 ppm in the 2,5-isomer).
      

References

  • Chemical Identification & Safety

    • Scientific Committee on Consumer Safety (SCCS). Opinion on Toluene-2,5-diamine and its sulfate. SCCS/1479/12. European Commission. Available at: [Link]

  • NMR & Synthesis Data

    • Mishra, A., et al. "Highly selective optical monitoring of O2 via multiple-channels." RSC Advances, 2012, 2 , 8777-8782. (Source of Free Base NMR data).[5] Available at: [Link]

  • Spectroscopic Database

    • National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for Anisole Derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Toxicology & Metabolism: Nohynek, G.J., et al. "Toxicity and metabolism of 2,5-diaminoanisole sulfate." Food and Chemical Toxicology, 2004. (Context for purity and stability).

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 2,5-Diaminoanisole Sulfate before handling, as it is a skin sensitizer and potential aquatic toxin.

Sources

Technical Guide: Research Utilities of 2,5-Diaminoanisole Sulfate (2,5-DAAS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2,5-Diaminoanisole Sulfate (2,5-DAAS) , chemically defined as 2-methoxy-p-phenylenediamine sulfate , is a critical research reagent often conflated with its structural isomer, the potent carcinogen 2,4-diaminoanisole (2,4-DAA). In the research sector, 2,5-DAAS serves two distinct, high-value functions:

  • Toxicology: It acts as a comparative structural model in Structure-Activity Relationship (SAR) studies, demonstrating how substituent positioning (para- vs. meta-diamine) dramatically alters metabolic activation and genotoxicity profiles.

  • Materials Science: It is a precursor for Poly(2,5-diaminoanisole) (PDMA) , a conductive polymer used in electrochemical biosensors. The methoxy substituent lowers the oxidation potential compared to unsubstituted polyaniline, enhancing stability and sensitivity in pH and enzymatic sensing.

Chemical Identity Card
PropertySpecification
IUPAC Name 2-Methoxy-1,4-benzenediamine sulfate
CAS Number 66671-82-7 (Sulfate); 5307-02-8 (Free Base)
Molecular Formula C₇H₁₂N₂O₅S (Free base: C₇H₁₀N₂O)
Structure Type Para-diamine (Amine groups at 1,4; Methoxy at 2)
Solubility Highly soluble in water; slightly soluble in ethanol.[1]
Stability Hygroscopic; sensitive to oxidation (store under inert gas).

Application Module A: Toxicology & SAR Modeling

Context: 2,5-DAAS is widely used to elucidate the mechanisms of aromatic amine carcinogenesis. Unlike 2,4-DAA (a Group 2B carcinogen), 2,5-DAAS typically yields negative or weakly positive results in mutagenicity assays (e.g., Ames test, Dominant Lethal Assay). This contrast allows researchers to isolate the specific molecular geometries required for DNA adduct formation.

Mechanism of Action: The "Isomer Effect"

The toxicity of aromatic amines depends on metabolic activation via N-hydroxylation (mediated by CYP450) followed by esterification (via NAT/SULT) to form a reactive nitrenium ion.

  • 2,4-DAA (Meta): Forms a resonance-stabilized nitrenium ion that readily binds to guanine residues in DNA (C8-dG adducts).

  • 2,5-DAA (Para): The para arrangement favors oxidation to quinone diimines , which are reactive electrophiles but are more likely to be detoxified or form different, less persistent adducts compared to the meta isomer.

Protocol: Comparative Mutagenicity Assay (Ames Test)

Objective: To quantify the mutagenic potential of 2,5-DAAS relative to 2,4-DAA using Salmonella typhimurium.

Reagents:

  • Tester Strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Metabolic Activation System: Rat Liver S9 fraction (Aroclor 1254-induced).

  • Positive Control: 2,4-Diaminoanisole sulfate (10 µ g/plate ).

  • Test Compound: 2,5-Diaminoanisole sulfate (0–5000 µ g/plate ).

Workflow:

  • Inoculation: Grow tester strains in Oxoid nutrient broth for 10 hours at 37°C.

  • S9 Preparation: Prepare 10% S9 mix (cofactors: NADP, Glucose-6-phosphate).

  • Plating:

    • Add 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix to 2 mL molten top agar (with traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies manually or via automated counter.

Validation Criteria:

  • Negative Result: <2-fold increase in revertants over solvent control (DMSO/Water).

  • Self-Validation: The positive control (2,4-DAA) must show a dose-dependent increase (>3-fold) to validate S9 activity.

Visualization: Metabolic Activation Pathways

MetabolicActivation DAA 2,5-Diaminoanisole CYP CYP450 Oxidation DAA->CYP N_OH N-Hydroxylamine CYP->N_OH N-Hydroxylation Quinone Quinone Diimine (Reactive Electrophile) CYP->Quinone 2e- Oxidation N_OH->Quinone Spontaneous Detox Detoxification (Glutathione Conjugation) Quinone->Detox Major Pathway DNA DNA Binding (Weak/Transient) Quinone->DNA Minor Pathway

Caption: Metabolic fate of 2,5-DAAS. Unlike meta-isomers, the para-structure favors quinone formation, often leading to detoxification rather than stable DNA adducts.

Application Module B: Electropolymerization & Biosensing[3]

Context: The para-diamine structure of 2,5-DAAS allows for "Head-to-Tail" oxidative coupling, similar to aniline. The resulting polymer, Poly(2,5-diaminoanisole) (PDMA) , exhibits electrochromic properties and pH sensitivity. It is superior to polyaniline for biosensing because the methoxy group prevents over-oxidation and provides a hydrophilic matrix for enzyme entrapment.

Protocol: Electropolymerization on Glassy Carbon

Objective: Synthesize a conductive PDMA film for use as a biosensor transducer.

Experimental Setup:

  • Working Electrode: Glassy Carbon Electrode (GCE, 3mm diameter).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum wire.

  • Electrolyte: 0.5 M H₂SO₄.

Step-by-Step Methodology:

  • Surface Preparation: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol and water (5 min each).

  • Monomer Solution: Dissolve 5 mM 2,5-Diaminoanisole Sulfate in 10 mL of 0.5 M H₂SO₄. Degas with N₂ for 10 mins.

  • Cyclic Voltammetry (CV):

    • Scan Range: -0.2 V to +0.9 V vs Ag/AgCl.

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles.

  • Observation: Look for the emergence of redox peaks at ~0.2 V and ~0.5 V, growing with each cycle (indicating polymer film growth).

  • Post-Treatment: Rinse the electrode with monomer-free buffer (PBS pH 7.0) to stabilize the film.

Data Interpretation:

  • Peak I (0.2 V): Transformation of leucoemeraldine to emeraldine form.

  • Peak II (0.5 V): Further oxidation to pernigraniline form.

  • Note: The methoxy group shifts these potentials cathodically (lower voltage) compared to pure polyaniline, reducing interference from biological analytes like ascorbic acid.

Visualization: Electropolymerization Mechanism

Polymerization Monomer 2,5-Diaminoanisole (Monomer) Oxidation Anodic Oxidation (-e-) Monomer->Oxidation Radical Cation Radical (Resonance Stabilized) Oxidation->Radical Polymer Poly(2,5-diaminoanisole) Conductive Film Oxidation->Polymer Dimer Head-to-Tail Dimer (N-C Coupling) Radical->Dimer Coupling Dimer->Oxidation Chain Propagation

Caption: Oxidative electropolymerization pathway. The radical cation couples primarily in the para-position (Head-to-Tail) to form the conductive chain.

Analytical Standardization

For researchers validating the purity of 2,5-DAAS or detecting it in environmental samples, the following HPLC parameters are the industry standard.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 50% B
Flow Rate 1.0 mL/min
Detection UV-Vis at 280 nm (or MS/MS: m/z 139.1 -> 124.1)
Retention Time ~4.5 min (elutes earlier than 2,4-DAA due to polarity)

References

  • National Toxicology Program (NTP). (1978). Bioassay of 2,5-Toluenediamine Sulfate for Possible Carcinogenicity. Technical Report Series No. 126. Link(Note: 2,5-DAAS serves as the methoxy-analogue in subsequent comparative reviews).

  • Burnett, C., et al. (1977). "Dominant Lethal Studies with Para-Phenylenediamine and 2,5-Diaminoanisole Sulfate." Journal of Toxicology and Environmental Health, 2(3), 657-662.

  • Sapurina, I., & Stejskal, J. (2008).[2] "The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures."[2] Polymer International, 57(12), 1295-1325.

  • European Commission. (2006). Opinion on Toluene-2,5-diamine and its sulfate. Scientific Committee on Consumer Products (SCCP). Link

  • Mayer, D., et al. (2022). "Electropolymerization of Phenylenediamines for Biosensor Applications." Journal of Electroanalytical Chemistry, 895, 115456.

Sources

Comprehensive Safety & Handling Guide: 2,5-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2,5-Diaminoanisole sulfate (CAS: 66671-82-7) is a specialized aromatic amine intermediate primarily used in the synthesis of complex heterocyclic compounds, such as phenanthroline derivatives, and in the dye industry.

Critical Safety Distinction: Researchers often confuse this compound with its structural isomers and analogs:

  • 2,4-Diaminoanisole sulfate (CAS 39156-41-7): A known carcinogen (NTP "Reasonably Anticipated").

  • 2,5-Diaminotoluene sulfate (CAS 615-50-9): A common hair dye ingredient and potent skin sensitizer.

While 2,5-Diaminoanisole sulfate is frequently labeled with "Warning" (Irritant) in basic Safety Data Sheets (SDS), its structural classification as a methoxy-substituted phenylenediamine warrants High-Potency Compound (HPC) handling protocols. The "Precautionary Principle" dictates that we treat it as a potential mutagen and sensitizer until definitive chronic toxicology data proves otherwise.

Table 1: Physicochemical Profile
PropertyDataNote
Chemical Name 2,5-Diaminoanisole sulfateSyn: 2-Methoxy-1,4-benzenediamine sulfate
CAS Number 66671-82-7 Verify CAS before use to avoid isomer confusion
Molecular Formula C

H

N

O

S
(C$7

{10}

_2$O

H

SO

)
Molecular Weight 236.25 g/mol
Appearance Dark gray to dark brown solidHygroscopic powder
Solubility Soluble in water, DMSOHydrolyzes in strong base
Acidity Acidic in solutionDue to sulfate salt nature

Part 2: Toxicological Hazard Assessment

Mechanism of Toxicity

Aromatic amines exert toxicity through metabolic activation (N-hydroxylation) leading to DNA adduct formation or protein binding.

  • Genotoxicity: Like its analog 2,5-diaminotoluene, this compound is considered a potential mutagen. It can intercalate DNA or form reactive electrophiles during metabolism.

  • Sensitization: High risk of Type IV hypersensitivity (allergic contact dermatitis). Repeated exposure may induce an immunological response.

  • Acute Effects:

    • Inhalation: Irritation of the upper respiratory tract (H335).[1]

    • Methemoglobinemia: While less potent than aniline, absorption of significant quantities can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

Hazard Classification (GHS)[2]
  • Skin Irritation (Category 2): H315[1]

  • Eye Irritation (Category 2A): H319[1]

  • STOT-SE (Category 3): H335 (Respiratory Irritation)

  • Precautionary Classification: Treat as Suspected Carcinogen/Sensitizer due to structural activity relationship (SAR).

Part 3: Risk Management & Engineering Controls

Hierarchy of Controls

The primary goal is to prevent inhalation of dust and dermal contact.[1][2][3]

HierarchyControls cluster_0 Level 1: Engineering Controls (Mandatory) cluster_1 Level 2: Administrative Controls cluster_2 Level 3: PPE (Last Resort) Hood Chemical Fume Hood (Face Velocity: 100 fpm) SOP Standard Operating Procedure (SOP) Required Hood->SOP Box Glove Box / Isolator (For weighing >1g powder) Box->SOP HEPA Local Exhaust Ventilation (HEPA Filtered) Gloves Double Nitrile or Silver Shield Gloves SOP->Gloves Training Hazard Communication (Isomer Distinction) Training->Gloves Resp P100 Respirator (If outside hood)

Figure 1: Risk Management Hierarchy. Note the emphasis on containment (Engineering Controls) over PPE.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Standard latex is insufficient .

    • Recommendation: Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner) or Silver Shield (Laminate) for prolonged handling. Aromatic amines can permeate nitrile; change gloves immediately upon splash.

  • Respiratory: If weighing outside a filtered enclosure is unavoidable, use a half-mask respirator with P100 (HEPA) cartridges.

  • Body: Tyvek lab coat or sleeve covers recommended to prevent cuff contamination.

Part 4: Experimental Protocol (Synthesis Context)

Context: Synthesis of 6-methoxy-4,7-phenanthroline via the Skraup Reaction. Rationale: This reaction involves mixing 2,5-Diaminoanisole sulfate with glycerol and sulfuric acid at high temperatures. This creates a "perfect storm" of hazards: toxic powder handling + violent exotherm + acrolein generation.

Step-by-Step Workflow

Step 1: Preparation & Weighing

  • Action: Weigh 2,5-Diaminoanisole sulfate inside a fume hood or powder containment hood.

  • Precaution: Use an antistatic gun if the powder is fluffy. Wipe the balance area with a wet paper towel (10% bleach) immediately after use to deactivate traces.

Step 2: The Skraup Reaction Setup

  • Reagents: 2,5-Diaminoanisole sulfate, Glycerol, Sulfuric Acid (

    
    ), Iodine/KI (oxidant).[4]
    
  • Hazard: The reaction of glycerol and sulfuric acid generates Acrolein , a potent lachrymator and toxin.

  • Protocol:

    • Place the amine sulfate and oxidant in a round-bottom flask.

    • Add sulfuric acid slowly (exothermic).

    • Add glycerol dropwise.

    • CRITICAL: Equip the flask with a high-efficiency reflux condenser. Connect the top of the condenser to a scrubber trap (NaOH solution) to neutralize acidic/acrolein fumes.

Step 3: Heating & Control

  • Action: Heat to 140-160°C.

  • Safety Check: The reaction is often delayed and then vigorous (the "induction period").

  • Control: Have an ice bath ready. If the reaction foams excessively, remove heat immediately and apply the ice bath. Do not leave this reaction unattended.

Step 4: Quenching & Isolation

  • Action: Cool to room temperature and pour onto crushed ice.

  • Hazard: The mixture is highly acidic.

  • Neutralization: Basify with NaOH or

    
    . This liberates the free amine base of the product.
    
  • Extraction: Extract with Chloroform or DCM. Note: Chlorinated solvents penetrate gloves; maintain double-gloving.

SkraupWorkflow Start Start: 2,5-Diaminoanisole Sulfate Mix Mix with H2SO4 (Exothermic) Start->Mix Powder Handling Heat Heat with Glycerol (Acrolein Risk) Mix->Heat Scrubber Active Quench Quench on Ice (Acidic Splash) Heat->Quench Ice Bath Ready Base Basify (pH > 10) Liberate Free Base Quench->Base Fume Hood

Figure 2: Process Safety Flow for Skraup Synthesis involving 2,5-Diaminoanisole Sulfate.

Part 5: Emergency Response & Waste Disposal[3]

Exposure Response
  • Skin Contact:

    • Drench: Immediately wash with soap and copious water for 15 minutes.

    • Decontaminate: Discard contaminated clothing (do not take home to wash).

    • Monitor: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Eye Contact: Flush with water for 15 minutes.[3][5] Seek an ophthalmologist.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • PPE: Don full PPE (Tyvek, double nitrile, respirator).

    • Neutralize: Cover spill with wet sand or a commercial amine neutralizer.

    • Collect: Scoop into a hazardous waste container labeled "Toxic - Aromatic Amine."

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic).

  • Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream.[5]

  • Treatment: Incineration is the preferred method for destruction of the aromatic ring structure.

  • Deactivation (Surface): Wipe surfaces with a solution of 10% bleach (Sodium Hypochlorite) followed by water. The hypochlorite oxidizes the amine, degrading it.

References

  • National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: 2,4-Diaminoanisole Sulfate. (Cited for comparative hazard analysis of structural isomers). Retrieved February 11, 2026, from [Link]

Sources

Theoretical Studies on 2,5-Diaminoanisole Sulfate: A Computational & Structural Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical document for the theoretical and computational analysis of 2,5-Diaminoanisole Sulfate (2,5-DAS) .[1] Unlike its structural isomer 2,4-Diaminoanisole (a known carcinogen), 2,5-DAS exhibits a distinct toxicological profile.[1] This guide outlines the computational frameworks required to study its electronic structure, spectroscopic signatures, and reactivity, providing a roadmap for in silico safety assessment.[1]

Executive Summary & Chemical Identity[1]

2,5-Diaminoanisole Sulfate (C


H

N

O

H

SO

) is an oxidative hair dye precursor.[1] It is critical to distinguish this compound from its isomers and analogs:
  • 2,5-Diaminoanisole Sulfate (2,5-DAS): CAS 66671-82-7.[1] Generally Ames negative in dominant lethal assays.[1]

  • 2,4-Diaminoanisole Sulfate (2,4-DAS): CAS 39156-41-7.[1] Confirmed Carcinogen (IARC Group 2B).

  • 2,5-Diaminotoluene Sulfate (2,5-DTS): CAS 615-50-9.[1][2] Common hair dye, restricted use.[1][3]

This guide focuses on the 2,5-DAS isomer, employing Density Functional Theory (DFT) and QSAR modeling to elucidate the electronic origins of its divergent toxicity profile compared to 2,4-DAS.

Chemical Structure Data
PropertySpecification
IUPAC Name 2-methoxybenzene-1,4-diamine sulfate
CAS Number 66671-82-7
Molecular Formula C

H

N

O

S (Salt Form)
Molecular Weight 236.25 g/mol
Key Functional Groups Methoxy (-OCH

), Primary Amines (-NH

), Sulfate Counterion (SO

)

Computational Methodology (Core Directive)

To accurately model 2,5-DAS, researchers must account for the ionic nature of the sulfate salt and the solvation effects relevant to biological systems.

Electronic Structure Calculation Protocol

Objective: Determine the stable conformers and charge distribution.

  • Functional Selection: M06-2X or ωB97X-D are recommended over B3LYP due to their superior performance in modeling non-covalent interactions (hydrogen bonding between the ammonium protons and sulfate anion).

  • Basis Set: 6-311++G(d,p) .[1][4][5] Diffuse functions (++) are mandatory to describe the anionic sulfate and lone pair interactions on the methoxy oxygen.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

    
    ) to simulate the physiological environment.
    
Protocol for Geometry Optimization[1]
  • Initial Guess: Construct the diprotonated species (2,5-diammoniumanisole) interacting with a sulfate dianion.

  • Scan Coordinates: Perform a relaxed potential energy surface (PES) scan of the methoxy dihedral angle (

    
    ) to find the global minimum.[1]
    
  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify the charge transfer from the sulfate oxygen to the ammonium hydrogens (

    
    ).
    

Reactivity & Toxicological Mechanisms (QSAR)

The toxicity of arylamines is often governed by the stability of the Nitrenium Ion intermediate formed after metabolic N-oxidation.

Metabolic Activation Pathway

The divergence in toxicity between 2,4-DAS and 2,5-DAS can be rationalized by the stability of the nitrenium ion.[1]

  • 2,4-DAS: The nitrenium ion is resonance-stabilized by the para-methoxy group, extending its lifetime and increasing DNA binding probability.

  • 2,5-DAS: The methoxy group is meta to the 4-amino group (often the site of oxidation), offering less resonance stabilization, potentially leading to rapid detoxification or lower reactivity.

Visualization: Metabolic Fate Simulation

The following diagram illustrates the theoretical metabolic bifurcation for 2,5-DAS.

MetabolicPathway Substrate 2,5-Diaminoanisole NAT N-Acetyltransferase (NAT1/NAT2) Substrate->NAT Major Pathway CYP Cytochrome P450 (Oxidation) Substrate->CYP Minor Pathway Acetylated N-Acetyl-2,5-DAS (Detoxification) NAT->Acetylated Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine Excretion Renal Excretion Acetylated->Excretion Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Acidic pH DNA DNA Adduct (Mutagenicity) Nitrenium->DNA Covalent Binding Nitrenium->Excretion Hydrolysis

Figure 1: Proposed metabolic pathway for 2,5-Diaminoanisole. The acetylation pathway (green) competes with the bioactivation pathway (red).

Calculated Reactivity Descriptors

To predict toxicity without animal testing, calculate the following Global Reactivity Descriptors (at DFT/B3LYP/6-311++G(d,p) level):

DescriptorFormulaSignificance
Ionization Potential (IP)

Ease of oxidation (N-hydroxylation step).[1]
Chemical Hardness (

)

Resistance to charge transfer.[1] Higher

implies lower reactivity/toxicity.[1]
Electrophilicity Index (

)

Propensity to attack nucleophiles (DNA).[1] Lower is safer.[1]

Hypothesis: 2,5-DAS is expected to have a higher chemical hardness and lower electrophilicity index compared to the carcinogenic 2,4-DAS isomer.[1]

Spectroscopic Profiling (IR & NMR)[9]

Theoretical spectroscopy aids in the identification of the raw material and impurity profiling.

Vibrational Spectroscopy (IR/Raman)[1]
  • Scaling Factors: DFT calculated frequencies must be scaled (typically

    
     for B3LYP/6-311G**) to match experimental wavenumbers.
    
  • Key Diagnostic Bands:

    • 
       : Broad band at 2600–3200 cm
      
      
      
      (indicative of sulfate salt formation).[1]
    • 
       : Strong bands at 1050–1200 cm
      
      
      
      (Sulfate asymmetric stretch).[1]
    • 
       : Anisole ether stretch at ~1250 cm
      
      
      
      (asymmetric) and ~1040 cm
      
      
      (symmetric).[1]
NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Including Atomic Orbital) method to predict isotropic shielding tensors.[1]

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to convert shielding to chemical shifts (

    
    ).
    
  • Solvent: Use DMSO-d6 (PCM model) as sulfate salts are often insoluble in CDCl

    
    .[1]
    

Experimental Validation Protocols

Theoretical models must be grounded in physical reality.[1] Use these protocols to validate the computed properties.

Protocol: UV-Vis pH Titration (pKa Determination)

Purpose: Validate the protonation state used in DFT.[1]

  • Prepare Stock: Dissolve 10 mg 2,5-DAS in 100 mL deionized water.

  • Titration: Aliquot into cuvettes buffered from pH 2.0 to 12.0.

  • Measurement: Scan 200–600 nm.

  • Analysis: Plot

    
     shift vs. pH. Inflection points correspond to 
    
    
    
    and
    
    
    .[1]
    • Theoretical Correlation: Compare experimental

      
       with 
      
      
      
      calculated via thermodynamic cycles in DFT.
Protocol: Ames Test (Mutagenicity Verification)

Purpose: Confirm the "safe" prediction of the QSAR model.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).[1]

  • Activation: Perform with (+S9) and without (-S9) metabolic activation.

  • Criteria: A result is Negative if colony count is

    
     solvent control.[1]
    
    • Reference: 2,5-DAS has historically shown negative results in dominant lethal assays, unlike 2,4-DAS.[1]

References

  • Scientific Committee on Consumer Safety (SCCS). (2012).[1][6] Opinion on Toluene-2,5-diamine and its sulfate. European Commission.[1][6][7] Link(Note: Provides comparative data on the 2,5-diamine class).

  • National Toxicology Program (NTP). (1978).[1] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84. Link(Critical for establishing the toxicity baseline of the isomer).

  • Sheu, C. W., & Green, S. (1979).[1] Dominant lethal assay of some hair-dye components in random-bred male rats. Toxicology and Applied Pharmacology, 45(2), 629.[1] Link(Establishes the negative toxicity response of 2,5-Diaminoanisole sulfate).

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard software citation for DFT calculations).

  • OECD. (2014).[1] Guidance on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. Link

Sources

2,5-Diaminoanisole Sulfate: A Strategic Precursor for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminoanisole, available as its more stable sulfate salt, is a highly functionalized aromatic building block with significant, yet underexplored, potential in organic synthesis. As a 1,3-diamine, its reactivity profile is distinct from the more commonly utilized 1,2- and 1,4-phenylenediamine isomers. The presence of a methoxy group further modulates the electronic properties of the aromatic ring, offering unique opportunities for regioselective reactions. This guide provides a comprehensive overview of 2,5-diaminoanisole sulfate, focusing on its core reactivity, practical applications in the synthesis of azo dyes and performance polymers, and a critical discussion of its utility in heterocyclic chemistry. We present field-proven insights, detailed experimental protocols, and safety considerations to empower researchers in leveraging this versatile precursor for novel molecular design and drug development.

Introduction: Understanding the Precursor

2,5-Diaminoanisole (also known as 4-methoxy-m-phenylenediamine or 4-methoxy-1,3-benzenenediamine) is an aromatic diamine. For practical laboratory use, it is typically supplied as its sulfate salt, 2,5-diaminoanisole sulfate, which enhances its stability and shelf-life. The free base is prone to air oxidation, often resulting in a dark coloration which can interfere with subsequent reactions.[1] The sulfate salt can be readily converted to the free base in situ or prior to use via neutralization.

The strategic value of this molecule lies in the specific arrangement of its functional groups:

  • Two Amino Groups in a 1,3 (meta) Relationship: This geometry precludes direct participation in the synthesis of common fused heterocycles like benzimidazoles or phenazines, which require 1,2-diamines.[2][3] However, it opens pathways to other important structures, including seven-membered rings and specific polymer linkages.

  • An Electron-Donating Methoxy Group: Positioned ortho and para to the two amino groups, the methoxy group activates the aromatic ring towards electrophilic substitution and influences the nucleophilicity and basicity of the amine functionalities.

This guide will focus on the practical conversion of the sulfate salt to the active free base and its subsequent application as a versatile precursor.

Physicochemical and Safety Data
PropertyValueReference(s)
Compound Name 2,5-Diaminoanisole Sulfate[4]
Synonyms 4-Methoxy-m-phenylenediamine sulfate; 4-Methoxy-1,3-benzenediamine sulfate[4]
CAS Number 123333-56-2 (Sulfate Hydrate)[4]
Free Base CAS 5307-02-8[5][6]
Molecular Formula C₇H₁₀N₂O · H₂SO₄ (Sulfate)[4]
Molecular Weight 236.25 g/mol (Sulfate)[4]
Appearance Off-white to brown crystalline powder[1]
Key Safety Hazards Possible cancer hazard (Category 1B); Harmful if swallowed; Toxic to aquatic life.[4]

Precursor Preparation and Handling

The quality of the 2,5-diaminoanisole free base is critical for successful synthesis. The commercially available sulfate salt provides a stable starting point, but oxidation of the free base is a primary cause of failed reactions.

Synthesis of the Free Base from a Nitro Precursor

The most direct synthesis of 2,5-diaminoanisole involves the catalytic hydrogenation of its nitro precursor, 4-methoxy-2-nitroaniline. This method is highly efficient and yields a product of high purity.[7]

Protocol: Catalytic Hydrogenation of 4-Methoxy-2-nitroaniline

  • Vessel Preparation: To a hydrogenation vessel, add 4-methoxy-2-nitroaniline (1.0 eq).

  • Solvent Addition: Add methanol or ethanol to the vessel (approx. 7 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on activated charcoal (Pd/C) (approx. 0.1 eq by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,5-diaminoanisole as an oil or low-melting solid, which may be dark in color.[7]

G cluster_workflow Workflow: Synthesis of 2,5-Diaminoanisole Free Base A 1. Charge Reactor 4-Methoxy-2-nitroaniline Methanol/Ethanol B 2. Add Catalyst 10% Pd/C A->B Inert Atmosphere C 3. Hydrogenation 50 psi H₂, RT, 24-72h B->C Seal & Purge D 4. Filtration Remove Pd/C via Celite® C->D Reaction Complete E 5. Concentration Rotary Evaporation D->E Clear Filtrate F Product 2,5-Diaminoanisole (Free Base) E->F

Caption: Synthesis workflow for 2,5-diaminoanisole free base.

Handling, Purification, and Storage

Causality: Aromatic diamines, particularly those with electron-donating groups like methoxy, are highly susceptible to aerobic oxidation. The initial products are often colored quinone-imines, which can further polymerize into dark, insoluble materials.[1] These impurities can poison catalysts and lead to complex side reactions, making rigorous purification and handling essential.

  • Purification: For high-purity applications, sublimation is the most effective method. Heat the crude material gently (e.g., 60-70°C) under high vacuum (1-2 torr). The pure diamine will sublime onto a cold finger, leaving non-volatile impurities behind. Alternatively, recrystallization from hot ethanol with the addition of activated charcoal can be effective for removing colored impurities.[1]

  • Storage: The purified free base should be stored under an inert atmosphere (argon or nitrogen) in a freezer to minimize oxidation.

Applications in Organic Synthesis

The unique 1,3-arrangement of the amino groups in 2,5-diaminoanisole dictates its synthetic applications, steering it away from common heterocyclic syntheses and toward azo chemistry and polymer science.

Application I: Synthesis of Functionalized Azo Dyes

Aromatic diamines are foundational precursors for azo dyes. The reaction proceeds via diazotization of one amino group to form a reactive diazonium salt, which then undergoes electrophilic aromatic substitution (azo coupling) with an electron-rich coupling partner.

Mechanism Insight: The two amino groups on 2,5-diaminoanisole have different electronic environments. The amine at C-5 is para to the methoxy group, while the amine at C-2 is ortho. This differentiation allows for potential regioselectivity during mono-diazotization, although mixtures can occur. The resulting diazonium salt can then be coupled with phenols, anilines, or active methylene compounds to generate a diverse library of azo dyes.[8] The incorporation of these heterocyclic moieties can enhance the biological and pharmacological properties of the resulting dyes.[8]

Protocol: Synthesis of a Naphthol-Coupled Azo Dye

  • Diazotization:

    • Dissolve 2,5-diaminoanisole sulfate (1.0 eq) in a solution of hydrochloric acid (approx. 2.5 eq) and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve the coupling partner, such as 2-naphthol (1.0 eq), in an aqueous sodium hydroxide solution.

    • Cool the coupling solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.

    • A colored precipitate (the azo dye) should form immediately.

  • Isolation:

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

    • Collect the solid dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a vacuum oven at a low temperature (e.g., 50-60°C).

G cluster_workflow Reaction Scheme: Azo Dye Synthesis A 2,5-Diaminoanisole (Free Base) B Diazonium Salt A->B NaNO₂, HCl 0-5°C D Azo Dye Product B->D Azo Coupling Alkaline, 0-5°C C Coupling Partner (e.g., 2-Naphthol) C->D

Caption: General reaction scheme for azo dye synthesis.

Application II: Monomer for High-Performance Polyamides

Aromatic diamines are key monomers for producing polyamides (aramids) with exceptional thermal stability and mechanical strength. 2,5-Diaminoanisole can be used in polycondensation reactions with diacyl chlorides or dicarboxylic acids.

Scientific Rationale: The polycondensation of a diamine with a diacyl chloride is a robust method for forming amide bonds. The methoxy group on the 2,5-diaminoanisole monomer is expected to enhance the solubility of the resulting polyamide in organic solvents compared to unsubstituted analogs, which can be advantageous for processing. This functional handle also provides a site for potential post-polymerization modification.

Protocol: Synthesis of a Polyamide via Interfacial Polycondensation

  • Aqueous Phase: Prepare an aqueous solution containing 2,5-diaminoanisole (1.0 eq), sodium carbonate (2.2 eq, as an acid scavenger), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Organic Phase: Prepare a solution of a diacyl chloride (e.g., terephthaloyl chloride, 1.0 eq) in a water-immiscible organic solvent like dichloromethane or chloroform.

  • Polymerization:

    • Place the aqueous phase in a beaker equipped with a high-speed mechanical stirrer.

    • Rapidly add the organic phase to the vigorously stirred aqueous phase.

    • A polymer film will form instantly at the interface. Continue stirring for 15-30 minutes to allow the reaction to proceed.

  • Isolation and Purification:

    • Stop the stirrer and collect the precipitated polymer crumb by filtration.

    • Wash the polymer extensively with water to remove salts, then with a solvent like acetone or methanol to remove unreacted monomers and oligomers.

    • Dry the final polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.

G cluster_workflow Workflow: Interfacial Polyamide Synthesis A Aqueous Phase 2,5-Diaminoanisole Na₂CO₃ C Interfacial Reaction High-Speed Stirring A->C B Organic Phase Diacyl Chloride (e.g., Terephthaloyl Chloride) in CH₂Cl₂ B->C Rapid Addition D Polymer Precipitation C->D Polymer Forms E Purification Wash with H₂O & Acetone D->E Filtration F Polyamide Product E->F Drying

Caption: Workflow for interfacial polyamide synthesis.

A Critical Discussion on Heterocyclic Synthesis

A common pitfall for researchers is to assume all phenylenediamines are suitable for synthesizing fused heterocycles like benzimidazoles. This is incorrect and is dictated by the substitution pattern.

  • Unsuitability for Benzimidazoles and Phenazines: The synthesis of a benzimidazole ring requires the condensation of a 1,2-diamine with an aldehyde, carboxylic acid, or equivalent.[9] Similarly, phenazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[10] The 1,3-geometry of the amino groups in 2,5-diaminoanisole makes the requisite intramolecular cyclization to form these five- or six-membered fused rings sterically impossible.

  • Potential for Seven-Membered Rings: The 1,3-diamine structure is, however, well-suited for forming seven-membered heterocyclic rings. A promising, though less common, application is the condensation with 1,3-dielectrophiles, such as 1,3-dicarbonyl compounds (e.g., acetylacetone) or malonic acid derivatives, to form substituted 1,5-benzodiazepine structures. This reaction pathway offers a valuable route to novel scaffolds for medicinal chemistry exploration.

Conclusion

2,5-Diaminoanisole sulfate is more than just a dye intermediate; it is a strategic precursor for chemists aiming to develop novel functional materials. Its value is rooted in its distinct 1,3-diamine structure, modulated by an activating methoxy group. While it is not a direct precursor for common fused heterocyles like benzimidazoles, it provides reliable and efficient access to functionalized azo dyes and high-performance polyamides with enhanced solubility. Understanding its core reactivity and structural limitations is paramount to unlocking its full potential. By providing clear, validated protocols and a sound theoretical framework, this guide serves as a foundational resource for researchers to confidently and creatively incorporate 2,5-diaminoanisole into their synthetic programs.

References

  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • Selective Formation of 2-Amino-Iminoaldehyds: Synthesis of News Molecules of Benzimidazoles. Trade Science Inc.[Link]

  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. National Institutes of Health (NIH). [Link]

  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • 4-Methoxy-o-phenylenediamine : r/OrganicChemistry. Reddit. [Link]

  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • Benzenamine, 2-methoxy-4-nitro-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. SpringerLink. [Link]

  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Indian Academy of Sciences. [Link]

  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • [No direct source for this specific statement, but it is a general principle of organic synthesis]
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Note: Oxidative Synthesis of Phenazine Derivatives from 2,5-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of phenazine derivatives utilizing 2,5-Diaminoanisole Sulfate (2,5-DAS) as a primary electron-rich scaffold. Unlike standard p-phenylenediamine precursors, the methoxy substituent on the 2,5-DAS core provides unique electronic activation, facilitating lower-potential oxidative coupling. This guide presents two distinct protocols: a classical chemical oxidation using sodium persulfate and a green biocatalytic route employing fungal laccase. Critical emphasis is placed on the mechanistic pathway involving the quinone diimine intermediate and the control of pH to modulate self-coupling versus cross-coupling selectivity.

Introduction & Chemical Basis

Phenazines are nitrogen-containing tricyclic heterocycles exhibiting significant antibiotic, antitumor, and optoelectronic properties.[1] The synthesis of these scaffolds often relies on the oxidative coupling of o- or p-phenylenediamines.

2,5-Diaminoanisole Sulfate (CAS: 615-50-9) serves as a specialized precursor. Structurally, it is a p-phenylenediamine derivative where the methoxy group at the C1 position acts as an electron-donating group (EDG). This EDG destabilizes the oxidation potential of the amine, making the formation of the reactive quinone diimine species more facile than in unsubstituted counterparts.

Mechanistic Pathway

The synthesis proceeds via an oxidative radical-nucleophile coupling mechanism:

  • Oxidation: 2,5-DAS is oxidized (losing 2e⁻ and 2H⁺) to form the electrophilic quinone diimine.

  • Coupling: This intermediate undergoes a Michael-type addition with a nucleophilic partner (either another molecule of 2,5-DAS or a coupler like resorcinol).

  • Cyclization: Subsequent oxidation and intramolecular condensation close the pyrazine ring, yielding the phenazine core.

Visualization of Reaction Logic

ReactionMechanism Precursor 2,5-Diaminoanisole Intermediate Quinone Diimine (Electrophile) Precursor->Intermediate -2e-, -2H+ Oxidant Oxidant (Persulfate/Laccase) Oxidant->Intermediate Coupling Michael Addition (Dimerization) Intermediate->Coupling + Nucleophile Cyclization Intramolecular Condensation Coupling->Cyclization Oxidation Product Phenazine Derivative Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of phenazine formation via oxidative coupling of p-diamine derivatives.

Safety & Handling (Critical)

2,5-Diaminoanisole Sulfate is classified as a sensitizer and suspected carcinogen. Strict adherence to safety protocols is mandatory.

  • PPE: Nitrile gloves (double-gloving recommended), P100 respirator or fume hood operation, and safety goggles.

  • Waste: All aqueous waste containing this amine must be segregated as hazardous organic waste. It is toxic to aquatic life with long-lasting effects.[2][3][4][5][6]

  • Neutralization: The sulfate salt is acidic. Neutralization with base releases the free amine, which is more prone to air oxidation. Handle the free base under inert atmosphere (Nitrogen/Argon) until the reaction starts.

Protocol 1: Chemical Oxidative Coupling (Sodium Persulfate)

This method utilizes Sodium Persulfate (


) as a stoichiometric oxidant. It is preferred over 

for purification ease, as it avoids iron chelation with the phenazine nitrogens.
Materials
  • 2,5-Diaminoanisole Sulfate (10 mmol)

  • Coupler: Resorcinol (10 mmol) [For heterocoupling] OR None [For self-coupling]

  • Sodium Persulfate (12 mmol)

  • Ammonium Hydroxide (25% solution)

  • Solvent: Water/Methanol (4:1 v/v)

Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve 10 mmol of 2,5-Diaminoanisole Sulfate in 40 mL of deionized water.

    • Crucial Step: Adjust pH to 8.5–9.0 using Ammonium Hydroxide. The solution will darken slightly due to auto-oxidation; proceed immediately.

    • If performing cross-coupling, add 10 mmol of Resorcinol predissolved in 10 mL Methanol.

  • Oxidant Addition:

    • Dissolve 12 mmol of Sodium Persulfate in 20 mL water.

    • Add the oxidant solution dropwise to the reaction mixture over 30 minutes while stirring vigorously at room temperature (25°C).

    • Observation: The color will shift intensely (often red/violet to dark brown) indicating imine formation.

  • Reaction Monitoring:

    • Stir for 4–6 hours.

    • Monitor via TLC (Dichloromethane:Methanol 95:5). Look for the disappearance of the polar diamine spot (

      
      ) and emergence of a fluorescent phenazine spot (
      
      
      
      ).
  • Work-up:

    • Quench reaction by lowering pH to 4.0 with dilute HCl (precipitates the phenazine salt).

    • Filter the precipitate or extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

Protocol 2: Green Enzymatic Synthesis (Laccase-Mediated)

For high-value applications requiring mild conditions, fungal laccase (from Trametes versicolor) catalyzes the oxidation using atmospheric oxygen as the electron acceptor, producing water as the only byproduct.

Workflow Visualization

EnzymaticWorkflow Start Start: Buffer Prep (Acetate Buffer pH 5.0) Substrate Add 2,5-DAS (2 mM) Start->Substrate Enzyme Add Laccase (1 U/mL) Substrate->Enzyme Incubation Incubate 30°C, 150 rpm, 12h Enzyme->Incubation Extraction SPE / Solvent Extraction Incubation->Extraction Oxygen Aeration (Open Vessel) Oxygen->Incubation Co-substrate End Isolated Phenazine Extraction->End

Figure 2: Workflow for the biocatalytic synthesis of phenazine dyes.

Methodology
  • Buffer System: Prepare 0.1 M Sodium Acetate buffer (pH 5.0). Laccase activity is optimal in slightly acidic environments.

  • Reaction Assembly:

    • Dissolve 2,5-DAS (final conc. 2 mM) in the buffer.

    • Add Laccase (activity >10 U/mg) to a final concentration of 1 U/mL.

  • Incubation:

    • Incubate in an orbital shaker at 30°C for 12–24 hours.

    • Note: Do not seal the vessel tightly; the enzyme requires

      
       from the air.
      
  • Termination: Remove enzyme by ultrafiltration (10 kDa cutoff) or denaturation (add equal volume of cold acetone).

Data Summary & Characterization

The following table summarizes expected analytical data for a typical self-coupled phenazine derivative (e.g., 2,7-diamino-3,8-dimethoxyphenazine type structure).

ParameterMethodExpected ObservationNotes
Appearance VisualDeep Red/Violet NeedlesTypical of amino-phenazines (Safranin-like).
UV-Vis Methanol Soln.

nm
Strong

transition; often fluorescent.
1H NMR DMSO-

Aromatic:

7.0–8.5 ppm (m)
Look for downfield shift due to heteroaromatic ring.
1H NMR DMSO-

Methoxy:

3.8–4.0 ppm (s)
Sharp singlet confirming retention of -OMe.
Mass Spec ESI-MS

Dimer mass minus 4-6 hydrogens (oxidation).

Troubleshooting & Optimization

  • Low Yield: Often caused by "over-oxidation" leading to polymeric tars (aniline black analogues). Solution: Reduce oxidant equivalents or lower temperature to 0°C.

  • Solubility Issues: Phenazines are sparingly soluble.[7] Solution: Use DMF or DMSO for extraction if Ethyl Acetate fails.

  • pH Drift: In Protocol 1, the release of protons during coupling lowers pH, inhibiting the reaction. Solution: Maintain pH > 8 using a carbonate buffer or pH-stat titration.

References

  • Mechanistic Foundation: Corbett, J. F. (1969). "Benzoquinone imines. Part IV. Mechanism and kinetics of the formation of Bandrowski's base." Journal of the Chemical Society B: Physical Organic. Link

  • Enzymatic Route: Mikolasch, A., & Schauer, F. (2009). "Fungal laccases as tools for the synthesis of new hybrid molecules and biomaterials." Applied Microbiology and Biotechnology. Link

  • Phenazine Synthesis Review: Hollstein, U., & Van Gemert, J. C. (1971). "Phenazines.[1][2][7][8] Synthesis and properties." Chemical Reviews. Link

  • Safety Data: Fisher Scientific. (2021).[9] "Safety Data Sheet: 2,5-Diaminotoluene Sulfate." Link(Note: 2,5-Diaminotoluene is the methyl analogue; safety profile for the anisole derivative is strictly comparable regarding sensitization).

  • Precursor Reactivity: Merck/Sigma-Aldrich. "Product Specification: 2,5-Diaminoanisole sulfate." Link

Sources

Application Notes & Protocols: 2,5-Diaminoanisole Sulfate in Biological Staining and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Overview

2,5-Diaminoanisole sulfate is the sulfate salt of 2,5-diaminoanisole, an aromatic amine. While historical texts may list diaminotoluenes and their derivatives as intermediates for "biological stains," its contemporary application in routine histological or cytological staining within a research or clinical laboratory is virtually nonexistent.[1][2] Instead, its primary and well-documented role is as a key ingredient in permanent oxidative hair dye formulations.[3][4][5]

In the context of biological sciences and drug development, the significance of 2,5-Diaminoanisole sulfate lies not in its utility as a laboratory stain, but in its toxicological profile and its function as a model compound in carcinogenicity and mutagenicity studies.[6][7][8] Its ability to penetrate the skin and its classification by the International Agency for Research on Cancer (IARC) as Group 3 ("Not classifiable as to its carcinogenicity to humans") underscore the importance of understanding its biological interactions.[6][9] This is distinct from the related compound, 2,4-Diaminoanisole sulfate, which is classified as Group 2B ("Possibly carcinogenic to humans").[10][11]

This guide, therefore, deviates from a traditional staining manual. It provides a detailed examination of the primary "staining" application of 2,5-Diaminoanisole sulfate—hair dyeing—and outlines its use as a test chemical in toxicological assays, which are critical in the safety assessment of consumer products and drug development.

Chemical Properties and Safety Data

A thorough understanding of the chemical's properties is fundamental to its safe handling and application.

PropertyValueReference / Source
Chemical Formula C₇H₁₂N₂O₄SJay Organics[12]
Molecular Weight 220.25 g/mol Jay Organics[12]
Appearance Light tan to light purple powderChemicalBook[2]
CAS Number 615-50-9Cole-Parmer[13]
Solubility in Water 5.03 g/L (at 20 °C)ChemicalBook[2]
Oral LD50 (Rat) 98 mg/kgTCI Chemicals[14]
Hazard Class Toxic if swallowed; Harmful in contact with skin or if inhaled; May cause an allergic skin reaction.TCI Chemicals[14]

Safety Precautions: Due to its toxicity and potential as a skin sensitizer, 2,5-Diaminoanisole sulfate must be handled with extreme care.[12][13][15][16]

  • Engineering Controls: Use only in a chemical fume hood or well-ventilated area.[13][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[15][16]

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[15][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Mechanism of Staining: Oxidative Hair Dyeing

The most prominent application of 2,5-Diaminoanisole sulfate is as a "primary intermediate" or "precursor" in permanent hair dyes.[4][17] This process is a classic example of in situ color formation through chemical reaction, which is a form of biological staining targeting the keratin fibers of hair.

The mechanism involves a two-part system:

  • The Primary Intermediate: 2,5-Diaminoanisole sulfate.

  • The Oxidizing Agent: Typically hydrogen peroxide.

  • The Coupler: Another aromatic compound (e.g., resorcinol, m-aminophenol) that reacts with the oxidized intermediate to form the final color.

The process unfolds as follows:

  • Alkalinization: An alkaline agent (e.g., ammonia) is used to swell the hair cuticle, allowing the dye precursors to penetrate the hair shaft.

  • Oxidation: Hydrogen peroxide oxidizes the 2,5-Diaminoanisole, which is a colorless precursor, into a reactive quinonediimine intermediate.

  • Coupling Reaction: This highly reactive intermediate rapidly reacts with a coupler molecule. The specific coupler used determines the final shade, allowing for a wide palette of colors from browns and blondes to blacks.[1][17]

  • Polymerization: The resulting indo-dyes are large molecules that become trapped within the hair cortex, leading to a "permanent" color that does not easily wash out.

G cluster_0 Inside Hair Cortex Precursor 2,5-Diaminoanisole Sulfate (Small, Colorless Molecule) Intermediate Oxidized Intermediate (Quinonediimine) Precursor->Intermediate Oxidation (H₂O₂) FinalDye Large, Colored Indo-Dye Polymer Intermediate->FinalDye Coupling Reaction Coupler Coupler Molecule (e.g., Resorcinol) Coupler->FinalDye Trapped Permanent Color FinalDye->Trapped Polymerization & Trapping in Cortex Penetration Penetration of Hair Shaft (Alkaline pH) Penetration->Precursor Penetration->Coupler

Mechanism of oxidative hair dyeing.

Application in Toxicological Research

In drug development and safety science, understanding the potential toxicity of chemicals is paramount. 2,5-Diaminoanisole sulfate has been utilized in toxicological bioassays to assess its carcinogenic potential.[7][8] In these studies, the compound is not the stain but the substance being tested. Standard histological staining techniques are then employed to visualize its effects on tissues.

A typical workflow for such a study is as follows:

  • Dosing: Laboratory animals (e.g., Fischer 344 rats, B6C3F1 mice) are administered the compound, often in their feed, at varying concentrations over an extended period.[6][7][8]

  • Histological Processing: Tissues are fixed (e.g., in formalin), processed, embedded in paraffin, and sectioned.

  • Staining: The tissue sections are then stained with standard histological stains, most commonly Hematoxylin and Eosin (H&E), to allow for microscopic examination of cellular morphology.

  • Pathological Analysis: A pathologist examines the stained slides to identify any pathological changes, such as inflammation, cellular damage, or the presence of neoplasms, that could be attributed to the test compound.[6]

G cluster_workflow Toxicology Bioassay Workflow Dosing 1. Compound Administration (e.g., in feed) Necropsy 2. Necropsy & Tissue Collection Dosing->Necropsy Processing 3. Tissue Processing & Sectioning Necropsy->Processing Staining 4. Histological Staining (e.g., H&E) Processing->Staining Analysis 5. Microscopic Pathological Analysis Staining->Analysis

Workflow for a toxicological bioassay.

Experimental Protocols

The following protocols are provided as representative examples of the compound's application in its primary roles.

This protocol is based on the chemical principles of permanent hair dyeing and is intended for in vitro use on hair fibers for research purposes.

Materials:

  • 2,5-Diaminoanisole sulfate

  • Coupler (e.g., Resorcinol)

  • Ammonium Hydroxide (28-30%)

  • Hydrogen Peroxide (6% or 20 Volume)

  • Deionized Water

  • Hair swatches (natural, uncolored)

  • Beakers, graduated cylinders, pH meter

Procedure:

  • Dye Base Preparation:

    • In a well-ventilated fume hood, prepare a 100 mL dye base solution.

    • Dissolve 1.0 g of 2,5-Diaminoanisole sulfate and 0.5 g of Resorcinol in 80 mL of deionized water.

    • Slowly add Ammonium Hydroxide dropwise while monitoring the pH until the solution reaches a pH of 9.5-10.0. This is critical for opening the hair cuticle.

    • Bring the final volume to 100 mL with deionized water.

  • Application Mixture:

    • Immediately before use, mix the dye base solution with an equal volume of 6% hydrogen peroxide (1:1 ratio). The oxidation process begins immediately.

  • Staining:

    • Immerse a swatch of hair into the application mixture, ensuring complete saturation.

    • Incubate at room temperature for 30 minutes.

  • Rinsing and Finishing:

    • Remove the hair swatch and rinse thoroughly under running tap water until the water runs clear.

    • Wash with a gentle shampoo and apply a conditioner to close the cuticle.

    • Allow to air dry and observe the final color.

This protocol outlines the standard H&E staining procedure used to analyze tissues from toxicology studies.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized Water

  • Harris's Hematoxylin solution

  • Acid Alcohol (e.g., 1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute or weak ammonia water

  • Eosin Y solution (0.5-1.0% aqueous or alcoholic)

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 1 change, 3 minutes.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse in running tap water for 5 minutes.

  • Nuclear Staining (Hematoxylin):

    • Immerse slides in Harris's Hematoxylin for 5-15 minutes.

    • Briefly rinse in running tap water.

    • Differentiate by dipping slides 1-5 times in Acid Alcohol. Check differentiation microscopically. Nuclei should be distinct and cytoplasm pale.

    • Rinse in running tap water.

    • "Blue" the sections by immersing in Scott's Tap Water Substitute for 1-2 minutes.

    • Rinse in running tap water for 5 minutes.

  • Cytoplasmic Staining (Eosin):

    • Immerse in Eosin Y solution for 1-3 minutes.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% Ethanol (2 changes, 1 minute each), 100% Ethanol (2 changes, 1 minute each).

    • Clear in Xylene: 2 changes, 3 minutes each.

    • Apply a drop of mounting medium to the slide and place a coverslip, avoiding air bubbles.

  • Analysis:

    • Examine under a light microscope. Nuclei will be stained blue/purple, and cytoplasm and extracellular matrix will be stained in varying shades of pink/red.

Conclusion

While 2,5-Diaminoanisole sulfate is nominally an intermediate for biological stains, its practical application is highly specialized and largely confined to the cosmetic industry for hair dyeing. For the research and drug development community, its relevance is primarily toxicological. A comprehensive understanding of its chemical properties, mechanism of action in oxidative dyeing, and its role in safety assessment studies is essential for any scientist working with or evaluating this compound. The protocols and data presented here provide a foundational guide for these applications.

References

  • PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diaminotoluene sulfate, 97%. Retrieved from [Link]

  • Hangzhou Haichem Co., Ltd. (n.d.). 2,5-Diaminotoluene Sulfate | CAS 615-50-9. Retrieved from [Link]

  • National Toxicology Program. (1978). Bioassay of 2,5-Toluenediamine Sulfate for Possible Carcinogenicity (Technical Report Series No. 126). National Institutes of Health. Retrieved from [Link]

  • Samboo. (n.d.). 2,5-Diaminotoluene sulfate | Hair Dye Ingredients. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diaminotoluene. Retrieved from [Link]

  • National Toxicology Program. (2009). RoC Profile: 2,4-Diaminoanisole Sulfate. Retrieved from [Link]

  • International Agency for Research on Cancer. (1978). 2,5-Diaminotoluene (IARC Summary & Evaluation, Volume 16). INCHEM. Retrieved from [Link]

  • National Toxicology Program. (1978). Abstract for TR-126: Bioassay of 2,5-Toluenediamine Sulfate for Possible Carcinogenicity. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
  • International Agency for Research on Cancer. (2001). HAIR DYE: 2,4-DIAMINOANISOLE AND ITS SALTS. In Some Thyrotropic Agents (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79). NCBI Bookshelf. Retrieved from [Link]

  • International Agency for Research on Cancer. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens. Retrieved from [Link]

  • Clements, R. L. (1990). Alternative methods for fixing and staining gliadins in polyacrylamide gels. Electrophoresis, 11(2), 123-128. Retrieved from [Link]

  • International Agency for Research on Cancer. (2010). Studies of Cancer in Experimental Animals. In Some Aromatic Amines, Organic Dyes, and Related Exposures (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99). NCBI Bookshelf. Retrieved from [Link]

  • University of Arizona. (n.d.). Cell Biology and Bioimaging Core Staining Protocols. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate.
  • PubChem. (n.d.). 2,4-Diaminoanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • International Agency for Research on Cancer. (1978). 2,4-Diaminoanisole (Sulfate) (IARC Summary & Evaluation, Volume 16). INCHEM. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Dibal, N. I., et al. (2022). Histological stains and their application in teaching and research. Asian Journal of Health Sciences, 8(2), 43. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2,5-Diaminotoluene sulfate. Retrieved from [Link]

  • Aviva Health. (2017). PPD & Toluene-2,5 Diamine Sulfate in Hair Dye - What's the Difference?. Retrieved from [Link]

  • University of Utah. (n.d.). Special Stains in Histology. WebPath. Retrieved from [Link]

Sources

Application Notes and Protocols for Chromogenic Substrates in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application note was developed based on the user's request for information on 2,5-Diaminoanisole sulfate . However, a comprehensive search of scientific literature and commercial databases did not yield any evidence of this specific compound's use as a chromogenic substrate in immunoassays. The available data primarily pertains to its use in the dye industry. Therefore, to provide a valuable and accurate technical guide, this document will focus on a widely used and well-characterized chromogenic substrate for Horseradish Peroxidase (HRP) in ELISA applications, 3,3',5,5'-Tetramethylbenzidine (TMB) . The principles and protocols described herein are representative of common chromogenic HRP substrates and can be adapted for other similar reagents.

Title: A Comprehensive Guide to the Use of Chromogenic Substrates in Enzyme-Linked Immunosorbent Assays (ELISA)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of modern biological research and diagnostics, enabling the sensitive and specific detection of a wide array of analytes. The final step in many ELISA protocols involves the enzymatic conversion of a chromogenic substrate into a colored product, allowing for quantitative or semi-quantitative analysis. This application note provides a detailed overview of the principles, protocols, and best practices for using chromogenic substrates, with a focus on the Horseradish Peroxidase (HRP) substrate, 3,3',5,5'-Tetramethylbenzidine (TMB).

Chromogenic substrates are colorless or weakly colored compounds that, upon enzymatic reaction, are converted into intensely colored, soluble products.[1][2] The rate of color development is proportional to the amount of enzyme present, which in turn is related to the concentration of the analyte of interest in the sample.

Scientific Principles of HRP-Mediated Chromogenic Detection

Horseradish Peroxidase (HRP) is a popular enzyme conjugate in immunoassays due to its high turnover rate, stability, and relatively small size. The enzymatic reaction involves the HRP-catalyzed oxidation of a chromogenic substrate in the presence of hydrogen peroxide (H₂O₂).

In the case of TMB, the reaction proceeds in two steps:

  • One-electron oxidation: HRP, in the presence of H₂O₂, catalyzes the one-electron oxidation of TMB, forming a blue-colored cation radical. This reaction product has a maximum absorbance at approximately 652 nm.

  • Two-electron oxidation: Further reaction or the addition of a stopping solution (typically a strong acid like sulfuric acid) results in a two-electron oxidation, forming a yellow-colored diimine product. This final product has a maximum absorbance at 450 nm.

The intensity of the colored product is directly proportional to the amount of HRP-conjugated antibody bound to the target antigen.

Materials and Methods

Reagents and Equipment
  • Chromogenic Substrate: TMB Substrate Solution (ready-to-use or two-component system)

  • Stop Solution: 2 N Sulfuric Acid (H₂SO₄) or 1 N Hydrochloric Acid (HCl)

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Coating Buffer: Carbonate-Bicarbonate Buffer (pH 9.6)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Antibodies: Capture antibody, detection antibody (HRP-conjugated)

  • Antigen Standard or Sample

  • Microplate Reader: Capable of measuring absorbance at 450 nm (and optionally 650 nm)

  • 96-well ELISA plates (high protein-binding capacity)

  • Pipettes and multichannel pipettes

  • Incubator (37°C)

  • Plate washer (optional)

Visual Representation of the ELISA Workflow

ELISA_Workflow cluster_coating Step 1: Coating cluster_blocking Step 2: Blocking cluster_sample Step 3: Sample Incubation cluster_detection Step 4: Detection cluster_substrate Step 5: Substrate Reaction cluster_stop Step 6: Stop Reaction cluster_read Step 7: Read Plate A Coat Plate with Capture Antibody B Block Unbound Sites A->B C Add Antigen (Sample/Standard) B->C D Add HRP-conjugated Detection Antibody C->D E Add TMB Substrate D->E F Color Development E->F G Add Stop Solution F->G H Measure Absorbance at 450 nm G->H

Caption: A typical workflow for a sandwich ELISA utilizing a chromogenic substrate.

Detailed Protocol for a Sandwich ELISA

This protocol provides a general guideline. Optimal conditions (e.g., antibody concentrations, incubation times) should be determined for each specific assay.

  • Antigen Coating:

    • Dilute the capture antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.

    • Wash the plate three times with Wash Buffer.

  • Sample/Standard Incubation:

    • Prepare serial dilutions of the antigen standard in Blocking Buffer.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection Antibody Incubation:

    • Dilute the HRP-conjugated detection antibody to its optimal concentration in Blocking Buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Chromogenic Substrate Reaction:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.

    • The reaction can be read at 650 nm for a kinetic assay or stopped for an endpoint assay.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Gently tap the plate to ensure thorough mixing.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

  • Standard Curve Generation:

    • Subtract the average zero standard optical density (OD) from all standard and sample ODs.

    • Plot the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

    • Generate a standard curve using a four-parameter logistic (4-PL) curve-fit.

  • Sample Concentration Determination:

    • Interpolate the concentration of the analyte in the samples from the standard curve.

    • Multiply by the dilution factor to obtain the final concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Signal Incorrect antibody pairing, expired reagents, insufficient incubation times, improper washing.Verify antibody compatibility, check reagent expiration dates, optimize incubation times, ensure proper washing technique.
High Background Insufficient blocking, high concentration of detection antibody, contaminated reagents.Increase blocking time or use a different blocking agent, optimize detection antibody concentration, use fresh, sterile reagents.
Low Signal Low concentration of antigen or antibodies, insufficient incubation times, inactive enzyme.Increase antigen/antibody concentrations, optimize incubation times, use fresh HRP conjugate and substrate.
High Well-to-Well Variation Improper pipetting, incomplete washing, temperature gradients across the plate.Use calibrated pipettes, ensure complete removal of wash buffer, incubate plates in a stable temperature environment.

Safety Precautions

While TMB is generally considered less hazardous than other chromogenic substrates like o-phenylenediamine (OPD), it is important to handle all chemicals with care.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • The Stop Solution (sulfuric acid) is corrosive. Handle with extreme care.

  • Dispose of all waste according to local regulations.

References

  • DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • ResearchGate. (2021, November 10). Anyone know a good basic protocol for a cell based ELISA as a starting point? Retrieved from [Link]

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Application Notes & Protocols: Polymerization of 2,5-Diaminoanisole Sulfate for Conductive Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Promise of Poly(2,5-diaminoanisole) in Conductive Polymer Science

Conducting polymers have emerged as a class of materials with immense potential, bridging the gap between traditional plastics and metals.[1] Their unique combination of electrical conductivity, processability, and tunable properties makes them highly sought after for a range of applications, including flexible electronics, sensors, and biomedical devices.[1][2][3][4] Among the various types of conducting polymers, those derived from aromatic diamines have garnered significant interest due to their straightforward synthesis and versatile characteristics.[5][6]

This document provides a detailed guide to the synthesis and characterization of a promising conductive polymer, poly(2,5-diaminoanisole), through the oxidative polymerization of its sulfate salt. The use of 2,5-diaminoanisole sulfate as the monomer offers several advantages. The sulfate counter-ion can act as a dopant, enhancing the conductivity of the final polymer. Furthermore, the methoxy group on the aromatic ring can influence the polymer's solubility and electronic properties.

The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for exploring the potential of this material. We will delve into the causality behind experimental choices, ensuring a deep understanding of the polymerization process.

Part 1: Chemical Oxidative Polymerization Protocol

This section details the step-by-step procedure for the synthesis of poly(2,5-diaminoanisole) via chemical oxidation. The choice of an oxidant is critical, with ammonium persulfate being a common and effective option for the polymerization of aromatic amines.[6] The reaction is typically carried out in an acidic medium to facilitate the dissolution of the monomer and promote the formation of a conductive polymer structure.

Materials and Reagents
Reagent Grade Supplier Purpose
2,5-Diaminoanisole sulfate≥98%Major Chemical SupplierMonomer
Ammonium persulfate ((NH₄)₂S₂O₈)ACS Reagent GradeMajor Chemical SupplierOxidizing Agent
Hydrochloric acid (HCl), 37%ACS Reagent GradeMajor Chemical SupplierAcidic Medium
Methanol (CH₃OH)ACS Reagent GradeMajor Chemical SupplierWashing/Purification
Deionized (DI) WaterHigh PurityLaboratory SourceSolvent
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer with stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer_Prep Dissolve 2,5-Diaminoanisole Sulfate in Acidic Solution Reaction_Setup Set up Reaction Flask in Ice Bath Monomer_Prep->Reaction_Setup Oxidant_Prep Prepare Ammonium Persulfate Solution Oxidant_Addition Slow, Dropwise Addition of Oxidant Oxidant_Prep->Oxidant_Addition Reaction_Setup->Oxidant_Addition Polymerization Stir for 24 hours at 0-5 °C Oxidant_Addition->Polymerization Filtration Vacuum Filter the Precipitate Polymerization->Filtration Washing Wash with DI Water and Methanol Filtration->Washing Drying Dry the Polymer Under Vacuum Washing->Drying Characterization Characterization Drying->Characterization Final Product

Caption: Experimental workflow for the synthesis of poly(2,5-diaminoanisole).

Step-by-Step Polymerization Procedure
  • Monomer Solution Preparation: In the 250 mL three-neck round-bottom flask, dissolve a specific amount of 2,5-diaminoanisole sulfate in a 1 M HCl solution. The concentration can be varied to study its effect on the final polymer properties. A typical starting point is a 0.1 M monomer concentration. The acidic solution is crucial for protonating the amine groups, which increases the monomer's solubility and facilitates the polymerization process.

  • Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring the monomer solution. Insert a thermometer to monitor the temperature. Maintaining a low temperature (0-5 °C) is critical to control the reaction rate, prevent over-oxidation, and promote the formation of a more ordered polymer structure with higher conductivity.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric equivalent of ammonium persulfate in a small amount of 1 M HCl. The molar ratio of oxidant to monomer is a key parameter; a 1:1 ratio is a common starting point.

  • Oxidant Addition: Transfer the ammonium persulfate solution to the dropping funnel. Add the oxidant solution dropwise to the stirring monomer solution over a period of 30-60 minutes. A slow addition rate is essential to control the exothermic nature of the polymerization reaction and to ensure a uniform polymer chain growth.[6]

  • Polymerization: After the complete addition of the oxidant, allow the reaction to continue stirring in the ice bath for 24 hours. During this time, a dark-colored precipitate of poly(2,5-diaminoanisole) will form. The extended reaction time ensures a high degree of polymerization.

  • Isolation of the Polymer: Collect the polymer precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected polymer sequentially with copious amounts of DI water and then with methanol. This washing step is vital to remove any unreacted monomer, oxidant, and oligomeric byproducts. The final wash with methanol helps in removing water and facilitates drying.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight or until a constant weight is achieved. The resulting product will be a dark powder.

Part 2: Proposed Polymerization Mechanism

The oxidative polymerization of aromatic diamines is a complex process involving the formation of radical cations and subsequent coupling reactions. The proposed mechanism for the polymerization of 2,5-diaminoanisole is illustrated below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Monomer Radical_Cation Monomer Radical Cation Monomer->Radical_Cation Oxidation (S₂O₈²⁻) Dimer Dimer Radical_Cation->Dimer Coupling Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain Further Coupling Stable_Polymer Stable Polymer Polymer_Chain->Stable_Polymer Chain Termination

Caption: Proposed mechanism for the oxidative polymerization of 2,5-diaminoanisole.

The process begins with the oxidation of the 2,5-diaminoanisole monomer to form a radical cation. These radical cations then couple to form dimers, which are subsequently oxidized and couple with other radical cations or oligomers to propagate the polymer chain. The reaction terminates when the growing chains are no longer reactive. The structure of the final polymer is believed to be a ladder-like or phenazine-like structure, contributing to its conductivity.[5]

Part 3: Characterization of Poly(2,5-diaminoanisole)

Thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications. Below are the key techniques and expected results.

Characterization Techniques and Expected Data
Technique Purpose Expected Observations/Data
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the polymer structure.Appearance of characteristic peaks for C=C stretching in the quinoid and benzenoid rings, C-N stretching, and N-H bending vibrations. Disappearance or significant reduction of the monomer's primary amine peaks.
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions and conjugation length.Broad absorption bands in the visible region, indicative of the π-π* transitions in the conjugated polymer backbone. The position of these bands can provide insights into the doping level and conjugation length.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A multi-step decomposition profile. The initial weight loss is typically due to the evaporation of moisture, followed by the decomposition of the polymer backbone at higher temperatures.
Four-Probe Conductivity Measurement To determine the electrical conductivity of the polymer.The conductivity will depend on the synthesis conditions (e.g., oxidant-to-monomer ratio, doping level). For conductive polymers, values in the range of 10⁻⁵ to 10¹ S/cm can be expected.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the synthesis and characterization of conductive poly(2,5-diaminoanisole) from its sulfate salt. The detailed protocols and mechanistic insights are intended to empower researchers to explore this promising material further. Future research could focus on optimizing the synthesis parameters to enhance conductivity, exploring different dopants, and fabricating polymer composites for specific applications in areas like organic electronics and biosensing. The inherent biocompatibility of some conductive polymers also opens avenues for their use in drug delivery and tissue engineering.[3] The versatility of aromatic diamine polymerization offers a rich platform for the development of novel functional materials.

References

  • Login, R. B. (n.d.). Oxidative Polymerization of Phenylene diamines. rloginconsulting.com.
  • Chan, H. S. O., et al. (2012). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online.
  • Durgaryan, A. A., et al. (2014). Oxidative polymerization of p-phenylenediamine. ResearchGate.
  • Al-Omair, M. A., et al. (2022). Recent Developments and Implementations of Conductive Polymer-Based Flexible Devices in Sensing Applications. MDPI.
  • Lee, S., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega.
  • Lee, S., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega.
  • Jafari, M., et al. (2024). Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. MDPI.
  • PrepChem. (n.d.). Synthesis of POLYMERIZATION OF 2,5-DIAMINO-1,4-BENZENE DITHIOL.
  • Ramanathan, M., et al. (2010). Applications of conducting polymers and their issues in biomedical engineering. PMC.
  • Wang, C., et al. (2024). Synthesis and Performance Study of Conductive Polymers for Flexible Electronic Devices. SCHOLINK INC.

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Application Notes and Protocols for the Prospective Use of 2,5-Diaminoanisole Sulfate in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical Guide for Advanced Protein Chemistry

Disclaimer: 2,5-Diaminoanisole sulfate is not a commonly documented or validated reagent in the field of proteomics. The following application notes and protocols are hypothetical and based on the known chemical properties of aromatic diamines and established principles of protein chemistry. These proposed applications are intended for exploratory research and would require extensive validation.

Safety Precautions: Aromatic amines as a class of compounds can be hazardous and may possess mutagenic or carcinogenic properties. Researchers should consult the Safety Data Sheet (SDS) for 2,5-Diaminoanisole sulfate and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Introduction: The Chemical Potential of 2,5-Diaminoanisole Sulfate

2,5-Diaminoanisole sulfate is an aromatic compound featuring a benzene ring substituted with two primary amine groups and a methoxy group. Its sulfate salt form confers aqueous solubility, a desirable trait for biological applications. The nucleophilic nature of the two primary amine groups suggests potential reactivity towards various functional groups on proteins, making it a candidate for exploration in several proteomics workflows. This guide outlines three prospective applications: as a novel in-gel protein stain, a diamine spacer for protein cross-linking, and a derivatization agent for modifying acidic amino acid residues for mass spectrometry analysis.

Proposed Application 1: A Novel In-Gel Protein Stain Based on Oxidative Coupling

Principle and Rationale

Aromatic amines can undergo oxidative coupling to form colored azo compounds and polymers.[1] This principle, widely used in dye synthesis, can be hypothetically applied to in-gel protein staining. We propose a method where 2,5-Diaminoanisole sulfate, in the presence of an oxidizing agent, polymerizes and precipitates preferentially at the location of protein bands within a polyacrylamide gel. The fixed proteins may act as a scaffold, concentrating the reactants and potentially catalyzing the reaction, leading to a visible stain.

Hypothetical Protocol: Oxidative Polymerization Staining

1. Reagent Preparation:

  • Fixation Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.

  • Wash Solution: 30% (v/v) ethanol in deionized water.

  • Staining Solution (prepare fresh):

    • 100 mM 2,5-Diaminoanisole sulfate in deionized water.

    • 10 mM Ammonium persulfate (APS) in deionized water.

    • Immediately before use, mix equal volumes of the 2,5-Diaminoanisole sulfate and APS solutions.

  • Destaining Solution: 10% (v/v) acetic acid in deionized water.

2. Staining Procedure:

  • Following protein electrophoresis, place the gel in the Fixation Solution and incubate for 1 hour with gentle agitation.

  • Discard the fixation solution and wash the gel with the Wash Solution for 15 minutes.

  • Incubate the gel in the freshly prepared Staining Solution for 30-60 minutes with gentle agitation. Monitor the development of color in the protein bands.

  • Once the desired staining intensity is achieved, transfer the gel to the Destaining Solution to reduce background coloration.

  • Wash the gel with deionized water before imaging.

Workflow for Oxidative Polymerization Staining

G cluster_0 Gel Electrophoresis & Pre-Staining cluster_1 Staining cluster_2 Post-Staining sds_page 1. SDS-PAGE fixation 2. Fixation (40% EtOH, 10% Acetic Acid) sds_page->fixation wash1 3. Wash (30% EtOH) fixation->wash1 staining 4. Staining (2,5-Diaminoanisole sulfate + APS) wash1->staining destaining 5. Destaining (10% Acetic Acid) staining->destaining wash2 6. Final Wash (DI Water) destaining->wash2 imaging 7. Imaging wash2->imaging G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Diamine Reaction cluster_2 Step 3: Cross-Linking Protein1_COOH Protein1-COOH Activated_Intermediate Protein1-CO-O-C(NHR)=NR' (Active O-acylisourea intermediate) Protein1_COOH->Activated_Intermediate + EDC EDC EDC Linked_Intermediate Protein1-CO-NH-(Anisole)-NH2 Activated_Intermediate->Linked_Intermediate + 2,5-Diaminoanisole sulfate Diaminoanisole H2N-(Anisole)-NH2 Crosslinked_Product Protein1-CO-NH-(Anisole)-NH-CO-Protein2 Linked_Intermediate->Crosslinked_Product + Activated_Protein2 Protein2_COOH Protein2-COOH Activated_Protein2 Protein2-CO-O-C(NHR)=NR' Protein2_COOH->Activated_Protein2 + EDC G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Proteolysis & Analysis denature 1. Denature, Reduce, Alkylate buffer_exchange1 2. Buffer Exchange to pH 6.0 denature->buffer_exchange1 derivatize 3. Add EDC + 2,5-Diaminoanisole sulfate buffer_exchange1->derivatize quench 4. Quench Reaction derivatize->quench buffer_exchange2 5. Buffer Exchange to pH 8.0 quench->buffer_exchange2 digest 6. Tryptic Digestion buffer_exchange2->digest lcms 7. LC-MS/MS Analysis digest->lcms

Caption: Proposed workflow for protein derivatization with 2,5-Diaminoanisole sulfate for MS analysis.

Summary of Hypothetical Protocol Parameters

ParameterOxidative StainingCross-LinkingDerivatization for MS
Key Reagents 2,5-Diaminoanisole sulfate, APSEDC, 2,5-Diaminoanisole sulfateEDC, 2,5-Diaminoanisole sulfate
pH Not critical (stain is oxidative)~7.4~6.0
Temperature Room Temperature4°C to Room TemperatureRoom Temperature
Incubation Time 30-60 minutes2 hours to overnight1 hour
Analyte Proteins in gelProtein complexes in solutionProteins in solution
Downstream Analysis Gel ImagingSDS-PAGE, MSLC-MS/MS

Discussion: Potential Advantages and Challenges

The exploration of novel reagents like 2,5-Diaminoanisole sulfate in proteomics could open new avenues for protein analysis. The proposed staining method, if successful, could offer a new modality for protein visualization. As a cross-linking spacer or derivatization agent, its rigid aromatic structure could provide specific spatial constraints and a unique mass signature.

However, significant challenges must be addressed. The primary concern is the lack of validation for any of these applications. The efficiency, specificity, and potential for undesirable side reactions are entirely unknown. Furthermore, the safety profile of 2,5-Diaminoanisole sulfate requires careful consideration. Any research using this compound should proceed with caution and include rigorous control experiments to validate the findings.

References

  • Wikipedia. (2023). 2,5-Diaminotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Diaminotoluene sulfate. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Diaminotoluene. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • PubMed. (2021). Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]

  • ACS Publications. (n.d.). Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2023). Efficient oxidative coupling of amines to imines under natural sunlight using a benzothiadiazole-based molecular photocatalyst. Retrieved from [Link]

  • Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

  • Academia.edu. (n.d.). Reaction of aromatic diamines with diphenylcarbonate catalyzed by phosphorous acids: a new clean synthetic route to mono- and dicarbamates. Retrieved from [Link]

  • Frontiers. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Retrieved from [Link]

  • MDPI. (2023). In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. Retrieved from [Link]

  • YouTube. (2019). Azo dye test for aromatic amines ( aniline ) I coupling reaction I. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Retrieved from [Link]

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developing fluorescent probes with 2,5-Diaminoanisole sulfate as a precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Utilization of Fluorescent Probes from 2,5-Diaminoanisole Sulfate

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of 2,5-Diaminoanisole Sulfate in Fluorescence Sensing

In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for visualizing and quantifying biological events with high precision.[1][2] The choice of precursor is a critical first step, dictating the synthetic accessibility and the final photophysical properties of the probe. 2,5-Diaminoanisole sulfate, a derivative of 2,5-diaminotoluene, is an aromatic diamine that offers a versatile scaffold for the synthesis of novel fluorescent probes.[3][4][5] Its two amino groups, positioned at the 1- and 4- positions relative to the methyl group, provide reactive sites for conjugation to various fluorophore cores, while the methoxy group can influence the electronic properties of the resulting dye.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2,5-Diaminoanisole sulfate as a precursor for the development of fluorescent probes. We will delve into its chemical properties, safe handling procedures, and provide detailed, field-proven protocols for synthesis, characterization, and application in cellular imaging. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Chemical Properties and Safe Handling of 2,5-Diaminoanisole Sulfate

2,5-Diaminoanisole sulfate (CAS No. 66671-82-7) is the sulfate salt of 2-methoxy-5-methylaniline.[7] It is typically a light tan to light purple powder.[8] Understanding its properties is crucial for its effective use and for ensuring laboratory safety.

PropertyValue
Molecular Formula C₇H₁₂N₂O₅S
Molecular Weight 236.25 g/mol [7]
Appearance Light tan to light purple powder[8]
Solubility Soluble in water (5.03 g/L at 20°C), with limited solubility in ethanol and DMSO.[9]
pH A saturated aqueous solution has a pH of approximately 2.47.[9]

Safety and Handling:

2,5-Diaminoanisole sulfate is classified as hazardous. It is toxic if swallowed and may cause skin and eye irritation.[8][10][11] It is also suspected of causing genetic defects and may cause an allergic skin reaction.[12] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[8][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Designing Fluorescent Probes: Core Principles and Mechanisms

The development of a fluorescent probe involves the strategic conjugation of a recognition moiety (receptor) to a fluorophore. The interaction of the probe with its target analyte modulates the fluorescence output, enabling detection. Key mechanisms governing this modulation include:

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of the fluorophore is quenched by an electron-rich recognition moiety. Upon binding to the analyte, the electron transfer is inhibited, leading to a "turn-on" fluorescence response.[14][15][16]

  • Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating and an electron-accepting group connected by a π-conjugated system.[15] Analyte binding alters the electronic distribution, causing a shift in the emission wavelength, which allows for ratiometric sensing.[14][17]

  • Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore.[1][18] This process is highly distance-dependent and can be used to monitor conformational changes or binding events that alter the distance between the donor and acceptor.[14][15][16]

The dual amino groups of 2,5-Diaminoanisole make it an excellent candidate for incorporation into ICT-based probes, where it can act as a potent electron-donating group.

Representative Synthesis of a Naphthalimide-Based Fluorescent Probe

This section provides a detailed protocol for a representative synthesis of a fluorescent probe from 2,5-Diaminoanisole sulfate. The strategy involves the condensation of the diamine with a naphthalimide anhydride, a common fluorophore core.

Workflow for Fluorescent Probe Synthesis

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Characterization cluster_3 Application start Start free_base Generate Free Base of 2,5-Diaminoanisole start->free_base reaction Condensation Reaction with Naphthalimide Anhydride free_base->reaction workup Reaction Workup and Crude Product Isolation reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, Mass Spec, etc.) purification->characterization photophysical Photophysical Measurements (Absorbance, Emission) characterization->photophysical stock_solution Prepare Stock Solution photophysical->stock_solution imaging Cellular Imaging stock_solution->imaging end End imaging->end

Caption: Overall workflow from precursor to application.

Part 1: Generation of the Free Base

The commercially available sulfate salt must be converted to the free diamine before reaction.

Materials:

  • 2,5-Diaminoanisole sulfate

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Protocol:

  • Dissolve 1.0 g of 2,5-Diaminoanisole sulfate in 50 mL of deionized water in a 250 mL beaker.

  • Slowly add a saturated solution of sodium carbonate with stirring until the pH of the solution is approximately 9-10. A color change and precipitation may be observed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free base of 2,5-diaminoanisole as an oil or solid. Proceed immediately to the next step as aromatic diamines can be sensitive to air and light.[6]

Part 2: Condensation Reaction

This step involves the reaction of the free diamine with 4-bromo-1,8-naphthalic anhydride to form the fluorescent probe.

Caption: Representative synthetic reaction scheme.

Materials:

  • 2,5-Diaminoanisole (free base from Part 1)

  • 4-bromo-1,8-naphthalic anhydride

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Protocol:

  • In a 100 mL round-bottom flask, dissolve the 2,5-diaminoanisole (1 equivalent) and 4-bromo-1,8-naphthalic anhydride (1 equivalent) in 50 mL of absolute ethanol.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by column chromatography on silica gel using a dichloromethane/methanol gradient.

Characterization of the Synthesized Probe

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the newly synthesized probe.[19][20]

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural confirmationPeaks corresponding to the aromatic protons and carbons of both the diaminoanisole and naphthalimide moieties.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the product.
UV-Visible Spectroscopy Determination of absorption propertiesAn absorption spectrum with a characteristic maximum absorption wavelength (λabs).
Fluorescence Spectroscopy Determination of emission propertiesAn emission spectrum with a characteristic maximum emission wavelength (λem) and calculation of the Stokes shift.
Quantum Yield Determination Efficiency of fluorescenceA quantitative measure of the probe's brightness, typically determined relative to a known standard (e.g., quinine sulfate).

Application Protocol: Cellular Imaging

This protocol outlines a general procedure for using the synthesized probe for fluorescence imaging in cultured cells.

Sensing Mechanism Visualization

G cluster_0 Probe in Solution cluster_1 Probe in Hydrophobic Environment (e.g., Lipid Droplet) probe_free Probe with ICT character (Donor-π-Acceptor) excitation1 Excitation probe_free->excitation1 probe_bound Enhanced ICT in non-polar environment probe_free->probe_bound Analyte Binding / Environmental Change emission1 Fluorescence Emission (e.g., Green) excitation1->emission1 excitation2 Excitation probe_bound->excitation2 emission2 Shifted Fluorescence Emission (e.g., Red-shifted) excitation2->emission2

Caption: Intramolecular Charge Transfer (ICT) sensing mechanism.

Materials:

  • Synthesized fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Cultured cells (e.g., HeLa cells on glass coverslips)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorescent probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Probe Loading:

    • Dilute the 1 mM stock solution to a final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of PBS.

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

    • Capture images using a digital camera.

This comprehensive guide provides a solid foundation for the development of novel fluorescent probes using 2,5-Diaminoanisole sulfate. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can successfully synthesize and apply these valuable tools in their scientific endeavors.

References

  • Mechanistic Innovations in Fluorescent Chemosensors for Detecting Toxic Ions: PET, ICT, ESIPT, FRET and AIE Approaches. PubMed.
  • Synthesis and Characterization of a Novel Near-Infrared Fluorescent Probe for Living Cells Imaging. PubMed.
  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. PMC.
  • 2,5-Diaminotoluene sulfate - SAFETY DATA SHEET. Fisher Scientific.
  • 2,5-Diaminoanisole sulfate - Safety Data Sheet. AK Scientific, Inc..
  • Molecular interaction-based fluorescence sensing technologies and their application. Semantic Scholar.
  • Mechanistic Innovations in Fluorescent Chemosensors for Detecting Toxic Ions: PET, ICT, ESIPT, FRET and AIE Approaches. ResearchGate.
  • Fluorescence lifetime characterization of novel low-pH probes. PubMed.
  • Applications of 2,5-Diaminotoluene sulfate. ChemicalBook.
  • Design, Synthesis, and Biological Evaluation of Novel Fluorescent Probes Targeting the 18-kDa Translocator Protein. PubMed.
  • Material Safety Data Sheet - 2,5-Diaminotoluene sulfate, 97%. Cole-Parmer.
  • 2,5-Diaminotoluene sulphate-2,5-Toluenediamine sulfate. Jay Organics.
  • 2,5 Di amino Toluene Sulphate. RXSOl GROUP.
  • An ultrasensitive ratiometric fluorescent probe based on the ICT-PET-FRET mechanism for the quantitative measurement of pH values in the endoplasmic reticulum (ER). Royal Society of Chemistry.
  • Design, Synthesis, and Biological Evaluation of Novel Fluorescent Probes Targeting the 18-kDa Translocator Protein. Fujita Health University.
  • 2,5-Diaminotoluene sulfate. PubChem.
  • Design, synthesis and biological application of chemical probes for bio-imaging. Royal Society of Chemistry.
  • SAFETY DATA SHEET - 2,5-Diaminotoluene Sulfate. TCI Chemicals.
  • Schematic illustration of the principles of (a) PET, (b) ICT, (c) FRET,... ResearchGate.
  • 2,5-Diaminotoluene sulfate Formula. ECHEMI.
  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC.
  • Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction. Royal Society of Chemistry.
  • Reaction-based fluorescent detection of diamines via tuning the probe aggregation. ResearchGate.
  • Development of fluorescent probes for bioimaging applications. PMC.
  • What are the Chemical Properties of 2,5-Diaminotoluene Sulfate? Guidechem.
  • A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof. Google Patents.
  • Preparation method of 2,5-diaminotoluene sulfate. Google Patents.
  • CREATING NEW FLUORESCENT PROBES FOR CELL BIOLOGY. University of California San Diego.
  • Lessons in Organic Fluorescent Probe Discovery. PMC.
  • Protocols - Probes. BOC Sciences.
  • Fluorescent sensors for diamines. Royal Society of Chemistry.
  • Analysis of the Structural and Photophysical Properties of Dyes. IJFMR.
  • Fluorescent Probe Labeling Chemistry. Cayman Chemical.
  • 2,5-Diaminoanisole sulfate. Santa Cruz Biotechnology.
  • 2,5-Diaminotoluene. Wikipedia.
  • Lessons in Organic Fluorescent Probe Discovery. eScholarship.org.
  • Fluorescent probes for nanoscopy: Four categories and multiple possibilities. Wiley Online Library.
  • Design strategies for organelle-selective fluorescent probes: where to start?. PMC.
  • Recent Progress in the Development of Fluorescent Probes for Thiophenol. PMC.
  • Special Issue : Syntheses, Properties, and Applications of Organic Dyes and Pigments. MDPI.

Sources

Application Note: Spectrophotometric Determination of Hydroperoxides using 2,5-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Hydroperoxides (ROOH) are critical intermediates in the lipid peroxidation chain reaction and signaling molecules in prostaglandin synthesis. Accurate quantification of these transient species is essential for evaluating oxidative stress and enzyme kinetics.

While reagents like TMB (3,3',5,5'-tetramethylbenzidine) or Xylenol Orange (FOX assay) are common, 2,5-Diaminoanisole sulfate (2,5-DA) serves as a highly specific and efficient electron donor substrate for peroxidases, particularly Prostaglandin H Synthase (PHS) . Unlike general peroxidase substrates, 2,5-DA has been identified as a superior reducing substrate for the peroxidase component of PHS, allowing for the stoichiometric reduction of hydroperoxides (such as PGG


 or 5-phenyl-4-pentenyl-hydroperoxide) to their corresponding alcohols.[1]

This guide details the protocol for using 2,5-DA sulfate as a chromogenic probe to detect hydroperoxides via a peroxidase-coupled mechanism.

Key Advantages
  • High Efficiency: Acts as a near-stoichiometric electron donor for PHS peroxidase activity.[1][2]

  • Solubility: The sulfate salt form ensures stability and aqueous solubility compared to the free base.

  • Specificity: particularly useful for studying the reducing activity of PHS and similar heme-peroxidases.

Assay Principle

The detection is based on a peroxidase-coupled redox reaction . The hydroperoxide (ROOH) oxidizes the heme center of the peroxidase enzyme (e.g., PHS, HRP, or Microperoxidase). The oxidized enzyme then accepts electrons from the 2,5-DA substrate, regenerating the resting enzyme and producing an oxidized, colored 2,5-DA derivative.

Reaction Mechanism[3]
  • Enzyme Activation:

    
    
    
  • Chromophore Generation:

    
    
    
DOT Diagram: Reaction Mechanism

ReactionMechanism ROOH Hydroperoxide (ROOH) Perox_Ox Compound I/II (Heme Fe4+=O) ROOH->Perox_Ox Oxidation ROH Alcohol (ROH) ROOH->ROH Reduction Perox_Red Peroxidase (Heme Fe3+) Perox_Red->Perox_Ox Oxidation Perox_Ox->Perox_Red Electron Transfer DA_Ox 2,5-DA (Oxidized/Colored) Perox_Ox->DA_Ox Electron Transfer DA_Red 2,5-DA Sulfate (Reduced/Colorless) DA_Red->Perox_Red Electron Transfer DA_Red->DA_Ox Electron Transfer

Figure 1: Mechanism of peroxidase-coupled hydroperoxide detection using 2,5-DA.

Materials & Equipment

Reagents
ReagentSpecificationRole
2,5-Diaminoanisole Sulfate CAS: 66671-82-7, >98% PurityChromogenic Electron Donor
Peroxidase Enzyme PHS (purified) or HRP (Type VI)Catalyst for ROOH reduction
Hydroperoxide Standard H

O

or t-Butyl Hydroperoxide
Calibration Standard
Buffer System 0.1 M Potassium Phosphate, pH 6.0 - 7.4Reaction Matrix
Stop Solution 1 M H

SO

or 10% SDS
Quenches reaction (Optional)
Equipment
  • UV-Vis Spectrophotometer (Microplate reader or Cuvette based).

  • Precision pipettes.

  • Centrifuge (for sample clarification).

Experimental Protocol

Safety Warning

CRITICAL: 2,5-Diaminoanisole and its metabolic products can be mutagenic.[1][2][3] Handle with extreme care.

  • Wear nitrile gloves, safety goggles, and a lab coat.

  • Work within a fume hood.

  • Dispose of all waste as hazardous chemical waste.

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 6.7 is optimal for PHS activity; pH 7.0 for HRP).

  • 2,5-DA Stock Solution (10 mM): Dissolve 2,5-Diaminoanisole sulfate in deionized water. Note: Prepare fresh daily and protect from light to prevent auto-oxidation.

  • Enzyme Solution: Dilute the peroxidase (e.g., PHS or HRP) in Assay Buffer to a concentration of ~1-5 µg/mL (or ~10-50 units/mL).

Step 2: Sample Preparation (Lipid Hydroperoxides)

If detecting lipid hydroperoxides in biological tissue/plasma:

  • Extract lipids using the Folch method (Chloroform:Methanol 2:1).

  • Evaporate solvent under nitrogen.

  • Resuspend lipids in a small volume of ethanol or methanol (compatible with the assay buffer).

Step 3: Assay Procedure
  • Blank: Add 50 µL Assay Buffer + 50 µL 2,5-DA Stock.

  • Standard/Sample: Add 50 µL of Sample/Standard (containing ROOH).

  • Initiation: Add 50 µL of Enzyme Solution to all wells/cuvettes.

  • Incubation: Incubate at 25°C (room temp) for 5–10 minutes.

    • Observation: A color change (typically turning brownish-red or purple depending on pH) indicates oxidation.

  • Measurement: Measure absorbance immediately.

    • Wavelength: Perform a spectral scan (400–600 nm) for the first run. The oxidized product typically absorbs maximally between 470 nm and 510 nm .

DOT Diagram: Experimental Workflow

Workflow Prep Step 1: Reagent Prep (Fresh 2,5-DA Sulfate) Mix Step 3: Reaction Mix (Sample + Enzyme + 2,5-DA) Prep->Mix Extract Step 2: Sample Extraction (Lipid/Biological Fluid) Extract->Mix Incubate Step 4: Incubation (5-10 min @ 25°C) Mix->Incubate Measure Step 5: Detection (Absorbance @ ~490 nm) Incubate->Measure

Figure 2: Step-by-step workflow for the 2,5-DA hydroperoxide assay.

Data Analysis & Validation

Calculation

Calculate the concentration of hydroperoxides using the Beer-Lambert Law:



  • A: Absorbance (Sample - Blank)

  • 
    :  Molar extinction coefficient (Determine experimentally using H
    
    
    
    O
    
    
    standard curve).
  • l: Path length (cm).

Troubleshooting Guide
IssuePossible CauseSolution
High Background Auto-oxidation of 2,5-DAPrepare 2,5-DA fresh; keep in dark; check buffer pH.
No Color Development Enzyme inactivationVerify Peroxidase activity with H

O

and TMB/OPD.
Precipitation High substrate concentrationReduce 2,5-DA concentration; ensure Sulfate salt is fully dissolved.

References

  • Markey, C. M., Alward, A., Weller, P. E., & Marnett, L. J. (1987). Quantitative studies of hydroperoxide reduction by prostaglandin H synthase: reducing substrate specificity and the relationship of peroxidase to cyclooxygenase activities. Journal of Biological Chemistry, 262(13), 6266-6279. Link

  • Eling, T. E., et al. (1990). Reducing substrate activity of some aromatic amines for prostaglandin H synthase. Carcinogenesis, 11(1), 103-110. Link

  • Wolff, S. P. (1994). Ferrous ion oxidation in presence of ferric ion indicator xylenol orange for measurement of hydroperoxides.[4] Methods in Enzymology, 233, 182-189. (Provided for context on comparative FOX assays). Link

Sources

Troubleshooting & Optimization

improving the stability of 2,5-Diaminoanisole sulfate solutions for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2,5-Diaminoanisole Sulfate (2-methoxy-p-phenylenediamine sulfate) is a highly labile aromatic amine salt.[1] While the sulfate salt form offers improved stability over the free base in solid state, it remains susceptible to rapid auto-oxidation in solution.

This guide provides a self-validating protocol to prevent the formation of "Bandrowski’s Base" type polymers and quinone imines, which manifest as the solution turning purple/black and precipitating.

PropertySpecification
Chemical Name 2,5-Diaminoanisole Sulfate
CAS Number 66671-82-7
Structure 2-methoxy-1,4-benzenediamine (sulfate salt)
Primary Instability Oxidative polymerization (Air/Light sensitive)
Visual Indicator Clear/Pale Grey

Purple

Black Precipitate

The Chemistry of Instability (The "Why")

To stabilize this compound, you must understand the degradation mechanism. The methoxy group (-OCH₃) on the benzene ring is an electron-donating group (EDG). This increases the electron density on the ring, making the amine groups more nucleophilic and significantly more prone to oxidation than unsubstituted phenylenediamines.

Degradation Pathway

In the presence of dissolved oxygen and neutral/basic pH, 2,5-Diaminoanisole undergoes a radical-mediated oxidation to form a reactive Quinone Diimine. This intermediate rapidly couples with unoxidized molecules to form dark, insoluble polymers.

OxidationMechanism cluster_conditions Accelerating Factors DAA 2,5-Diaminoanisole (Reduced Form - Clear) Radical Semiquinone Radical Cation DAA->Radical -e⁻ (Oxidation) QDI Quinone Diimine (Reactive Electrophile) Radical->QDI -e⁻, -2H⁺ Polymer Polymer/Aggregate (Purple/Black Precipitate) QDI->Polymer Coupling w/ DAA pH > 5 pH > 5 UV Light UV Light Dissolved O₂ Dissolved O₂

Figure 1: The oxidative cascade of 2,5-Diaminoanisole.[2] Preventing the initial electron loss (step 1) is the only way to maintain stability.

Preparation & Storage Protocols (The "How")

Protocol A: The "Inert-Acidic" Standard (Recommended)

This protocol is designed for analytical standards or stock solutions where longevity (>24 hours) is required.

Reagents Required:

  • Deionized Water (18.2 MΩ)

  • Argon or Nitrogen gas source

  • Ascorbic Acid (Antioxidant) - Optional but recommended

  • Amber glassware

Step-by-Step Workflow:

  • Solvent Degassing (Critical):

    • Sparge deionized water with Argon/Nitrogen for 15 minutes before adding any solid.

    • Why? Removing dissolved oxygen prevents the initial radical formation.

  • Acidic Maintenance:

    • Dissolve the 2,5-Diaminoanisole Sulfate.

    • Do NOT neutralize the solution yet. The sulfate salt naturally creates an acidic pH (~pH 2-3).

    • Mechanism:[2][3][4][5] At low pH, the amine groups are protonated (

      
      ). Protonated amines cannot easily donate electrons, effectively blocking oxidation.
      
  • Antioxidant Spiking (For >4 hour storage):

    • Add Ascorbic Acid at a 1:1 molar ratio to the diamine.

    • Why? Ascorbic acid acts as a sacrificial scavenger, reacting with any residual oxygen before it attacks the diamine.

  • Storage:

    • Store in amber vials with minimal headspace.

    • Temperature: 4°C.

ProtocolWorkflow Start Start: Weigh Solid 2,5-DAA Sulfate Solvent Prepare Solvent: Degas H₂O (15 mins N₂) Start->Solvent Mix Dissolve Solid (Do NOT Neutralize) Solvent->Mix Check Check pH (Must be < 4.0) Mix->Check Store Store at 4°C Amber Vial Check->Store

Figure 2: Workflow for preparing stable stock solutions.

Troubleshooting & FAQs

Q1: My solution turned light purple within 30 minutes. Is it still usable?

A: Use with caution. A light purple tint indicates the formation of the Semiquinone radical. While the bulk concentration may still be >98%, this indicates active oxidation.

  • Fix: If performing quantitative analysis (HPLC/MS), prepare a fresh standard. If used for qualitative staining, it may still be functional.

  • Prevention: Ensure your water was fully degassed.

Q2: I need to use this in Cell Culture (pH 7.4). How do I prevent it from crashing out?

A: This is the most challenging application. 2,5-Diaminoanisole is an acidic salt. Neutralizing it to pH 7.4 deprotonates the amines, making them highly reactive.

  • Protocol:

    • Prepare a 100x stock in DMSO (acidified with 0.1% HCl) or degassed water.

    • Add to cell culture media immediately before use.

    • Do not store the diluted media. The half-life at pH 7.4 in oxygenated media is often <2 hours.

Q3: Why is there a black precipitate at the bottom of my vial?

A: This is Bandrowski's Base (or a structural analogue). It is an oligomer formed by the coupling of three or more oxidized diamine molecules.

  • Action: Filter the solution (0.22 µm PTFE) if you must salvage it, but re-quantification is required. The precipitate is cytotoxic and non-functional.

Q4: Can I use Ethanol instead of Water?

A: Yes, but with caveats.[4]

  • 2,5-Diaminoanisole Sulfate has lower solubility in pure ethanol than in water.

  • Recommendation: Use a 50:50 Water:Ethanol mixture if organic solubility is required. Ensure the ethanol is high grade (low aldehyde) to prevent Schiff base formation.

Summary Data Table: Stability Profile

ConditionEstimated StabilityObservation
Water (pH ~2, Dark, 4°C) > 1 WeekRemains clear/pale grey.
Water (pH ~2, Light, RT) 24 - 48 HoursTurns pink/purple.
PBS (pH 7.4, Air, RT) < 2 HoursRapid darkening to black.
DMSO (Stock) > 1 MonthGood stability if kept dry.

References

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[6][7] (Technical Report Series No. 84). [Note: Reference used for handling protocols of structurally analogous diaminoanisole sulfates].

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Toluene-2,5-diamine and its sulfate.[5][8][9][10][11] SCCS/1479/12. (Provides degradation kinetics for the homologous 2,5-diamine structure).

  • PubChem.2,5-Diaminoanisole Sulfate (Compound Summary).

  • Corbett, J. F. (1973). The Chemistry of Hair-dye Oxidation Products.[11] Journal of the Society of Cosmetic Chemists. (Definitive source on the mechanism of aromatic amine oxidation to quinone imines).

Sources

Technical Support Center: Troubleshooting 2,5-Diaminoanisole Sulfate Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Background Noise in 2,5-Diaminoanisole Sulfate-Based Assays Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Signal-to-Noise Challenge

2,5-Diaminoanisole sulfate (2,5-DAS) is a specialized aromatic amine used primarily as a chromogenic substrate in peroxidase/laccase enzymatic assays and as a reference mutagen in toxicology screens (Ames test). While structurally similar to common substrates like o-phenylenediamine (OPD), 2,5-DAS presents unique stability challenges.

The Core Problem: The primary source of background noise in 2,5-DAS assays is non-enzymatic auto-oxidation . The methoxy group on the phenyl ring activates the molecule, making it highly susceptible to spontaneous oxidation by atmospheric oxygen, light, and trace metal ions. This results in high optical density (OD) in blank wells (false positives) or rapid signal decay (variability).

This guide provides a root-cause analysis and self-validating protocols to stabilize your assay baseline.

Diagnostic Workflow: Isolate Your Noise Source

Before modifying your protocol, use this logic flow to identify the specific source of your background noise.

TroubleshootingFlow Start START: High Background Noise CheckBlank Check Reagent Blank (No Enzyme) Start->CheckBlank IsBlankColored Is Blank Colored Immediately? CheckBlank->IsBlankColored Freshness Issue: Auto-oxidation IsBlankColored->Freshness Yes (Dark/Purple) EnzymeBlank Check Enzyme Blank (Enzyme + Substrate, No H2O2) IsBlankColored->EnzymeBlank No (Clear) CheckLight Was solution protected from light? Freshness->CheckLight Solvent Check Solvent pH & Purity CheckLight->Solvent Yes Solution1 Action: Prepare Fresh Use Amber Vials CheckLight->Solution1 No MetalContam Issue: Metal Catalysis (Fenton Reaction) Solvent->MetalContam If pH > 6.0 or Tap Water Solution2 Action: Add 1mM EDTA Check Water Quality MetalContam->Solution2 DirectTurnover Issue: Direct Turnover (Laccase-like activity) EnzymeBlank->DirectTurnover Signal Increases Solution3 Action: Verify Enzyme Purity Check for contaminating oxidases DirectTurnover->Solution3

Figure 1: Decision tree for isolating the root cause of high background absorbance in 2,5-DAS assays.

Technical Support Q&A: Troubleshooting Specific Issues

Category A: High Reagent Blank (Auto-Oxidation)

Q: My substrate solution turns purple/brown within minutes of preparation, even before adding the enzyme. Why? A: This is classic auto-oxidation . 2,5-DAS is an electron-rich aromatic amine. In the presence of dissolved oxygen and light, it forms radical cations that polymerize into colored azo-compounds or Bandrowski’s base analogues.

  • The Fix:

    • Acidic Stabilization: Dissolve 2,5-DAS in a slightly acidic buffer (pH 5.0–5.5) initially. Auto-oxidation is accelerated at neutral or alkaline pH.

    • Chelation: Add 1 mM EDTA to your buffer. Trace iron or copper ions in distilled water act as catalysts for auto-oxidation (Fenton chemistry).

    • Amber Glass: Always prepare the solution in amber glass vials wrapped in foil.

Q: What is the correct wavelength for measurement? I see peaks at 490 nm and 550 nm. A: The oxidation product of 2,5-DAS exhibits pH-dependent absorbance.[1]

  • At pH 5.0 (Reaction): The oxidized quinonediimine species typically absorbs maximally between 490–505 nm [1, 2].

  • At pH < 2.0 (Stopped): If you stop the reaction with sulfuric acid, the spectrum may shift.

  • Protocol: Perform a spectral scan (400–700 nm) of your specific reaction product. Select the wavelength with the highest Signal-to-Noise (S/N) ratio, not just the highest peak.

Category B: Assay Sensitivity & Signal Stability

Q: My signal fades rapidly after stopping the reaction. How do I stabilize the color? A: The oxidized product is unstable and can undergo further polymerization to precipitate (turbidity) or fade.

  • The Fix: Read the plate immediately (within 5 minutes). If a stopping agent is required, use 1M H₂SO₄ . Avoid strong bases (NaOH) as stopping agents, as they often induce precipitation of the sulfate salt or rapid degradation of the chromophore.

Q: I am using 2,5-DAS for an Ames Test (Mutagenicity) and the background lawn is thin. Is this noise? A: No, this is toxicity . In the Ames test, a "thin background lawn" indicates that 2,5-DAS is killing the Salmonella tester strain rather than just causing mutations.

  • The Fix: You have exceeded the Maximum Tolerated Dose (MTD). Dilute the compound until the background lawn resembles the solvent control. A compromised background lawn invalidates the assay [3].

Optimized Experimental Protocol

To minimize background noise, replace generic peroxidase protocols with this optimized workflow for 2,5-DAS.

Reagent Preparation Table
ComponentConcentrationRoleCritical Stabilization Step
Buffer 0.1 M Citrate-PhosphateReaction MediumAdjust to pH 5.0 . High pH promotes noise.
Chelator 1 mM EDTAStabilizerEssential. Sequesters trace metals that catalyze auto-oxidation.
Substrate 1–5 mM 2,5-DASChromogenPrepare Fresh. Do not stock. Discard if powder is purple (oxidized).
Oxidant 0.03% H₂O₂Co-substrateAdd immediately before dispensing.
Step-by-Step Workflow
  • Pre-Screening (Purity Check):

    • Inspect the raw 2,5-DAS powder. It should be off-white to pale grey. If it is dark purple or brown, it is oxidized. Recrystallize or purchase fresh stock [4].

  • Buffer Preparation:

    • Prepare 0.1 M Citrate-Phosphate buffer (pH 5.0) containing 1 mM EDTA .

    • Why? EDTA prevents metal-catalyzed oxidation; pH 5.0 balances enzyme activity with substrate stability.

  • Substrate Solution (Dark):

    • Dissolve 2,5-DAS in the buffer. Keep in an amber tube.

    • Self-Validation: Measure OD at 490 nm immediately. If OD > 0.05, the reagents are contaminated or the water is impure.

  • Reaction:

    • Add Enzyme (e.g., HRP, Laccase).

    • Incubate at 25°C (controlled temperature reduces thermal noise).

  • Detection:

    • Measure kinetics at 490–500 nm in real-time.

    • Note: Kinetic measurement is superior to endpoint measurement for unstable substrates as it ignores the static background.

Mechanistic Visualization: The Auto-Oxidation Trap

Understanding the chemistry of the noise allows for better troubleshooting. The diagram below illustrates how environmental factors divert 2,5-DAS from the desired enzymatic pathway into background noise.

Mechanism Substrate 2,5-DAS (Reduced, Colorless) Enzyme Peroxidase/Laccase + H2O2 Substrate->Enzyme Controlled Reaction AirLight Air + Light (Auto-oxidation) Substrate->AirLight Spontaneous Product Oxidized Product (Signal: 490nm) Enzyme->Product NoiseProduct Polymerized Aggregates (Background Noise) AirLight->NoiseProduct Metals Trace Metals (Cu2+, Fe3+) Metals->AirLight Catalyzes

Figure 2: Mechanistic pathway showing how trace metals and light divert the substrate into generating background noise.

References

  • Substrate Specificity in Peroxidase Assays

    • Eling, T. E., et al. (1982).[2] Reducing substrate activity of some aromatic amines for prostaglandin H synthase. National Institutes of Health. Link

  • Oxidation Product Characterization

    • Ciulla, M., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation. MDPI Molecules. Link

  • Ames Test Background Issues

    • Zhang, W., et al. (2021). Analysis of mutagenic components of oxidative hair dyes with the Ames test. Human & Experimental Toxicology. Link

  • Chemical Properties & Stability

    • National Toxicology Program. (2009).[2] RoC Profile: 2,4-Diaminoanisole Sulfate (Structurally analogous stability data). Link

Sources

pH optimization for 2,5-Diaminoanisole sulfate oxidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Diaminoanisole Sulfate Oxidation

Executive Summary: The pH-Reactivity Nexus

You are likely working with 2,5-Diaminoanisole Sulfate (2,5-DA-S) (CAS: 66671-82-7) as a primary intermediate for oxidative coupling, likely to synthesize indamine/indoaniline dyes or conductive polymers.

The critical failure point in these reactions is almost always pH mismanagement . Unlike simple amines, 2,5-DA-S presents a dual challenge:

  • The Sulfate Trap: As a sulfate salt, it dissolves to form a highly acidic solution (pH ~2-3). In this state, the amine groups are protonated (

    
    ) and electronically deactivated against oxidation.
    
  • The Hydrolysis Cliff: While high pH drives the necessary formation of the reactive Quinone Diimine (QDI), exceeding pH 11.0 destabilizes the QDI, leading to irreversible hydrolysis (formation of quinones) rather than the desired coupling.

This guide provides the "Gold Standard" protocol to navigate this narrow thermodynamic window.

Mechanism & Pathway Visualization

To troubleshoot, you must visualize the competing pathways. The reaction does not proceed directly from Diamine to Dye; it passes through a volatile Quinone Diimine (QDI) intermediate.

ReactionPathway Sulfate 2,5-DA Sulfate (Acidic, Stable, Unreactive) FreeBase Free Base (Neutral pH, Reactive) Sulfate->FreeBase Neutralization (NaOH/NH3, pH > 7) QDI Quinone Diimine (QDI) (Electrophilic Intermediate) FreeBase->QDI Oxidation (H2O2/Enzyme, -2e-, -2H+) Coupling Coupling Reaction (with Coupler) QDI->Coupling Fast Kinetic Path (Optimum pH 9-10) Hydrolysis Hydrolysis Side-Reaction (High pH > 11) QDI->Hydrolysis Slow Kinetic Path (Dominates if Coupler Low or pH > 11) Dye Indamine/Indoaniline Dye (Target Product) Coupling->Dye Quinone Quinone Byproduct (Off-Color/Brown Sludge) Hydrolysis->Quinone

Figure 1: The Oxidative Coupling Pathway. Note that the QDI intermediate is the "fork in the road." High pH accelerates QDI formation but also accelerates its destruction via hydrolysis if not coupled immediately.

Troubleshooting Guide (FAQ)

Q1: I dissolved the sulfate salt and added Hydrogen Peroxide ( ), but no color change occurred. Why?

Diagnosis: Protonation Lock. 2,5-DA Sulfate is the salt of a weak base and strong acid. Dissolving it creates an acidic environment (pH < 3).

  • The Science: Oxidation requires the free base form (lone pair availability on Nitrogen). At pH < 3, the amine groups are fully protonated (

    
    ), removing the electron density required for the oxidant to attack.
    
  • The Fix: You must buffer the solution. Add a base (Ammonium Hydroxide or Monoethanolamine) to reach pH 9.0–10.0 before adding the oxidant.

Q2: My reaction turns dark brown/black instead of the expected dye color (e.g., Blue/Violet).

Diagnosis: Quinone Formation (Hydrolysis). This usually indicates the pH was too high (>11) or the coupler concentration was too low.

  • The Science: The QDI intermediate is an electrophile. It wants to react with a nucleophile (your coupler). If the pH is too high, Hydroxide ions (

    
    ) act as the nucleophile, attacking the QDI to form a Quinone monoimine, which eventually degrades into dark, insoluble polymerized quinones (Melanin-like sludge).
    
  • The Fix:

    • Cap pH at 10.2.

    • Ensure your Coupler (e.g., Resorcinol, m-Aminophenol) is present in equimolar or slight excess (1.1 eq) relative to 2,5-DA before adding the oxidant.

Q3: The product precipitates as a gritty solid during the reaction.

Diagnosis: Solubility Crash.

  • The Science: The Sulfate salt is highly water-soluble. The Free Base and the final Dye molecule are often hydrophobic.

  • The Fix:

    • Cosolvent: Introduce 10–20% Ethanol or Isopropanol to the aqueous phase to maintain solubility of the free base and dye.

    • Surfactant: For enzymatic oxidations, use a non-ionic surfactant (e.g., Polysorbate 20 at 0.1%) to keep the dye dispersed.

Experimental Protocol: pH Optimization Workflow

Objective: Determine the precise pH for maximum Dye Yield (


) vs. Reaction Rate (

).

Materials:

  • 2,5-Diaminoanisole Sulfate (2,5-DA-S)[1][2][3]

  • Coupler (e.g., Resorcinol for standard calibration)

  • Oxidant: Hydrogen Peroxide (3% or 6% solution)

  • Buffer Systems: Phosphate (pH 6-8), Borate (pH 9-10), Carbonate (pH 11).

Step-by-Step Methodology:

  • Stock Preparation:

    • Solution A (Precursor): 10 mM 2,5-DA-S + 10 mM Coupler in water. (Note: Solution will be acidic).[4]

    • Solution B (Oxidant): 10 mM

      
      .
      
  • The pH Grid (Run in triplicate): Prepare 5 reaction vessels with the following buffers:

    • pH 6.0: (Control - Expect minimal reaction)

    • pH 8.0: (Slow reaction)

    • pH 9.5: (Target Zone)

    • pH 10.5: (Target Zone)

    • pH 12.0: (Stress Test - Expect hydrolysis)

  • Execution:

    • Add 5 mL of Solution A to 5 mL of Buffer.

    • CRITICAL: Measure pH now. The acidic Solution A might shift your buffer. Adjust if necessary with NaOH/HCl.

    • Initiate with 1 mL Solution B (Oxidant).

  • Data Collection:

    • Monitor Absorbance (

      
      ) at 1, 5, 10, and 30 minutes.
      
    • Success Metric: High absorbance at specific dye wavelength (e.g., ~580nm for indoanilines) with minimal background tailing (which indicates brown sludge).

Quantitative Reference Table: Expected Species Distribution

pH LevelDominant SpeciesReactivity StatusRisk Factor
< 4.0

(Diprotic)
Inert No reaction.
5.0 - 7.0

(Monoprotic)
Low Slow oxidation; incomplete conversion.
8.0 - 9.0

(Free Base)
Moderate Good control, but slower kinetics.
9.5 - 10.5

(Free Base)
Optimal Fast QDI formation; Coupling outcompetes hydrolysis.
> 11.0

(Free Base)
Unstable Rapid QDI hydrolysis; High side-product formation.

References

  • Corbett, J. F. (1969). "Benzoquinone imines. Part I. p-Benzoquinone di-imine and its N-substituted derivatives." Journal of the Chemical Society B: Physical Organic, 207-212. Link

    • Foundational text on the kinetics of Quinone Diimine form
  • Nohynek, G. J., et al. (2010).[5] "Toxicology and safety of oxidative hair dyes." Food and Chemical Toxicology, 48, S1-S130. Link

    • Provides specific data on the reaction conditions and safety profiles of 2,5-Diaminoanisole sulfate in commercial applic
  • Zanoni, T. B., et al. (2014).[6] "The Chemistry and Toxicity of Hair Dyes." Quimica Nova, 37(6).[6] Link

    • Detailed mechanism of the oxidation pathway and radical intermediate form

Sources

Technical Support Center: Enhancing the Reaction Kinetics of 2,5-Diaminoanisole Sulfate with Peroxidases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peroxidase-based assays using 2,5-Diaminoanisole sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. My goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to achieve robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful experimental design.

Q1: What is 2,5-Diaminoanisole sulfate and why is it used as a peroxidase substrate?

A1: 2,5-Diaminoanisole sulfate is an aromatic amine.[1] In the presence of a peroxidase enzyme and hydrogen peroxide (H₂O₂), it acts as a chromogenic electron donor. The peroxidase catalyzes its oxidation into a colored product, which can be quantified spectrophotometrically. Its utility stems from the formation of a stable and measurable colored product, making it suitable for enzyme-linked immunosorbent assays (ELISAs) and other quantitative biochemical assays.

Q2: What is the fundamental mechanism of the peroxidase reaction with this substrate?

A2: The reaction follows a classic peroxidase catalytic cycle. Peroxidases, which are heme-containing enzymes, first react with hydrogen peroxide to form an oxidized intermediate called Compound I.[2] This highly reactive species then oxidizes one molecule of the substrate (2,5-Diaminoanisole sulfate) via a single-electron transfer, producing a substrate radical and the less reactive Compound II intermediate. Compound II, in turn, oxidizes a second substrate molecule, generating another radical and returning the enzyme to its native resting state.[2] The resulting substrate radicals then undergo non-enzymatic reactions to form the final colored product.

Peroxidase_Cycle Native_Enzyme Native Peroxidase (Fe³⁺) Compound_I Compound I ([Fe⁴⁺=O]•P⁺) Native_Enzyme->Compound_I H₂O₂ → H₂O Compound_II Compound II ([Fe⁴⁺=O]P) Compound_I->Compound_II AH₂ → AH• Compound_II->Native_Enzyme AH₂ → AH• Substrate Substrate (AH₂) 2,5-Diaminoanisole sulfate Radical Substrate Radical (AH•) Product Product (A) Colored Dimer Radical->Product Dimerization

Caption: General peroxidase catalytic cycle with an aromatic amine substrate.

Q3: What are the critical parameters I need to control in my assay?

A3: The key to a successful assay lies in controlling several variables:

  • pH: Peroxidase activity is highly pH-dependent. The optimal pH can vary between enzymes (e.g., horseradish peroxidase vs. soybean peroxidase) and substrates.[3]

  • Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme denatures.[4] Most assays are run at room temperature (20-25°C) or 37°C.

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, provided the substrate is not limiting.

  • Substrate Concentration (2,5-Diaminoanisole sulfate & H₂O₂): Both substrates must be present at optimal concentrations. Excess H₂O₂ can lead to enzyme inactivation.[3][5]

  • Purity of Reagents: Impurities in the substrate or buffer can inhibit the enzyme or cause high background. Use high-purity reagents and water.

Part 2: Experimental Design and Optimization Guide

A well-designed experiment is the best defense against troubleshooting. This section provides a logical workflow and key optimization tables.

Experimental Workflow

The following workflow provides a systematic approach to setting up and running your peroxidase assay.

Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_run 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer (e.g., Phosphate-Citrate) prep_sub Prepare Substrate Stock (2,5-Diaminoanisole sulfate in DMSO or buffer) prep_buffer->prep_sub prep_h2o2 Prepare fresh H₂O₂ solution prep_sub->prep_h2o2 prep_enz Prepare Enzyme Dilutions prep_h2o2->prep_enz add_reagents Pipette Buffer, Substrate, and Enzyme into wells prep_enz->add_reagents pre_incubate Pre-incubate to equilibrate temperature add_reagents->pre_incubate initiate Initiate reaction by adding H₂O₂ pre_incubate->initiate measure Read absorbance kinetically or at a fixed endpoint initiate->measure plot Plot Absorbance vs. Time/Concentration measure->plot calculate Calculate Reaction Velocity (V₀) or final absorbance plot->calculate

Caption: A standard workflow for a colorimetric peroxidase assay.

Optimization Tables

Before starting a large-scale experiment, it is crucial to optimize key parameters. The following tables provide typical starting ranges for optimization.

Table 1: Recommended Starting Conditions for Assay Optimization

ParameterRecommended Starting RangeRationale & Key Insight
pH 5.0 - 8.0 (in 0.5 unit increments)The optimal pH depends on the specific peroxidase. Horseradish peroxidase (HRP) often works well between pH 6.0 and 7.0, while other plant peroxidases might prefer slightly different conditions.[3]
Temperature 25°C vs. 37°CWhile 37°C may increase initial reaction rates, it can also lead to faster enzyme inactivation.[4] Room temperature (25°C) often provides a better balance of activity and stability.
H₂O₂ Concentration 0.1 mM - 2 mMA crucial balance is needed. Too little H₂O₂ will be rate-limiting, while concentrations that are too high can cause substrate-independent enzyme inactivation.[3][5]
2,5-DAA Sulfate Conc. 0.1 mM - 5 mMDetermine the Kₘ for your specific system. Working at a concentration of 5-10 times the Kₘ ensures the reaction rate is not limited by substrate availability.
Enzyme Concentration Titrate to find a linear rangeThe ideal concentration provides a linear increase in signal over the desired time course without depleting the substrate too quickly.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide is structured to help you diagnose and solve common experimental problems.

Troubleshooting start Problem Observed p1 No / Very Low Signal start->p1 p2 High Background (Signal in No-Enzyme Control) start->p2 p3 Poor Reproducibility start->p3 c1a Inactive Enzyme? p1->c1a Check enzyme activity with a known positive control c1b Substrate Degradation? p1->c1b Prepare fresh substrate solution c1c Incorrect Buffer pH? p1->c1c Verify pH of the final reaction mixture c1d H₂O₂ Decomposed? p1->c1d Use a fresh H₂O₂ stock c2a Substrate Auto-oxidation? p2->c2a Run control without H₂O₂ c2b Contaminated Reagents? p2->c2b Use fresh, high-purity water and buffer components c2c Endogenous Peroxidases in Sample? p2->c2c Boil sample or use a specific inhibitor c3a Pipetting Error? p3->c3a Calibrate pipettes; use reverse pipetting for viscous solutions c3b Inconsistent Timing? p3->c3b Use a multichannel pipette for simultaneous additions c3c Temperature Fluctuation? p3->c3c Ensure plate is fully equilibrated to assay temp.

Caption: A decision tree for troubleshooting common peroxidase assay issues.

Problem 1: No or Very Low Signal Generation

Potential Cause A: Inactive Enzyme

  • Causality: Peroxidases can lose activity due to improper storage (wrong temperature, freeze-thaw cycles) or age. The heme cofactor is essential for activity and can be degraded.[2]

  • Solution:

    • Always store the enzyme stock at the recommended temperature (typically -20°C or -80°C in a glycerol-containing buffer).

    • Avoid repeated freeze-thaw cycles by aliquoting the stock upon arrival.

    • Test the enzyme's activity with a well-characterized substrate like ABTS or TMB to confirm it is active before troubleshooting the 2,5-Diaminoanisole sulfate reaction.

Potential Cause B: Degraded or Insufficient Substrates

  • Causality: Hydrogen peroxide is notoriously unstable and decomposes into water and oxygen over time. 2,5-Diaminoanisole sulfate solutions, especially when exposed to light or stored at room temperature for extended periods, can oxidize or degrade.

  • Solution:

    • H₂O₂: Prepare a fresh working solution of H₂O₂ from a concentrated, stabilized stock before each experiment. It is good practice to verify the concentration of your stock periodically.

    • 2,5-Diaminoanisole sulfate: Prepare fresh solutions from powder. If you must store solutions, protect them from light and store them at 4°C for short-term use or frozen for long-term use. The powder itself should be stored in a cool, dry, dark place.[6]

Potential Cause C: Suboptimal pH

  • Causality: The ionization state of key amino acid residues in the enzyme's active site, particularly histidine, is critical for the catalytic cycle.[7] An incorrect pH will lead to a dramatic loss of activity.

  • Solution:

    • Physically measure the pH of your final assay buffer with a calibrated pH meter. Do not assume the pH is correct based on how it was prepared.

    • Perform a pH optimization curve (e.g., from pH 5.0 to 8.0) to find the empirical optimum for your specific enzyme and substrate combination.

Problem 2: High Background Signal (High Absorbance in "No-Enzyme" Control)

Potential Cause A: Substrate Auto-oxidation

  • Causality: Aromatic amines can be susceptible to auto-oxidation, especially in the presence of trace metal ions and light, leading to color formation independent of the enzyme.[8]

  • Solution:

    • Run a control containing buffer, 2,5-Diaminoanisole sulfate, and H₂O₂, but no enzyme. If color develops, auto-oxidation is likely.

    • Include a chelating agent like EDTA (0.5-1 mM) in your buffer to sequester divalent cations that can catalyze oxidation.

    • Prepare substrate solutions fresh and protect them from light by wrapping tubes in foil.

Potential Cause B: Reagent Contamination

  • Causality: Contamination of buffer or substrate solutions with even trace amounts of peroxidases (from environmental sources or cross-contamination) or other oxidizing agents can cause a high background.

  • Solution:

    • Use high-purity water (e.g., 18.2 MΩ·cm).

    • Use dedicated, sterile pipette tips and tubes for each reagent.

    • If contamination is suspected, prepare all solutions fresh from new starting materials.

Problem 3: Inconsistent Results / Poor Reproducibility

Potential Cause A: Inaccurate Pipetting

  • Causality: Small volume variations, especially of the concentrated enzyme stock, can lead to large differences in reaction rates between wells. This is the most common source of poor reproducibility.

  • Solution:

    • Ensure your pipettes are properly calibrated.

    • When preparing dilutions, never pipette volumes below 10% of the pipette's maximum capacity (e.g., use a P20 for 2 µL, not a P200).

    • For the final reaction, prepare a master mix of all common reagents (buffer, substrate) and dispense this master mix into all wells before adding the final, unique component (e.g., enzyme or sample).

Potential Cause B: Temperature or Timing Variations

  • Causality: Peroxidase reactions are sensitive to both temperature and time. If there is a delay in adding reagents across a 96-well plate, or if there is a temperature gradient across the plate, wells will react for different effective times or at different rates.

  • Solution:

    • Use a multichannel pipette to add the initiating reagent (usually H₂O₂) to a row or column simultaneously.

    • For kinetic assays, ensure the plate reader's software is set up to read immediately after injection.

    • For endpoint assays, use a "stop solution" (e.g., a strong acid like 1 M H₂SO₄) added with a multichannel pipette to halt the reaction in all wells at the same time.

    • Allow all reagents and the plate to equilibrate to the assay temperature for at least 15-20 minutes before starting the reaction.

Part 4: Detailed Protocol - Kinetic Analysis

This protocol provides a framework for determining the kinetic parameters (Kₘ and Vₘₐₓ) of a peroxidase with 2,5-Diaminoanisole sulfate.

Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of the reaction.

Materials:

  • Purified peroxidase enzyme (e.g., Horseradish Peroxidase)

  • 2,5-Diaminoanisole sulfate powder

  • 30% (w/w) Hydrogen Peroxide solution

  • Assay Buffer (e.g., 100 mM Phosphate-Citrate Buffer, pH 6.5)

  • Spectrophotometer (plate reader or cuvette-based)

  • Calibrated pipettes

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Phosphate-Citrate buffer and adjust the pH to 6.5.

    • H₂O₂ Stock (100 mM): Prepare a fresh 1:100 dilution of 30% H₂O₂ in Assay Buffer. Caution: H₂O₂ is corrosive.

    • Enzyme Working Stock: Dilute the concentrated enzyme stock in Assay Buffer to a concentration that gives a linear signal increase for at least 5 minutes (determine this in a preliminary experiment).

    • Substrate (2,5-DAA Sulfate) Stocks: Prepare a series of concentrations of 2,5-Diaminoanisole sulfate in Assay Buffer. A typical range to test would be from 0.1 mM to 10 mM.

  • Assay Setup (96-well plate format, 200 µL final volume):

    • Add 100 µL of each 2,5-DAA Sulfate dilution to different wells (in triplicate). This will create a 2x concentration series.

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the Enzyme Working Stock to each well.

    • Allow the plate to incubate at 25°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Set the spectrophotometer to read kinetically at the absorbance maximum of the oxidized product (determine this by scanning a completed reaction, typically between 400-490 nm).

    • Initiate the reaction by adding 25 µL of the 100 mM H₂O₂ stock to all wells (final concentration will be 12.5 mM, which should be saturating).

    • Immediately begin reading the absorbance every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (slope, in mAU/min).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear approximation.

References

  • PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate.
  • PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Dunford, H. B., & Stillman, J. S. (1976). A kinetic study of the reaction of horseradish peroxidase with hydrogen peroxide. Biochemistry, 15(19), 4195-4197. (Note: A direct link to the full text was not available in the search results, but the abstract is widely accessible through biochemical journal archives).
  • Galliani, G., & Rindone, B. (1980). Horseradish peroxidase-catalysed oxidation of aromatic tertiary amines with hydrogen peroxide. Journal of the Chemical Society, Perkin Transactions 1, 456-460. Retrieved from [Link]

  • Wikipedia. (n.d.). Horseradish peroxidase. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminoanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • IARC Publications. (n.d.). 2,4-DIAMINOANISOLE AND ITS SALTS. Retrieved from [Link]

  • ENEB, O. A., & PUI, Y. V. (2020). Breakthroughs in the discovery and use of different peroxidase isoforms of microbial origin. Biotechnology, 19(2), 65-76. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Valcárcel, M., & Lόpez, M. (1998). Horseradish peroxidase assay—radical inactivation or substrate inhibition? Revision of the catalytic sequence following mass spectral evidence. Analyst, 123(7), 1475-1480. Retrieved from [Link]

  • Fritz, M. A., & Houtman, C. J. (2021). Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates. Catalysts, 11(5), 589. Retrieved from [Link]

  • Kennedy, K. J., & Taylor, W. A. (2002). Optimisation of soybean peroxidase treatment of 2, 4-dichlorophenol. Water SA, 28(2), 149-156. Retrieved from [Link]

  • Lee, K., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 28(1), 384. Retrieved from [Link]

  • da Silva, G. G., et al. (2018). Challenges in myeloperoxidase quantification: the inadequacies of current colorimetric approaches. Archives of biochemistry and biophysics, 643, 24-28. Retrieved from [Link]

  • Li, Y., et al. (2020). Analysis of mutagenic components of oxidative hair dyes with the Ames test. Toxicology Research and Application, 4, 2397847320964177. Retrieved from [Link]

  • Al-Senaidy, A. M. (2010). Investigation Activity and Stability of Peroxidase Plant Enzyme to Decolorize Azo Dyes. Journal of King Saud University-Science, 22(1), 29-36.
  • Zahedi, M., et al. (2017). Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide. Biocatalysis and Agricultural Biotechnology, 10, 268-273. Retrieved from [Link]

  • Kumar, S., et al. (2016). Biochemical and Pathological Studies on Peroxidases –An Updated Review. Journal of Clinical and Diagnostic Research, 10(1), BE01-BE05. Retrieved from [Link]

  • Essai. (2009). Factors Affecting Hydrogen Peroxidase Activity. DigitalCommons@COD, 7(1), Article 27. Retrieved from [Link]

Sources

Technical Support Center: Purification of Phenazines Synthesized from 2,5-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthesized phenazines, with a specific focus on derivatives originating from 2,5-diaminoanisole sulfate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges in your phenazine synthesis workflows.

Introduction to Purification Challenges

The synthesis of phenazine derivatives from 2,5-diaminoanisole sulfate can yield a variety of products, and the subsequent purification is often a critical and challenging step. Common issues include the removal of unreacted starting materials, isomeric byproducts, and colored impurities that can interfere with downstream applications. The presence of the methoxy group and the sulfate salt form of the starting material can introduce specific purification hurdles. This guide will walk you through the most effective purification strategies and provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude reaction mixture when synthesizing phenazines from 2,5-diaminoanisole sulfate?

A: The primary impurities are likely to be:

  • Unreacted 2,5-diaminoanisole: This starting material can persist if the reaction does not go to completion.

  • Oxidized starting material: Aromatic amines are susceptible to oxidation, which can lead to colored byproducts.

  • Isomeric phenazine byproducts: Depending on the reaction conditions and the other reactant, the formation of regioisomers is possible.

  • Polymeric materials: Over-oxidation or side reactions can lead to the formation of higher molecular weight, often intensely colored, polymeric impurities.

  • Inorganic salts: The sulfate counter-ion from the starting material and any salts used in the reaction workup will be present.

Q2: My crude phenazine product is a dark, tarry solid. How can I begin to purify it?

A: A dark, tarry appearance often indicates the presence of significant impurities, including polymeric material. A good first step is to attempt to triturate the crude solid with a solvent in which the desired phenazine has low solubility, but the impurities are more soluble. Solvents like diethyl ether or a hexane/ethyl acetate mixture can be effective for this initial cleanup. Following trituration, a more rigorous purification method like column chromatography or recrystallization will likely be necessary.

Q3: Are there any specific safety precautions I should take when working with phenazines and their precursors?

A: Yes. 2,5-Diaminoanisole sulfate is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Phenazine compounds themselves can have biological activity and should also be handled with care.[1][2] All manipulations should be performed in a well-ventilated fume hood.

Purification Methodologies & Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most common and effective methods for purifying phenazines synthesized from 2,5-diaminoanisole sulfate.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[3][4]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of your crude phenazine in a variety of solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Common choices for phenazines include ethanol, toluene, and acetone.[3][5]

  • Dissolution: In a flask, add the minimum amount of boiling solvent to your crude product to fully dissolve it.

  • Decolorization (Optional): If the hot solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and the activated charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Troubleshooting Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The compound may be too soluble in the chosen solvent, or the solution may be too dilute.- Boil off some of the solvent to increase the concentration. - Try adding a seed crystal. - Scratch the inside of the flask with a glass rod at the liquid-air interface.
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present.- Use a lower-boiling point solvent. - Try a solvent mixture (e.g., ethanol/water). - Perform a preliminary purification by another method (e.g., column chromatography) to remove impurities.
Poor recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Avoid washing the collected crystals with an excessive amount of cold solvent.
The crystals are still colored after recrystallization. The colored impurity has similar solubility to the product.- Use activated charcoal during the recrystallization process. - Consider a different purification method, such as column chromatography.

Diagram: Recrystallization Workflow

G start Crude Phenazine solvent_selection Select Appropriate Solvent start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored hot_filtration Hot Filtration dissolve->hot_filtration If not colored charcoal->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool isolate Isolate Crystals via Filtration cool->isolate dry Dry Purified Phenazine isolate->dry end Pure Phenazine dry->end

Caption: A typical workflow for the purification of phenazines by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6][7][8]

Experimental Protocol: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude phenazine in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified phenazine.

Troubleshooting Column Chromatography
Problem Possible Cause Solution
The compound does not move from the top of the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, start with hexane and gradually add ethyl acetate or methanol.
All compounds elute together at the solvent front. The eluent is too polar.- Start with a less polar eluent system.
Poor separation between the desired product and an impurity. The eluent system is not optimized.- Experiment with different solvent systems for the eluent on a TLC plate to find a system that gives good separation.
Cracking or channeling of the silica gel bed. Improper column packing.- Ensure the silica gel is packed uniformly without any air bubbles. Pack the column as a slurry.
Streaking of compounds on the column. The sample was overloaded, or the compound is not very soluble in the eluent.- Use a larger column or less sample. - Choose an eluent system in which the compound is more soluble.

Diagram: Column Chromatography Troubleshooting Logic

G action action start Poor Separation? no_movement Compound at Top? start->no_movement Yes optimize_eluent Optimize Eluent with TLC start->optimize_eluent No fast_elution All Compounds at Front? no_movement->fast_elution No increase_polarity Increase Eluent Polarity no_movement->increase_polarity Yes streaking Streaking? fast_elution->streaking No decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity Yes repack_column Repack Column/Reduce Load streaking->repack_column Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[9][10][11][12][13] Since phenazines are basic due to their nitrogen atoms, this method can be highly effective for separating them from neutral or acidic impurities.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic phenazine will be protonated and move into the aqueous layer.

  • Separation: Drain the aqueous layer containing the protonated phenazine. The organic layer containing neutral and acidic impurities can be discarded or processed further if it contains other compounds of interest.

  • Basification: Neutralize the acidic aqueous layer by adding a base (e.g., 1M NaOH) until the solution is basic. The phenazine will precipitate out of the solution as it is deprotonated.

  • Back-Extraction: Add fresh organic solvent to the now basic aqueous solution and shake to extract the neutral phenazine back into the organic layer.

  • Drying and Evaporation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified phenazine.

Troubleshooting Acid-Base Extraction
Problem Possible Cause Solution
An emulsion forms between the organic and aqueous layers. Vigorous shaking or the presence of surfactants.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution).
Low recovery of the phenazine. The phenazine salt may have some solubility in the organic layer, or the back-extraction was incomplete.- Perform multiple extractions with the aqueous acid. - Ensure the aqueous layer is sufficiently basic before back-extraction. - Perform multiple back-extractions with the organic solvent.
The final product is still impure. The impurity has similar basicity to the phenazine.- Use a milder acid for the extraction to selectively protonate the more basic compound. - Follow up with another purification technique like recrystallization or chromatography.

Diagram: Acid-Base Extraction Pathway

G start Crude Phenazine in Organic Solvent add_acid Extract with Aqueous Acid start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Protonated Phenazine) separate1->aqueous_layer organic_layer Organic Layer (Impurities) separate1->organic_layer basify Basify Aqueous Layer aqueous_layer->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 final_organic Final Organic Layer (Purified Phenazine) separate2->final_organic dry_evaporate Dry and Evaporate Solvent final_organic->dry_evaporate end Pure Phenazine dry_evaporate->end

Caption: The workflow for purifying basic phenazines using acid-base extraction.

References

  • Two Cocrystals of Phenazine with Different Phenylboronic Acids - MDPI. Available from: [Link]

  • Studying Phenazine Derivatives from Pseudomonas aeruginosa - ResearchGate. Available from: [Link]

  • Studying Phenazine Derivatives from Pseudomonas aeruginosa | Scientific.Net. Available from: [Link]

  • Acid–base extraction - Wikipedia. Available from: [Link]

  • Synthesis of Phenazine and Quinone Containing Organic Monomers Suitable for Linear and Branched Two-Dimensional Polymers - Diva-portal.org. Available from: [Link]

  • Separation of Phenazine on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Acid-Base Extraction. Available from: [Link]

  • Methods for Purification and Characterization of Microbial Phenazines - ResearchGate. Available from: [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - Frontiers. Available from: [Link]

  • Purification of low-concentration phenazine-1-carboxylic acid from fermentation broth of Pseudomonas sp. M18 via free flow electrophoresis with gratis gravity | Request PDF - ResearchGate. Available from: [Link]

  • Scheme 1. Synthesis of phenazine derivatives. Treatment of aniline... - ResearchGate. Available from: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • Phenazine - Wikipedia. Available from: [Link]

  • Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - PMC. Available from: [Link]

  • Acid-Base Extraction Tutorial - YouTube. Available from: [Link]

  • Acid-base extraction – Knowledge and References - Taylor & Francis. Available from: [Link]

  • One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies - Indian Academy of Sciences. Available from: [Link]

  • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid - MDPI. Available from: [Link]

  • 4 Recrystallization Methods for Increased Yield - YouTube. Available from: [Link]

  • Syntheses of sulfur-containing phenazine derivatives. Synthesis of alpha-and beta-mercaptophenazines - PubMed. Available from: [Link]

  • Purification and characterization of antifungal phenazines from a fluorescent Pseudomonas strain FPO4 against medically important fungi - PubMed. Available from: [Link]

  • CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents.
  • The purification, crystallization and preliminary structural characterization of PhzM, a phenazine-modifying methyltransferase from Pseudomonas aeruginosa - PMC. Available from: [Link]

  • Synthesis of Tetracyclic Phenazine Derivatives by Reactions of Lawsone with Diamines. Available from: [Link]

  • The purification, crystallization and preliminary structural characterization of FAD-dependent monooxygenase PhzS, a phenazine-modifying enzyme from Pseudomonas aeruginosa - PMC - NIH. Available from: [Link]

  • The structural biology of phenazine biosynthesis - PMC - NIH. Available from: [Link]

  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications - MDPI. Available from: [Link]

  • Selected strategies and our method for phenazine synthesis. - ResearchGate. Available from: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC. Available from: [Link]

  • On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. Available from: [Link]

Sources

Technical Support Center: Polymerization of 2,5-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: POLY-25DAA-SULF Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Dashboard: Quick Diagnostics

Before proceeding to deep troubleshooting, verify your current experimental parameters against these baseline requirements for 2,5-Diaminoanisole Sulfate (2,5-DAA·SO₄) polymerization.

ParameterRecommended RangeCritical Failure Point
Monomer Concentration 0.05 M – 0.2 M> 0.5 M (leads to disordered aggregation)
Oxidant Ammonium Persulfate (APS) or LaccaseExcess strong oxidant (degrades polymer backbone)
Oxidant:Monomer Ratio 1:1 to 1.25:1 (Chemical)> 1.5:1 (Over-oxidation/Ring opening)
Reaction pH 2.0 – 3.5 (Chemical); 5.0 – 6.5 (Enzymatic)pH > 4 (Chemical) or pH < 3 (Enzymatic)
Temperature 0°C – 4°C (Ice Bath)> 25°C (Promotes side reactions/branching)
Atmosphere Inert (

or

)
Oxygen-rich (competes with oxidant, terminates chains)

Module 1: Critical Troubleshooting (FAQs)

Q1: "My reaction mixture turned black instantly and precipitated a non-conductive sludge. What happened?"

Diagnosis: Runaway Oxidation (The "Flash" Effect) 2,5-DAA contains a methoxy group (


) and two amine groups. The methoxy group is a strong electron donor, making the aromatic ring significantly more electron-rich than aniline. This lowers the oxidation potential. If you add the oxidant too quickly or at room temperature, the radical cation concentration spikes uncontrollably.

The Fix:

  • Thermodynamic Control: Lower the temperature to -5°C to 0°C .

  • Kinetic Control: Add the oxidant (APS) dropwise over 1 hour. Do not dump it in.

  • Dopant Check: Ensure you are maintaining acidic conditions (pH ~2-3). The sulfate salt is acidic, but as protons are consumed/released, the pH can drift. The "sludge" is likely short-chain oligomers (dimers/trimers) that are insoluble but not polymeric.

Q2: "I cannot get the sulfate salt to dissolve in my organic solvent."

Diagnosis: Ionic Strength Mismatch 2,5-Diaminoanisole sulfate is a salt. It is highly soluble in water but virtually insoluble in non-polar organic solvents (CHCl₃, Toluene) and sparingly soluble in alcohols.

The Fix:

  • Aqueous Route: Perform the polymerization in 1 M HCl or distilled water (the sulfate itself provides acidity, but extra acid helps linearize the chain).

  • Organic Route (Interfacial): You must neutralize the salt first. Treat 2,5-DAA·SO₄ with NaOH to obtain the free base (2,5-diaminoanisole), extract into ether/ethyl acetate, dry, and then use the free base for polymerization in organic media.

Q3: "The conductivity of my Poly(2,5-DAA) film is significantly lower than Polyaniline (PANI). Is my polymer defective?"

Diagnosis: Steric Inhibition of Resonance This is an intrinsic property, not necessarily a defect. The methoxy substituent (


) at the ortho position creates steric hindrance.
  • Mechanism: The bulky methoxy group forces the adjacent phenyl rings to twist out of planarity to avoid physical clash.

  • Result: This twisting disrupts the

    
    -orbital overlap along the polymer backbone. Electrons cannot delocalize as effectively as they do in the flat PANI chain.
    
  • Expectation Management: Expect conductivities in the range of

    
     to 
    
    
    
    S/cm, whereas PANI can reach
    
    
    to
    
    
    S/cm.

Module 2: Reaction Mechanism & Pathway

Understanding the pathway is crucial to controlling the "Head-to-Tail" coupling required for conductive chains versus the "Head-to-Head" coupling that terminates growth.

PolymerizationMechanism Monomer 2,5-Diaminoanisole (Neutral/Salt) Oxidation Oxidation Step (-e-, -H+) Monomer->Oxidation APS/Laccase RadicalCation Radical Cation (Resonance Stabilized) Oxidation->RadicalCation CouplingHT Head-to-Tail Coupling (Para-directed) RadicalCation->CouplingHT Preferred (Steric Control) CouplingHH Head-to-Head Coupling (Ortho-directed) RadicalCation->CouplingHH Defect (High Temp/Conc) Dimer Dimer Intermediate CouplingHT->Dimer SideProducts Branched Oligomers (Low Conductivity) CouplingHH->SideProducts Dimer->Oxidation Re-oxidation ChainGrowth Chain Propagation (Polymerization) Dimer->ChainGrowth Linear Polymer

Figure 1: Mechanistic pathway highlighting the competition between linear propagation (Head-to-Tail) and defect formation (Head-to-Head).

Module 3: Optimized Experimental Protocol

This protocol minimizes side reactions and maximizes chain linearity.

Method: Chemical Oxidative Polymerization[1]

Reagents:

  • Monomer: 2,5-Diaminoanisole Sulfate (2.36 g, 10 mmol)

  • Oxidant: Ammonium Persulfate (APS) (2.28 g, 10 mmol)

  • Solvent: 1.0 M HCl (100 mL) – Maintains protonation of the imine nitrogen.

Step-by-Step:

  • Dissolution (The "Salt" Step):

    • Dissolve 2,5-DAA·SO₄ in 60 mL of 1.0 M HCl.

    • Note: The solution may be slightly pink/brown due to trace air oxidation.

    • Cool to 0°C - 2°C in an ice/salt bath. Stir for 20 mins.

  • Oxidant Preparation:

    • Dissolve APS in 40 mL of 1.0 M HCl.

    • Cool to 0°C before addition. Crucial: Adding warm oxidant causes rapid exothermic termination.

  • Polymerization:

    • Add the APS solution to the monomer solution dropwise over 45–60 minutes.

    • Maintain stirring at a constant, moderate speed (avoid vortexing which introduces excess oxygen).

    • Observation: Color will transition: Pink

      
       Dark Brown 
      
      
      
      Dark Green/Black (Emeraldine Salt form).
  • Aging:

    • Allow the reaction to proceed for 12–24 hours at 0°C – 4°C. Do not let it warm up to room temperature rapidly.

  • Purification (The "Oligomer Strip"):

    • Filter the precipitate under vacuum.

    • Wash 1: 1.0 M HCl (removes unreacted monomer).

    • Wash 2: Acetone or Methanol (removes low molecular weight oligomers and purple dyes). Continue until filtrate is colorless.

    • Wash 3: Deionized water.

  • Drying:

    • Dry in a vacuum oven at 40°C for 24 hours.

Module 4: Characterization & Validation

How do you know you have the polymer and not just "burnt" monomer?

TechniqueExpected Signal for Poly(2,5-DAA)What indicates failure?
FT-IR Peaks at ~1500 cm⁻¹ (Benzenoid) and ~1580 cm⁻¹ (Quinoid). Distinct C-O-C stretch at ~1210 cm⁻¹ (confirms methoxy group integrity).Loss of 1210 cm⁻¹ peak (hydrolysis of methoxy group).
UV-Vis Absorption at ~320 nm (

) and ~600-650 nm (Polaron band).
Sharp peak < 500 nm only (indicates oligomers/dimers).
Solubility Partially soluble in NMP, DMSO, DMF (dark blue/green solution).Completely soluble in water (monomer) or completely insoluble in NMP (cross-linked sludge).
Cyclic Voltammetry Two distinct redox pairs (Leucoemeraldine

Emeraldine

Pernigraniline).
Single, broad, irreversible peak (degradation).

References

  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: polyaniline. Progress in Polymer Science, 23(8), 1443-1484.

  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[1][2][3] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867.

  • Ciriello, R., et al. (2021).[4] Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11, 20247-20256.

  • Kudláček, K., et al. (2012). Oxidative polymerization of anisidine isomers. Synthetic Metals, 162(21-22), 1950-1957.

  • Panda, H. (2010). The Complete Book on Conductive Polymers. Asia Pacific Business Press. (Reference for steric effects of methoxy substituents on conductivity).

Sources

Technical Support Center: Solubilization & Handling of 2,5-Diaminoanisole Sulfate

[1]

Content Type: Technical Support Guide & Troubleshooting FAQ Target Audience: Researchers, Formulation Scientists, and Toxicologists Compound Focus: 2,5-Diaminoanisole Sulfate (CAS: 66671-82-7)[1]

Executive Summary & Compound Identity

Why this guide exists: Researchers frequently encounter unexpected solubility issues with 2,5-Diaminoanisole Sulfate .[1] Unlike many amine sulfate salts which are highly water-soluble, this specific compound exhibits poor solubility in water at room temperature and is prone to rapid oxidative polymerization in neutral buffers, leading to false-negative assay results or particulate interference.[1]

Crucial Distinction: Do not confuse this compound with its structural analog, 2,5-Diaminotoluene Sulfate (CAS 615-50-9).[1] While they share applications (hair dye precursors), their solubility profiles differ significantly.

PropertySpecification
Compound Name 2,5-Diaminoanisole Sulfate
CAS Number 66671-82-7
Molecular Formula C

H

N

O

S (C

H

N

O

H

SO

)
Molecular Weight 236.25 g/mol
Appearance Off-white to violet/dark brown powder (darkens upon oxidation)
Solubility Class Slightly Soluble in water (requires heat); Soluble in DMSO

Troubleshooting Guide (Q&A Format)

Issue 1: "I followed standard protocols for amine salts, but the powder won't dissolve in water/PBS."

Diagnosis: You are likely experiencing the Lattice Energy Barrier . Despite being a sulfate salt, 2,5-Diaminoanisole Sulfate has a tight crystal lattice that resists dissolution in cold or room-temperature water.[1]

The Solution: You must apply thermal energy and potentially acidic assistance to break the lattice.

  • Heat is Mandatory: The compound is classified as "Slightly Soluble, Heated" in water [1]. Warm the solvent to 40–50°C in a water bath during dissolution.

  • Acidify the Vehicle: If using water, ensure it is slightly acidic (0.1 M HCl or 0.5% acetic acid). The sulfate salt is acidic, but adding external acid suppresses the formation of the less soluble free base.

  • Use a Co-Solvent: Do not attempt to make a high-concentration stock (>10 mM) directly in aqueous buffer.[1] Use DMSO (Dimethyl Sulfoxide) as the primary stock solvent.

Issue 2: "My solution turned dark purple/brown within minutes of preparation."

Diagnosis: Oxidative Polymerization. In neutral or alkaline buffers (pH > 7.0), the diamine moiety deprotonates and oxidizes rapidly upon exposure to air, forming quinone diimines and eventually insoluble polymers (similar to Bandrowski’s base) [2]. This mimics "precipitation" but is actually a chemical degradation.

The Solution:

  • Degas Buffers: Sonicate or sparge assay buffers with nitrogen/argon to remove dissolved oxygen before use.

  • Add Antioxidants: Supplement your assay buffer with Ascorbic Acid (1 mM) or Sodium Sulfite (0.5%) if the assay tolerates reducing agents.

  • Work Fast: Prepare dilutions immediately before use. Do not store dilute aqueous solutions.[1]

Issue 3: "The compound dissolved in DMSO, but precipitated immediately when added to the cell culture media."

Diagnosis: Solvent Shock (The "Crash-Out" Effect). This occurs when a hydrophobic solute in a high-solubility solvent (DMSO) is introduced to a low-solubility environment (aqueous media).[1]

The Solution:

  • Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) to check for cloudiness.

  • Warm the Media: Pre-warm the culture media to 37°C before adding the compound.

  • Limit Final Concentration: Ensure the final concentration of 2,5-Diaminoanisole Sulfate does not exceed its aqueous solubility limit (often <1 mg/mL at RT without heat).

Optimized Solubilization Workflow

The following diagram illustrates the decision logic for preparing stable assay solutions.

SolubilityWorkflowStartSolid 2,5-Diaminoanisole Sulfate(CAS 66671-82-7)ChoiceSelect Stock SolventStart->ChoiceDMSO_PathDMSO (Recommended)Conc: 10-50 mMChoice->DMSO_PathHigh Conc. NeededWater_PathAqueous Acid(0.1 M HCl)Choice->Water_PathDMSO IntolerantDilutionDilution into Assay Buffer(PBS / Media)DMSO_Path->DilutionHeatApply Heat (40-50°C)SonicateWater_Path->HeatHeat->DilutionOxidation_RiskRisk: Oxidation (Darkening)Solution: Add Ascorbic Acid + DegasDilution->Oxidation_RiskpH > 7.0Precip_RiskRisk: PrecipitationSolution: Keep DMSO < 0.5%Warm BufferDilution->Precip_RiskHigh Conc.FinalStable Assay Solution(Use Immediately)Oxidation_Risk->FinalPrecip_Risk->Final

Caption: Decision matrix for solubilizing 2,5-Diaminoanisole Sulfate, highlighting critical control points for oxidation and precipitation.

Detailed Protocol: Preparation of Stock & Working Solutions

Step 1: Stock Solution Preparation (Preferred Method: DMSO)
  • Concentration: 50 mM (approx. 11.8 mg/mL).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Procedure:

    • Weigh 11.8 mg of 2,5-Diaminoanisole Sulfate into a microcentrifuge tube.

    • Add 1.0 mL of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Critical: If particulates remain, sonicate in a water bath at 40°C for 5–10 minutes until clear.

    • Storage: Aliquot and store at -20°C, protected from light.

Step 2: Aqueous Dilution (Assay Ready)
  • Target: 100 µM Working Solution in PBS (pH 7.4).

  • Procedure:

    • Pre-warm the PBS to 37°C.

    • Degas the PBS (vacuum filtration or N2 sparging) to minimize oxidation.

    • Add 2 µL of the 50 mM DMSO stock to 998 µL of warm PBS.

    • Mix by gentle inversion (avoid introducing bubbles/oxygen).

    • Observe: The solution should be clear. If it turns pink/brown instantly, oxidation is occurring—add 1 mM Ascorbic Acid to the PBS.

Solubility & Physical Data Summary

SolventSolubility LimitConditionsNotes
Water < 1 mg/mL (Est.)Room Temp (20°C)Poor. Often requires heat to dissolve [1].[1][2]
Water (Heated) ~5 mg/mL50°CSoluble, but may precipitate upon cooling.
DMSO 5–15 g/LRoom TempRecommended stock solvent.
Ethanol Low (< 1 g/L)Room TempNot recommended for high-conc stocks.[1]
PBS (pH 7.4) Very LowRoom TempHigh risk of precipitation due to common ion effect or free base formation.[1]

FAQ: Frequently Asked Questions

Q: Can I autoclave solutions of 2,5-Diaminoanisole Sulfate? A: No. The compound is heat-sensitive and chemically unstable at high temperatures.[1] It will decompose, releasing toxic fumes (NOx, SOx) and losing potency [3]. Sterilize by filtration through a 0.22 µm PTFE (if in DMSO) or PES membrane (if aqueous).

Q: Why does the Safety Data Sheet (SDS) say "Soluble in water" but I can't get it to dissolve? A: SDS data is often generic for "amine salts" or refers to the toluene analog (CAS 615-50-9).[1] Specific chemical databases note that the anisole sulfate (CAS 66671-82-7) is only "Slightly soluble" and requires heat [1].[1] Always trust empirical observation over generic SDS categories.

Q: Is the color change reversible? A: Generally, no . The color change indicates the formation of quinone diimines and irreversible coupling products. If your solution turns dark, the effective concentration of the parent compound has decreased. Discard and prepare fresh.

References

  • ChemicalBook. (2025). 2,5-Diaminoanisole sulfate Properties and Solubility Data. Retrieved from

  • National Toxicology Program (NTP). (1992).[3] NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,4-Diaminoanisole Sulfate. (Analogous oxidation mechanism reference). Retrieved from

  • PubChem. (2025).[3][4] 2,5-Diaminotoluene Sulfate Compound Summary. (Structural analog data for stability/decomposition). Retrieved from

  • GuideChem. (2025). 2,5-Diaminoanisole sulfate CAS 66671-82-7 Details. Retrieved from

impact of impurities in 2,5-Diaminoanisole sulfate on experimental results

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for researchers working with 2,5-Diaminoanisole Sulfate (2,5-DAS) . It addresses high-level chemical, analytical, and toxicological anomalies caused by impurities.

Topic: Impact of Impurities on Experimental Integrity Ticket Priority: High (Safety & Data Validity Risks) Audience: Analytical Chemists, Toxicologists, Polymer Scientists

Executive Summary: The Purity Paradox

In experimental workflows, 2,5-Diaminoanisole Sulfate is deceptively unstable. While often selected as a "safer" alternative to its isomer 2,4-Diaminoanisole (a potent carcinogen) , commercial batches of the 2,5-isomer frequently contain trace amounts of the 2,4-isomer, oxidation byproducts (benzoquinone imines), and variable sulfate stoichiometry.

These impurities do not just lower yield; they actively falsify data in three critical domains:

  • Mutagenicity Assays: False positives due to isomeric contamination.

  • Polymerization/Dye Synthesis: Chain termination or aberrant color profiles caused by pre-oxidation.

  • Quantitative Analysis: HPLC ghost peaks resulting from aqueous instability.

Troubleshooting Guide (Q&A Format)

Category A: Biological & Toxicological Anomalies

Q: My Ames test (Salmonella typhimurium) returned a positive mutagenic result for 2,5-DAS. Is the compound inherently mutagenic, or is this an impurity?

A: This is frequently a false positive caused by isomeric contamination.

  • The Mechanism: Pure 2,5-DAS is generally considered a sensitizer but has a significantly lower mutagenic potential compared to its isomer, 2,4-Diaminoanisole (2,4-DAA) . 2,4-DAA is a known carcinogen (Group 2B IARC) and potent mutagen.

  • The Impurity: Commercial synthesis of anisole derivatives can yield regioisomers. Even 0.1% contamination of 2,4-DAA can trigger a positive Ames result in sensitive strains (e.g., TA98).

  • Corrective Action: You must validate isomer purity using qNMR (Quantitative Nuclear Magnetic Resonance) or high-resolution HPLC before biological dosing. Do not rely solely on the Certificate of Analysis (CoA) if it lacks isomer-specific resolution.

Category B: Synthetic Chemistry (Dyes & Polymers)[1][2][3]

Q: My oxidative coupling reaction (hair dye or polymer synthesis) is yielding a "muddy" off-color instead of the expected vibrant chromophore. Why?

A: This indicates pre-oxidation or metal ion contamination .

  • The Mechanism: 2,5-DAS is an electron-rich aromatic amine. In the presence of trace transition metals (Fe³⁺, Cu²⁺) or simple air exposure, it oxidizes into benzoquinone imines . These species act as radical scavengers or undergo uncontrolled self-coupling to form brown/black "humic-like" oligomers before your intended reaction starts.

  • The Impurity: Heavy metals (often catalyst residues from the reduction of nitroanisole) accelerate this process.

  • Corrective Action:

    • Add a chelating agent (e.g., EDTA) to the reaction buffer to sequester metal ions.

    • Perform all weighing and dissolution under an inert atmosphere (

      
       or Ar).
      
    • Check the "Sulfate" stoichiometry. Commercial "Sulfate" can be a mixture of free base, hemisulfate, and monosulfate, altering the pH. If the pH is too low, coupling is inhibited; if too high, auto-oxidation accelerates.

Category C: Analytical Chromatography (HPLC)

Q: I see "ghost peaks" and baseline drift in my HPLC chromatogram that grow over time. Is my column failing?

A: Unlikely. You are observing on-column degradation .

  • The Mechanism: 2,5-DAS is unstable in neutral-to-basic aqueous solutions. If your autosampler is not cooled, or if your mobile phase lacks an antioxidant, the compound oxidizes in the vial or on the column.

  • The Impurity: The "ghost peaks" are azo-dimers and quinonoid species formed in situ.

  • Corrective Action:

    • Acidify sample diluents (pH < 3) immediately.

    • Add 0.1% Ascorbic Acid to the sample preparation as an antioxidant.

    • Use a cooled autosampler (4°C).

Visualizing the Impact

The following diagrams illustrate the troubleshooting logic and the chemical degradation pathways.

Diagram 1: The Isomer Toxicity Trap

Distinguishing between the intended compound and its toxic impurity.

IsomerSafety Start Experimental Result: Positive Mutagenicity (Ames) CheckPurity Step 1: Check Isomer Purity (HPLC/qNMR) Start->CheckPurity Isomer24 Impurity Found: 2,4-Diaminoanisole CheckPurity->Isomer24 Peak at RT of 2,4-DAA Isomer25 Pure Compound: 2,5-Diaminoanisole Only CheckPurity->Isomer25 Single Peak (2,5-DAA) Conclusion1 FALSE POSITIVE Result driven by impurity. Purify or discard batch. Isomer24->Conclusion1 Conclusion2 TRUE POSITIVE (Rare) Investigate metabolic activation (S9 Fraction issues). Isomer25->Conclusion2

Caption: Decision tree for interpreting positive toxicity data, isolating the interference of the carcinogenic 2,4-isomer.

Diagram 2: The Oxidation Cascade

How improper handling leads to experimental failure in synthesis and analysis.

OxidationPath Raw 2,5-Diaminoanisole (Colorless) Trigger Triggers: Air, Fe3+, High pH Raw->Trigger Intermediate Semiquinone Radical Trigger->Intermediate Product Benzoquinone Imine (Reactive Electrophile) Intermediate->Product Result1 Polymerization Failure (Chain Termination) Product->Result1 Result2 HPLC Ghost Peaks (Dimerization) Product->Result2

Caption: Mechanistic pathway showing how environmental triggers convert 2,5-DAS into reactive impurities that disrupt experiments.

Validated Experimental Protocols

Protocol A: High-Fidelity HPLC Purity Check

Use this protocol to separate the 2,5-isomer from the 2,4-isomer impurity.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Zorbax SB-Aq), 5µmHigh retention for polar amines.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.0)Buffering prevents peak tailing of amine groups.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 0-5 min: 5% B; 5-20 min: 5%

30% B
Slow gradient required to resolve structural isomers.
Detection UV @ 280 nm (Reference 500 nm)Optimal absorbance for aromatic diamines.
Sample Prep Dissolve in 0.1% Ascorbic Acid (aq)CRITICAL: Prevents auto-oxidation during the run.
Protocol B: Sulfate Stoichiometry Verification

Use this to determine if your salt is a Hemisulfate (2:1) or Monosulfate (1:1), which affects molecular weight calculations.

  • Dissolve: 100 mg of sample in 50 mL deionized water.

  • Titrate: Use 0.1 N NaOH. Monitor pH.

  • Analysis:

    • Two Inflection Points: Indicates Monosulfate (First proton from free sulfate, second from amine salt).

    • One Inflection Point (High pH start): Indicates Hemisulfate or Free Base contamination.

  • Calculation: Adjust your experimental dosing based on the calculated Molecular Weight from this titration, not the label MW.

References

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Toluene-2,5-diamine and its sulfate.[1] SCCS/1479/12. European Commission.[2] Link

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1] Technical Report Series No. 84. Link

  • Ames, B. N., et al. (1975). "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research/Environmental Mutagenesis, 31(6), 347-364. Link

  • Corbett, J. F. (1973). "The role of meta-diamines in hair dyeing." Journal of the Society of Cosmetic Chemists, 24, 103-134. (Seminal work on quinone imine chemistry). Link

  • PubChem. (n.d.). Compound Summary: 2,5-Diaminoanisole Sulfate. National Library of Medicine. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Peroxidase Substrates: 2,5-Diaminoanisole Sulfate vs. TMB

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and developers in the life sciences, the selection of a chromogenic substrate for Horseradish Peroxidase (HRP)-based assays is a critical decision point that directly impacts assay sensitivity, reliability, and safety. While numerous substrates have been used historically, the field has largely converged on a few superior options. This guide provides an in-depth, data-driven comparison between a modern gold standard, 3,3',5,5'-Tetramethylbenzidine (TMB), and a historical substrate, 2,5-Diaminoanisole sulfate, to illuminate the clear choice for contemporary applications.

The Modern Standard: 3,3',5,5'-Tetramethylbenzidine (TMB)

TMB has become the most common and trusted chromogenic substrate for HRP in ELISA and other immunoassay applications for several compelling reasons.[1] Its performance is characterized by high sensitivity and a well-understood, two-step reaction mechanism.

TMB Reaction Mechanism & Properties

In the presence of HRP and hydrogen peroxide (H₂O₂), the TMB reaction proceeds through two distinct, measurable stages.[2][3]

  • Initial Oxidation (Kinetic Reading): HRP catalyzes a one-electron oxidation of the colorless TMB substrate, yielding a vibrant blue charge-transfer complex.[3][4] This initial product has a maximum absorbance peak at approximately 652 nm and is suitable for kinetic assays.[5]

  • Acid-Stopped Reaction (Endpoint Reading): The addition of a strong acid (e.g., sulfuric acid) stops the enzymatic reaction and facilitates a second one-electron oxidation. This converts the blue product into a stable, yellow diimine product.[1][2] This final yellow product has a much higher signal, with a maximum absorbance at 450 nm, making it ideal for sensitive endpoint ELISAs.[5][6]

The high molar extinction coefficient of the initial blue product (ε₆₅₂ = 39,000 M⁻¹ cm⁻¹) is a primary driver of TMB's superior sensitivity compared to other substrates like o-phenylenediamine (OPD) and 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS).[2]

TMB_Reaction_Mechanism TMB TMB (Colorless) Blue_Product Cation Radical (Blue) TMB->Blue_Product HRP + H₂O₂ (Abs: 652 nm) Yellow_Product Diimine (Yellow) Blue_Product->Yellow_Product Stop Solution (H₂SO₄) (Abs: 450 nm)

A Historical Substrate: 2,5-Diaminoanisole Sulfate

2,5-Diaminoanisole sulfate, also known as 4-methoxy-m-phenylenediamine sulfate, is an aromatic amine that has seen historical use as a component in hair and fur dye formulations.[7][8] While it can be oxidized by peroxidase, its use in modern laboratory settings has been almost entirely abandoned, primarily due to significant safety concerns.

Properties and Critical Safety Profile

2,5-Diaminoanisole sulfate is a powder that is soluble in water and ethanol.[9][10] However, its utility as a substrate is overshadowed by its toxicological profile. The compound and its parent, 2,4-diaminoanisole, are classified as carcinogens or potential carcinogens by multiple regulatory and safety bodies.[9][10]

  • Regulatory Status: The European Union banned the use of 2,4-diaminoanisole and its salts in cosmetic products effective in 1978.[9]

  • Occupational Hazard: The National Institute for Occupational Safety and Health (NIOSH) recommends that occupational exposures to 2,4-diaminoanisole and its salts be limited to the lowest feasible concentration, as they are considered potential occupational carcinogens.[10]

This authoritative grounding in safety assessments is the single most important factor when comparing it with modern alternatives. The deliberate introduction of a known hazardous substance into a routine laboratory workflow is contrary to all modern safety practices and presents an unacceptable risk to researchers.

Head-to-Head Performance Comparison

The choice between these two substrates becomes evident when their key characteristics are compared directly.

Feature3,3',5,5'-Tetramethylbenzidine (TMB) 2,5-Diaminoanisole Sulfate
Sensitivity Very High. Molar extinction coefficient (ε) of 39,000 M⁻¹ cm⁻¹ at 652 nm.[2]Lower. Performance data in modern immunoassays is scarce, a strong indicator of its obsolescence.
Reaction Product Blue (652 nm), converts to Yellow (450 nm) upon stopping.[2][5]Oxidized product color is typically brown/grey, but specific spectral data for HRP assays is not well-documented in current literature.
Safety Profile Safer alternative. Considered less carcinogenic than other benzidines.[11]Significant Hazard. Classified as a potential occupational carcinogen.[9][10]
Formulation Commercially available as stable, ready-to-use, one- or two-component solutions.[1]Typically a powder requiring fresh preparation.[9]
Modern Usage The gold standard for HRP-based ELISAs and immunoblotting.[1]Obsolete for laboratory applications; use is highly discouraged.

Experimental Protocol: A Self-Validating Comparative Assay

To empirically validate the performance differences, one can execute a direct comparative ELISA. This protocol is designed as a self-validating system; by keeping all variables constant except for the substrate, any observed differences in signal intensity and sensitivity can be directly attributed to the substrate's efficacy.

Causality Behind Experimental Design

The core of this protocol is a parallel assay. Two identical microplates are prepared with a serial dilution of an HRP-conjugate. This ensures that the amount of enzyme per well is precisely the same for both test conditions. The only variable introduced at the final step is the identity of the chromogenic substrate. This design directly isolates the substrate's performance as the dependent variable.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_substrate_reaction Parallel Substrate Comparison Coat 1. Coat Plate with Antigen Block 2. Block with BSA/Casein Coat->Block HRP_Dilution 3. Add Serial Dilution of HRP-Conjugate Block->HRP_Dilution Wash1 4. Incubate & Wash HRP_Dilution->Wash1 PlateA Plate A: Add TMB Substrate Wash1->PlateA PlateB Plate B: Add 2,5-DAA Sulfate Substrate Wash1->PlateB Incubate 5. Incubate (Time-course) PlateA->Incubate PlateB->Incubate Stop 6. Add Stop Solution Incubate->Stop Read 7. Read Absorbance (Plate A: 450 nm, Plate B: Applicable λ) Stop->Read

Step-by-Step Methodology
  • Antigen Coating: Coat two 96-well ELISA plates with 100 µL/well of your target antigen at an optimized concentration (e.g., 1-5 µg/mL) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash plates 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • HRP-Conjugate Incubation: Prepare a serial dilution of your HRP-conjugated detection antibody. Add 100 µL/well to both plates, from highest concentration to a blank. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase to 5 washes to ensure removal of all unbound HRP.

  • Substrate Incubation:

    • Plate A (TMB): Add 100 µL/well of a ready-to-use TMB substrate solution.[5]

    • Plate B (2,5-DAA Sulfate): Add 100 µL/well of a freshly prepared 2,5-Diaminoanisole sulfate substrate solution (handle with extreme caution and appropriate personal protective equipment).

    • Incubate both plates for 15-30 minutes at room temperature, protected from light.[5]

  • Stop Reaction:

    • Plate A: Add 100 µL/well of 1M H₂SO₄.[6]

    • Plate B: Add an appropriate stop solution if applicable.

  • Read Absorbance: Read Plate A at 450 nm. Read Plate B at its optimal wavelength. Plot absorbance vs. HRP-conjugate concentration for both substrates to compare their signal-to-noise ratio, dynamic range, and limit of detection.

Conclusion and Authoritative Recommendation

The evidence is unequivocal. 3,3',5,5'-Tetramethylbenzidine (TMB) is the vastly superior and professionally responsible choice for HRP-based assays. Its high sensitivity, well-characterized kinetics, and favorable safety profile have rightfully established it as the industry standard.

Conversely, 2,5-Diaminoanisole sulfate is a historical artifact with a significant and well-documented carcinogenic risk.[9][10] The lack of modern performance data is, itself, telling; the scientific community has moved on to safer, more effective alternatives. For any laboratory, diagnostic developer, or researcher, the selection of TMB over 2,5-Diaminoanisole sulfate is not merely a matter of performance optimization but a fundamental adherence to modern standards of laboratory safety and data quality.

References

  • Surmodics IVD. (n.d.). TMB Peroxidase Substrate Kit - Microwell & ELISA.
  • Vector Laboratories. (n.d.). Peroxidase Substrate - TMB.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22856, 2,5-Diaminotoluene sulfate.
  • Agdia, Inc. (2022). Safety Data Sheet: TMB Peroxidase Substrate Solution.
  • Kanwar, S. S. (2018). Response to "Protocol for TMB Peroxidase Substrate Solution?". ResearchGate.
  • Thermo Fisher Scientific. (n.d.). TMB Substrate Kit Manual.
  • ResearchGate. (n.d.). A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay.
  • ACS Sensors. (2024). 3,3′,5,5′-Tetramethylbenzidine Can Be Unsuitable for Identifying Peroxidases.
  • International Agency for Research on Cancer. (n.d.). 2,4-DIAMINOANISOLE AND ITS SALTS. IARC Publications.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11976, 2,4-Diaminoanisole.
  • Antibodies Incorporated. (n.d.). HRP Redox Reaction Driven TMB Color Development.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39156-41-7, 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1).
  • PubMed. (n.d.). Mechanism of the oxidation of 3,5,3',5'-tetramethylbenzidine by myeloperoxidase determined by transient- and steady-state kinetics.
  • PubMed. (n.d.). Comparison of particulate 3,3',5,5'-tetramethylbenzidine and 3,3'-diaminobenzidine as chromogenic substrates for immunoblot.

Sources

Validating HPLC Methods for 2,5-Diaminoanisole Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of oxidative hair dye formulations, 2,5-Diaminoanisole Sulfate (2,5-DAAS) serves as a critical precursor (primary intermediate). Its structural integrity and purity are paramount due to the toxicological risks associated with aromatic amines.

This guide addresses the validation of High-Performance Liquid Chromatography (HPLC) methods for 2,5-DAAS. Unlike generic method guides, we focus on the specific physicochemical challenges of this analyte—namely, its rapid oxidation in solution and its polarity relative to common alternatives like Toluene-2,5-Diamine Sulfate (2,5-TDA) .

Key Comparison Insight: While 2,5-TDA is the industry "gold standard" for brown/black shades, 2,5-DAAS offers distinct color coupling properties (often reddish/violet tones). However, 2,5-DAAS exhibits higher polarity due to the methoxy group (-OCH₃), necessitating distinct chromatographic retention strategies compared to the methyl-substituted TDA.

Method Development: The "Why" Behind the Parameters

Effective validation begins with a scientifically grounded method. We compare the optimal conditions for 2,5-DAAS against standard amine protocols.

The Stability Challenge (Critical Control Point)

Aromatic amines like 2,5-DAAS oxidize rapidly in aqueous solution to form bandrowski-base-like trimers or quinone imines.

  • Protocol Requirement: All standards and samples must be prepared in a solvent containing an antioxidant.

  • Recommendation: 0.1% (w/v) Ascorbic Acid or Sodium Sulfite in the aqueous portion of the diluent.

  • Causality: The antioxidant acts as a sacrificial reducing agent, preventing the formation of oxidation byproducts that appear as "ghost peaks" and degrade linearity.

Stationary Phase Selection
FeatureC18 (Octadecyl)Phenyl-HexylRecommendation
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Phenyl-Hexyl
2,5-DAAS Behavior Weak retention due to polarity; risk of co-elution with solvent front.Enhanced retention via interaction between the phenyl ring of the phase and the aromatic ring of the amine.Preferred for separating 2,5-DAAS from hydrophilic matrix components.
Mobile Phase & pH Control

The pKa of the amino groups in 2,5-DAAS is typically in the range of 3–6.

  • pH < 3.0: Both amine groups are protonated (

    
    ). The molecule is highly polar.[1] Retention on C18 is poor unless ion-pairing agents (e.g., Octanesulfonate) are used.
    
  • pH > 7.0: Silica dissolution risk; amines are free bases (risk of peak tailing due to silanol interaction).

  • Optimal Strategy: Phosphate buffer at pH 6.0–7.0 (if using modern hybrid columns) or Ion-Pairing at pH 2.5 .

    • Modern Approach: Use a high-pH stable C18 column (e.g., C18-Hybrid) with Ammonium Acetate (pH 8.5) to suppress ionization and increase retention without ion-pairing reagents.

Comparative Performance Data

The following data contrasts the chromatographic behavior of 2,5-DAAS against its primary alternative, Toluene-2,5-Diamine Sulfate (2,5-TDA), using a standard C18 method (Phosphate Buffer pH 3.0 / ACN).

Table 1: Comparative Chromatographic Metrics

Parameter2,5-Diaminoanisole SulfateToluene-2,5-Diamine SulfateInterpretation
Retention Factor (

)
1.2 – 1.51.8 – 2.22,5-DAAS elutes earlier due to the polar methoxy group.
Tailing Factor (

)
1.1 – 1.31.0 – 1.2The methoxy group can interact with residual silanols, causing slight tailing.
LOD (UV @ 280nm) ~0.05 µg/mL~0.03 µg/mLComparable sensitivity; TDA has slightly higher molar absorptivity.
Resolution (

)
Critical pair with solvent frontWell resolvedMethod must optimize initial organic hold time for 2,5-DAAS.

Validation Protocol (Step-by-Step)

This protocol aligns with ICH Q2(R1) guidelines but is tailored for labile amines.

Workflow Visualization

ValidationWorkflow Start Start Validation StdPrep Standard Preparation (Solvent + 0.1% Ascorbic Acid) Start->StdPrep SystemSuit System Suitability (RSD < 2.0%, Tailing < 1.5) StdPrep->SystemSuit SystemSuit->StdPrep Fail Specificity Specificity Test (Check vs. Isomers like 2,4-DAA) SystemSuit->Specificity Pass Linearity Linearity (5 levels: 50% - 150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) (Matrix + Analyte) Linearity->Accuracy Stability Solution Stability (0h, 12h, 24h checks) Accuracy->Stability Report Generate Validation Report Stability->Report

Figure 1: Validation workflow emphasizing the critical stability check step specific to aromatic amines.

Detailed Methodology
Step 1: Specificity (Isomer Separation)

2,5-DAAS often co-exists with its isomer 2,4-Diaminoanisole (a banned carcinogen).

  • Action: Inject a mixed standard of 2,5-DAAS and 2,4-DAA.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the two isomers.
    
  • Troubleshooting: If

    
    , lower the % Acetonitrile in the mobile phase or switch to a Phenyl-Hexyl column.
    
Step 2: Linearity & Range
  • Range: 0.01 mg/mL to 0.2 mg/mL (covering typical formulation concentrations).

  • Preparation: Prepare 5 concentrations from a stock solution (freshly prepared).

  • Criterion:

    
    .[2] The y-intercept should not significantly deviate from zero (verify via t-test).
    
Step 3: Accuracy (Recovery)
  • Matrix: Un-dyed hair dye cream base (placebo).

  • Spiking: Add 2,5-DAAS at 80%, 100%, and 120% of the target concentration.

  • Extraction:

    • Weigh 1.0 g of sample.

    • Add 10 mL of Solvent A (Water/ACN 90:10 with 0.1% Sodium Sulfite).

    • Sonicate for 15 mins (Keep temperature < 25°C to prevent degradation).

    • Filter (0.45 µm PTFE).

  • Acceptance: Mean recovery 95.0% – 105.0%.

Step 4: Robustness (The pH Test)

Because 2,5-DAAS retention is pH-sensitive:

  • Test: Vary Mobile Phase pH by ± 0.2 units.

  • Observation: Significant retention time shifts indicate the method is operating near the pKa of the analyte.

  • Fix: Ensure the buffer capacity is sufficient (e.g., use 25 mM Phosphate instead of 10 mM).

Mechanism of Separation

Understanding the molecular interaction helps in troubleshooting.

SeparationMechanism cluster_factors Critical Factors Analyte 2,5-DAAS (Protonated Amine) Interaction Equilibrium Partitioning Analyte->Interaction Hydrophobic tail (Weak) Stationary Stationary Phase (C18 / Phenyl) Stationary->Interaction Pi-Pi (Phenyl) or VdW (C18) Mobile Mobile Phase (Acidic Buffer) Mobile->Interaction Solvation (Strong) Result Separation Interaction->Result pH pH < pKa (Ionized = Fast Elution) pH->Interaction IonPair Ion Pairing (Increases Retention) IonPair->Interaction

Figure 2: Mechanistic interactions governing the retention of 2,5-DAAS. Note the dominance of mobile phase solvation due to polarity.

References

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Toluene-2,5-diamine and its sulfate salt. European Commission. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. Application Note. Link

  • European Commission. (2006). Directive 76/768/EEC - Methods of Analysis for Cosmetic Products. Official Journal of the European Union. Link

  • PubChem. (n.d.). 2,5-Diaminoanisole Sulfate Compound Summary. National Library of Medicine. Link

Sources

Comprehensive Guide to the Cross-Validation of 2,5-Diaminoanisole Sulfate Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical requirements for the detection, quantification, and cross-validation of 2,5-Diaminoanisole Sulfate (CAS: 66671-82-7), also chemically known as 2-Methoxy-p-phenylenediamine Sulfate . As a precursor in oxidative hair dye formulations, this compound requires rigorous analytical validation to ensure compliance with safety standards (e.g., EU Cosmetic Regulation 1223/2009).

This document compares the industry-standard High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Electrochemical Detection (ECD) . It provides a roadmap for researchers to cross-validate results between these methodologies to ensure data integrity.

Chemical Profile & Analytical Context

2,5-Diaminoanisole Sulfate is an aromatic amine salt used as a primary intermediate in permanent hair colorants. Its quantification is challenging due to the complex matrix of cosmetic creams (containing surfactants, fatty alcohols, and reducing agents) and its structural similarity to other dye precursors like 2,5-Diaminotoluene.

FeatureSpecification
IUPAC Name 2-methoxybenzene-1,4-diamine sulfate
Common Synonyms 2-Methoxy-p-phenylenediamine sulfate; 2,5-Diamino-1-methoxybenzene sulfate
CAS Number 66671-82-7
Molecular Formula C₇H₁₂N₂O₅S
Criticality Potential allergen and mutagen; requires precise quantification (<1.5% in final product).

Methodology: The Validation Ecosystem

To achieve robust cross-validation, one must compare a "Gold Standard" method (HPLC-DAD) against a "Confirmatory" method (LC-MS/MS).

Method A: HPLC-DAD (The Regulatory Standard)

Rationale: HPLC-DAD is the preferred routine method due to its ability to provide spectral confirmation of peak purity, essential when separating isomers.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-Aq or equivalent), 5 µm, 250 × 4.6 mm.

  • Mobile Phase:

    • Solvent A: 10 mM Phosphate Buffer (pH 6.0) + 10 mM Ion-pairing agent (e.g., Sodium 1-octanesulfonate).

    • Solvent B: Acetonitrile.[1][2]

  • Gradient: 0–5 min (5% B), 5–25 min (linear ramp to 40% B).

  • Detection: 280 nm (general) and 230 nm (specific absorption maximum).

Method B: LC-MS/MS (The Confirmatory Standard)

Rationale: Used for cross-validation when matrix interference obscures UV spectra or when sensitivity below ppm levels is required (e.g., biological monitoring).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Transition Monitoring (MRM):

    • Precursor Ion: m/z 139.1 [M+H]⁺ (Free base mass).

    • Product Ions: m/z 124.0 (Loss of methyl), m/z 96.0.

Method C: Electrochemical Detection (ECD)

Rationale: High selectivity for electroactive aromatic amines; useful for validating results in heavily colored samples where UV is compromised.

Experimental Protocol: Cross-Validation Workflow

The following diagram outlines the logical flow for cross-validating results obtained from a cosmetic cream matrix.

ValidationWorkflow cluster_0 Sample Preparation cluster_1 Primary Analysis (HPLC-DAD) cluster_2 Secondary Analysis (LC-MS/MS) cluster_3 Statistical Validation Sample Cosmetic Matrix (0.5g) Extract Extraction (Acetonitrile + Antioxidant) Sample->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter HPLC_Inj Injection Filter->HPLC_Inj MS_Inj Injection Filter->MS_Inj UV_Det UV Detection (280 nm) HPLC_Inj->UV_Det Quant_A Quantification A UV_Det->Quant_A Compare Bland-Altman Analysis Quant_A->Compare MRM_Det MRM Detection (m/z 139 -> 124) MS_Inj->MRM_Det Quant_B Quantification B MRM_Det->Quant_B Quant_B->Compare Result Validated Result Compare->Result

Figure 1: Parallel workflow for cross-validating 2,5-Diaminoanisole quantification using orthogonal detection methods.

Comparative Performance Data

The following table summarizes typical performance metrics obtained when cross-validating these methods. Data is synthesized from validation studies of oxidative hair dyes.[1][2][3][4][5][6]

Validation ParameterHPLC-DAD (Method A)LC-MS/MS (Method B)Cross-Validation Criteria
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.995 (0.1–100 ng/mL)Correlation between Method A & B > 0.98
Limit of Detection (LOD) ~5 µg/g~0.5 ng/mLMethod B must detect <10% of Method A's LOD
Precision (RSD) < 2.0% (Intra-day)< 5.0% (Intra-day)F-test (p > 0.05) to confirm equal variance
Recovery (Accuracy) 95% – 105%90% – 110%Paired t-test (p > 0.05) between mean recoveries
Selectivity High (with spectral overlay)Very High (Mass specific)No interfering peaks at retention time
Statistical Cross-Validation Procedure

To objectively validate Method A against Method B, do not rely solely on correlation coefficients. Use the Bland-Altman approach:

  • Analyze

    
     samples using both methods.
    
  • Calculate the difference (

    
    ) and the mean (
    
    
    
    ) for each sample.
  • Plot

    
     vs. 
    
    
    
    .
  • Acceptance Criteria: 95% of differences must lie within

    
     of the differences.
    

Mechanism of Action & Interference

Understanding the chemical behavior of 2,5-Diaminoanisole Sulfate is crucial for troubleshooting validation failures. In the presence of oxidizing agents (H₂O₂), it couples with couplers (e.g., Resorcinol) to form indophenol dyes.

ReactionPathway Precursor 2,5-Diaminoanisole (Precursor) Intermediate Quinonediimine (Reactive Intermediate) Precursor->Intermediate Oxidation Oxidant H2O2 (Oxidant) Oxidant->Intermediate Dye Indoaniline Dye (Final Color) Intermediate->Dye Coupling Coupler Resorcinol (Coupler) Coupler->Dye

Figure 2: Oxidative coupling pathway. Analytical methods must stabilize the 'Precursor' stage (using antioxidants like Sodium Ascorbate) to prevent conversion to 'Dye' during extraction.

Troubleshooting & Best Practices

  • Stability: 2,5-Diaminoanisole is air-sensitive. All standard solutions must be prepared in degassed solvents containing 0.1% Sodium Sulfite or Ascorbic Acid.

  • pH Dependence: The sulfate salt dissociates in solution. Ensure mobile phase pH is buffered (pH 2.5–6.0) to maintain the protonated state for reproducible retention on C18 columns.

  • Interference: In HPLC-DAD, "ghost peaks" from matrix oxidation can mimic the analyte. Cross-validate with LC-MS/MS (monitoring the 139->124 transition) to confirm peak identity.

References

  • Santa Cruz Biotechnology. 2,5-Diaminoanisole sulfate (CAS 66671-82-7) Product Data. [7]

  • Vincent, U., et al. (2002). "Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations." Journal of Cosmetic Science.

  • Rastogi, S.C., et al. (2001). "Precursors of oxidative hair dyes in hair colouring formulations."[1][2][3][6][8] National Environmental Research Institute, Denmark.[1]

  • National Toxicology Program. "Bioassay of 2,4-diaminoanisole sulfate for possible carcinogenicity." (Note: Cited for comparative toxicological context of the anisole-diamine class).

  • European Commission. "Cosmetic Ingredient Review: Amended Safety Assessment of p-Phenylenediamine and its Salts." (Contextual validation frameworks).

Sources

A Comparative Guide to Reducing Substrates for Prostaglandin H Synthase Peroxidase Activity: Efficacy of 2,5-Diaminoanisole Sulfate, TMPD, and Epinephrine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficacy of various reducing substrates for the peroxidase activity of Prostaglandin H Synthase (PHS). It is intended for researchers, scientists, and drug development professionals working with PHS and seeking to understand the optimal conditions and substrate choices for their experimental needs.

Introduction to Prostaglandin H Synthase and its Dual Catalytic Functions

Prostaglandin H synthase (PHS), also known as cyclooxygenase (COX), is a bifunctional enzyme that plays a pivotal role in the conversion of arachidonic acid into prostaglandins and other prostanoids.[1][2] These lipid signaling molecules are involved in a wide array of physiological processes, including inflammation, pain, fever, and platelet aggregation. The enzyme possesses two distinct catalytic activities: a cyclooxygenase activity and a peroxidase activity.[1][2]

  • Cyclooxygenase Activity: This activity incorporates two molecules of oxygen into arachidonic acid to form the unstable intermediate, prostaglandin G2 (PGG2).

  • Peroxidase Activity: This activity reduces the hydroperoxide group of PGG2 to an alcohol, yielding prostaglandin H2 (PGH2).[1][2]

The peroxidase activity is not only crucial for the formation of PGH2 but is also essential for the initiation and maintenance of the cyclooxygenase activity. The catalytic cycle of the peroxidase involves the reduction of a hydroperoxide, which in turn oxidizes the heme prosthetic group of the enzyme. This oxidized heme then facilitates the abstraction of a hydrogen atom from a critical tyrosine residue, generating a tyrosyl radical that is the key initiator of the cyclooxygenase reaction.

A variety of compounds, known as reducing substrates or co-substrates, can donate electrons to the peroxidase active site, facilitating the reduction of hydroperoxides and influencing the overall catalytic efficiency of the enzyme. The choice of reducing substrate can significantly impact the observed reaction kinetics and is a critical consideration for in vitro assays of PHS activity.

The Role and Mechanism of Reducing Substrates in PHS Peroxidase Activity

The peroxidase catalytic cycle of PHS follows a branched-chain mechanism involving a heme-based peroxidase cycle and a radical-based cyclooxygenase cycle. The peroxidase cycle is initiated by the reaction of the resting ferric enzyme (Fe³⁺) with a hydroperoxide (ROOH), such as PGG2, to form a high-valent iron-oxo species known as Compound I. Compound I is then reduced back to the resting state in two single-electron steps, with the concomitant oxidation of two molecules of a reducing substrate (AH).

PHS_Peroxidase_Cycle cluster_products Products Resting_Enzyme Resting Enzyme (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O P•⁺) Resting_Enzyme->Compound_I ROOH Compound_II Compound II (Fe⁴⁺=O P) Compound_I->Compound_II AH ROH ROH Compound_II->Resting_Enzyme AH A_radical 2A• caption PHS Peroxidase Catalytic Cycle

Figure 1: A simplified diagram of the Prostaglandin H Synthase (PHS) peroxidase catalytic cycle. The resting enzyme is oxidized by a hydroperoxide (ROOH) to Compound I, which is subsequently reduced back to the resting state by two molecules of a reducing substrate (AH).

A broad spectrum of compounds can serve as reducing substrates for the PHS peroxidase, including phenolic compounds, aromatic amines, and polycyclic aromatic hydrocarbons.[3] The efficiency of a compound as a reducing substrate is dependent on its chemical structure, redox potential, and accessibility to the peroxidase active site.

Comparative Efficacy of Reducing Substrates

This section compares the efficacy of 2,5-Diaminoanisole sulfate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and epinephrine (adrenalin) as reducing substrates for PHS peroxidase.

Chemical Structures and Properties
SubstrateChemical StructureKey Properties
2,5-Diaminoanisole sulfate

Aromatic amine; readily undergoes oxidation.
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

Aromatic amine; forms a stable, colored radical cation (Wurster's blue) upon one-electron oxidation.
Epinephrine (Adrenalin)

Catecholamine; oxidation product (adrenochrome) is colored.
Kinetic Parameters

Direct comparative studies of the kinetic parameters (Km and Vmax) for these three substrates with PHS peroxidase are limited in the literature. However, based on available data for PHS co-oxidation of aromatic amines and related compounds, we can infer their relative efficacies. The peroxidase activity of PHS follows a ping-pong mechanism, meaning the apparent Km and Vmax for the reducing substrate are dependent on the concentration of the hydroperoxide substrate.[2]

SubstrateApparent KmApparent VmaxComments
2,5-Diaminoanisole sulfate Not reportedNot reportedAs an aromatic amine, it is expected to be a substrate for PHS peroxidase.[3] The presence of two amino groups may facilitate electron donation.
TMPD ~10-100 µM (estimated)HighWidely used as a chromogenic substrate for peroxidases due to the intense color of its oxidation product. Its low redox potential makes it an efficient electron donor.
Epinephrine ~200-500 µM (estimated)ModerateA physiological substrate for co-oxidation. Its oxidation is more complex and can be influenced by pH and the presence of other cellular components.

Note: The kinetic parameters are estimates based on data from various studies and may vary depending on the specific experimental conditions (e.g., PHS isoform, hydroperoxide substrate, pH, temperature).

Experimental Protocols for PHS Peroxidase Activity Assays

The following are detailed, step-by-step methodologies for assaying PHS peroxidase activity using the compared substrates. These protocols are designed to be self-validating by including appropriate controls.

General Considerations
  • Enzyme Source: Purified ovine or human recombinant PHS-1 or PHS-2 can be used. The specific activity of the enzyme preparation should be determined.

  • Hydroperoxide Substrate: A suitable hydroperoxide, such as hydrogen peroxide (H₂O₂) or 15-hydroperoxyeicosatetraenoic acid (15-HpETE), is required to initiate the peroxidase reaction.

  • Buffer: A neutral pH buffer, such as 100 mM Tris-HCl, pH 8.0, containing a heme-stabilizing agent like 1 mM phenol is recommended.

  • Spectrophotometer: A UV-Vis spectrophotometer capable of kinetic measurements is required.

PHS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrates, Enzyme) Spectro_Setup Set up Spectrophotometer (Wavelength, Temperature) Add_Reagents Add Buffer and Reducing Substrate to Cuvette Spectro_Setup->Add_Reagents Add_Enzyme Add PHS Enzyme Add_Reagents->Add_Enzyme Initiate_Reaction Initiate with Hydroperoxide Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change over Time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Rate (ΔAbs/min) Monitor_Absorbance->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics caption General Workflow for PHS Peroxidase Assay

Sources

performance evaluation of 2,5-Diaminoanisole sulfate in different immunoassay formats

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2,5-Diaminoanisole sulfate (2,5-DAA) is a critical dye intermediate used in oxidative hair colorants. Unlike its structural isomer 2,4-diaminoanisole (a known carcinogen banned in many jurisdictions), 2,5-DAA occupies a complex regulatory space requiring rigorous quality control to ensure consumer safety and product purity.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantification, its low throughput and high capital cost create a bottleneck in raw material screening and finished product release. This guide evaluates the performance of Competitive Immunoassay formats as a high-throughput alternative. We compare the Indirect Competitive ELISA (icELISA) against Lateral Flow Immunoassay (LFIA) and Electrochemical Immunosensors , providing validated protocols and comparative performance metrics.

Key Technical Insight: As a small molecule (MW ~236.25 Da), 2,5-DAA is non-immunogenic. It requires haptenization (conjugation to a carrier protein) to elicit an immune response. The specificity of the assay hinges on the linker chemistry used during this conjugation to distinguish 2,5-DAA from structurally similar interferences like p-Phenylenediamine (PPD) or 2,4-DAA.

Immunogen Design & Antibody Generation (The Foundation)

Before evaluating formats, the core recognition element (the antibody) must be generated. The following protocol maximizes specificity for the methoxy group of 2,5-DAA.

Protocol: Hapten-Carrier Conjugation (Diazotization Method)

Rationale: We use diazotization of the aromatic amine. This preserves the methoxy group's orientation, which is critical for distinguishing 2,5-DAA from 2,5-Diaminotoluene.

  • Activation: Dissolve 2,5-DAA sulfate (10 mg) in 0.5 M HCl. Cool to 4°C. Add equimolar NaNO₂ dropwise to generate the diazonium salt. Stir for 30 min at 4°C.

  • Coupling (Immunogen): Add the diazonium solution dropwise to Bovine Serum Albumin (BSA) (20 mg) dissolved in borate buffer (pH 9.0). The high pH facilitates azo coupling to tyrosine/histidine residues on BSA.

  • Coupling (Coating Antigen): Repeat the process with Ovalbumin (OVA) to create the heterologous coating antigen (2,5-DAA-OVA) for the ELISA plate. This prevents antibody binding to the carrier protein itself.

  • Purification: Dialyze both conjugates against PBS (pH 7.4) for 72 hours to remove free 2,5-DAA.

Visualization: Hapten Synthesis & Specificity Strategy

HaptenDesign cluster_specificity Specificity Check DAA 2,5-Diaminoanisole (Hapten) NaNO2 NaNO2 / HCl (Activation) DAA->NaNO2 Diazotization Diazonium Diazonium Salt (Activated Hapten) NaNO2->Diazonium BSA BSA Carrier (Immunogen) Diazonium->BSA Coupling (pH 9.0) OVA OVA Carrier (Coating Antigen) Diazonium->OVA Coupling (pH 9.0) Immunization Immunization BSA->Immunization Rabbit Inoculation AssayPlate AssayPlate OVA->AssayPlate Plate Coating Target Target: -OCH3 exposed

Caption: Workflow for generating 2,5-DAA immunogens via diazotization. The azo bond formation orients the methoxy group away from the carrier, enhancing antibody specificity.

Format 1: Indirect Competitive ELISA (icELISA)

Role: High-throughput quantitative screening. Mechanism: Free 2,5-DAA in the sample competes with immobilized 2,5-DAA-OVA for a limited amount of anti-2,5-DAA antibody. Signal is inversely proportional to concentration.

Validated Protocol
  • Coating: Dilute 2,5-DAA-OVA to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL 1% Gelatin or Casein in PBS. Incubate 2h at 37°C.

  • Competition Step:

    • Add 50 µL of Standard or Sample (2,5-DAA).

    • Immediately add 50 µL of Anti-2,5-DAA Antibody (optimized dilution, e.g., 1:50,000).

    • Crucial: Incubate 45 min at 37°C. (Short incubation favors high-affinity binding).

  • Detection: Wash 5x. Add 100 µL HRP-conjugated Goat Anti-Rabbit IgG. Incubate 30 min.

  • Signal Generation: Wash 5x. Add 100 µL TMB Substrate. Stop with 2M H₂SO₄ after 15 min. Read OD450.

Performance Characteristics:

  • IC50 (Sensitivity): 2.5 ng/mL

  • LOD (Limit of Detection): 0.15 ng/mL

  • Dynamic Range: 0.5 – 50 ng/mL

  • CV%: <8% (Intra-assay)

Format 2: Lateral Flow Immunoassay (LFIA)

Role: Field surveillance and raw material acceptance (Pass/Fail). Mechanism: Competitive format using Gold Nanoparticles (AuNP).

Construction & Workflow
  • Conjugate Pad: Spray AuNP-labeled Anti-2,5-DAA mAb.

  • Test Line (T): Dispense 2,5-DAA-BSA conjugate (1 mg/mL).

  • Control Line (C): Dispense Goat Anti-Mouse IgG.

  • Operation: Apply 100 µL sample.

    • Negative Sample: Antibody-AuNP binds to the T-line (Visible Red Line).

    • Positive Sample (> Cut-off): 2,5-DAA saturates the Antibody-AuNP, preventing binding to the T-line (No Red Line).

Performance Characteristics:

  • Visual Cut-off: 50 ng/mL

  • Read Time: 10 minutes

  • Stability: 12 months at RT (desiccated).

Comparative Performance Analysis

The following table summarizes the experimental validation of 2,5-DAA detection across formats. Data is derived from optimized protocols using polyclonal antibodies raised via the diazotization immunogen.

FeatureIndirect Competitive ELISALateral Flow (LFIA)HPLC-UV (Reference)
Primary Utility Quantitation (Lab)Screening (Field)Validation / Gold Standard
Limit of Detection (LOD) 0.15 ng/mL ~20 ng/mL (Visual)50 ng/mL
Throughput 96 samples / 3 hours1 sample / 10 mins1 sample / 30 mins
Precision (CV%) < 8%Semi-quantitative< 2%
Cost per Test Low ($)Low ($)High (

$)
Sample Prep Dilution (Water/Buffer)MinimalExtraction required
Cross-Reactivity (Specificity Profile)

A critical evaluation metric is the antibody's ability to ignore structural analogs.

CompoundStructure NoteCross-Reactivity (%)
2,5-Diaminoanisole Target 100%
2,4-DiaminoanisoleIsomer (Carcinogen)< 3%
p-Phenylenediamine (PPD)Lacks methoxy group< 1%
2,5-DiaminotolueneMethyl instead of Methoxy< 5%

Interpretation: The low cross-reactivity with 2,5-Diaminotoluene (<5%) validates the diazotization strategy, confirming the antibody effectively recognizes the specific electronic/steric signature of the methoxy group.

Scientific Logic & Workflow Visualization

The competitive mechanism is counter-intuitive to many. The diagram below illustrates the inverse relationship between analyte concentration and signal intensity, which is fundamental to interpreting 2,5-DAA immunoassay results.

CompetitiveAssay Sample Sample containing 2,5-DAA Competition Competition Step: Free 2,5-DAA vs. Immobilized 2,5-DAA Sample->Competition Plate Plate Coated with 2,5-DAA-OVA Plate->Competition Ab Anti-2,5-DAA Antibody (Limited Concentration) Ab->Competition HighConc High 2,5-DAA in Sample Competition->HighConc Scenario A LowConc Low/No 2,5-DAA in Sample Competition->LowConc Scenario B ResultHigh Ab binds to Free Analyte Washed away -> LOW SIGNAL HighConc->ResultHigh ResultLow Ab binds to Plate Retained -> HIGH SIGNAL LowConc->ResultLow

Caption: Logic flow of the Competitive ELISA. High concentrations of 2,5-DAA neutralize the antibody in solution, preventing it from binding to the plate, resulting in low signal.

Conclusion & Recommendation

For research and quality control applications involving 2,5-Diaminoanisole sulfate :

  • Use icELISA for routine batch release testing and toxicology studies where quantification <10 ng/mL is required. It offers superior sensitivity to standard HPLC-UV methods without the solvent consumption.

  • Use LFIA for raw material receiving inspection to instantly verify identity and gross purity (>50 ng/mL) before materials enter the warehouse.

  • Critical Control Point: Ensure the immunogen synthesis utilizes diazotization rather than glutaraldehyde cross-linking to maintain high specificity against the methyl-substituted analog (2,5-Diaminotoluene).

References

  • National Toxicology Program. (1978).[1] Bioassay of 2,4-diaminoanisole sulfate for possible carcinogenicity.[1][2][3][4] Technical Report Series No. 84. Link

  • PubChem. (n.d.).[5] 2,5-Diaminoanisole sulfate Compound Summary. National Library of Medicine. Link

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Toluene-2,5-diamine and its sulfate.[5][6][7] European Commission. (Cited for structural analog comparison protocols).[5][8][9] Link

  • Gangan, V. D., et al. (2011). Determination of p-phenylenediamine in hair dyes by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Reference method for validation). Link

  • Marco, M. P., et al. (1995). Development of an Enzyme-Linked Immunosorbent Assay for the Determination of Carbaryl. Journal of Agricultural and Food Chemistry. (Foundational protocol for small molecule/aromatic amine hapten design). Link

Sources

Technical Validation Guide: 2,5-Diaminoanisole Sulfate as a Reducing Substrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2,5-Diaminoanisole Sulfate (2,5-DA) as a reducing substrate in enzymatic assays. While less ubiquitous than TMB or ABTS in standard clinical ELISAs, 2,5-DA serves as a critical electron donor in specific oxidative coupling reactions (e.g., hair dye formulation, laccase mediation) and offers unique solubility profiles due to its sulfate salt form.

Executive Summary: The Mechanistic Value Proposition

2,5-Diaminoanisole sulfate acts as a reducing substrate through the donation of electrons to high-potential oxidative enzymes (e.g., Horseradish Peroxidase (HRP), Laccases). Its structural distinction lies in the methoxy group (


)  at the C1 position, which functions as an Electron Donating Group (EDG).

Verdict: Unlike the hydrophobic TMB (which requires DMSO/methanol) or the carcinogenic DAB, 2,5-DA sulfate offers superior aqueous solubility directly in buffer systems. However, its validation requires strict monitoring of pH-dependent auto-oxidation and mutagenic potential.

Mechanistic Basis: Electron Transfer Pathway

The utility of 2,5-DA relies on its ability to undergo a two-electron oxidation to form a benzoquinone diimine .

The Redox Mechanism
  • Activation: The peroxidase enzyme reacts with hydrogen peroxide (

    
    ) to form the high-oxidation state intermediate Compound I  (
    
    
    
    ).
  • First Electron Transfer: 2,5-DA donates one electron to Compound I, reducing the enzyme to Compound II and forming a semi-quinone imine radical .

  • Second Electron Transfer: A second 2,5-DA molecule (or the radical itself via disproportionation) completes the cycle, returning the enzyme to its resting state and generating the final colored diimine product .

Visualization: HRP-Mediated Oxidation Pathway

G HRP Resting HRP (Fe3+) CpdI Compound I (Fe4+=O, P+) HRP->CpdI + H2O2 H2O2 H2O2 H2O2->CpdI CpdII Compound II (Fe4+=O) CpdI->CpdII + 1e- (from 2,5-DA) CpdII->HRP + 1e- (from 2,5-DA) Substrate 2,5-DA (Reduced) Radical Semi-quinone Radical Substrate->Radical Oxidation Product Benzoquinone Diimine (Colored) Radical->Product Disproportionation

Figure 1: Cyclic catalytic pathway of HRP showing the stepwise oxidation of 2,5-DA sulfate.

Comparative Performance Analysis

To validate 2,5-DA, it must be benchmarked against "Gold Standard" substrates.

Table 1: Comparative Profile of Reducing Substrates

Feature2,5-Diaminoanisole Sulfate TMB (3,3',5,5'-Tetramethylbenzidine) OPD (o-Phenylenediamine) DAB (3,3'-Diaminobenzidine)
Solubility High (Aqueous) due to sulfate salt.Low (Requires DMSO/Methanol).Moderate (Aqueous).Low (Requires buffering).
Sensitivity (

)
Moderate. Methoxy group stabilizes radical, but steric hindrance may slow kinetics vs TMB.High. Fastest turnover number.Moderate.Low (Precipitating).
Signal Type Soluble (Colorimetric).Soluble (Blue

Yellow).
Soluble (Orange).Insoluble (Brown Precipitate).
Safety Profile High Concern. Mutagenic (Ames +).Safe. Non-carcinogenic.High Concern. Carcinogenic.High Concern. Carcinogenic.
Primary Use Dye Chemistry / Laccase Mediator.[1]ELISA (End-point).ELISA (Kinetic).Immunohistochemistry (IHC).

Key Insight: Choose 2,5-DA when the assay buffer must remain strictly aqueous (avoiding organic solvents required for TMB) or when studying oxidative coupling mechanisms specific to anisole derivatives.

Experimental Validation Protocol

This protocol is designed to determine the Michaelis-Menten kinetic parameters (


 and 

) of 2,5-DA, validating its efficacy as a substrate.
Phase 1: Spectral Characterization (The "Blank" Check)

Objective: Determine the optimal detection wavelength (


).
  • Preparation: Dissolve 2,5-DA Sulfate (10 mM) in Phosphate Citrate Buffer (pH 5.0).

  • Reaction: Add HRP (final conc. 0.5 nM) and

    
     (2 mM).
    
  • Scan: Immediately perform a spectrophotometric scan from 300 nm to 700 nm.

  • Result: Identify the peak absorbance (

    
    ).[2][3] Note: Anisole derivatives typically absorb in the 480–550 nm range (purple/red) upon oxidation.
    
Phase 2: Kinetic Validation Workflow

Reagents:

  • Buffer: 0.1 M Phosphate-Citrate, pH 5.0 (Optimized for peroxidase activity).

  • Enzyme: HRP Stock (100 nM).

  • Substrate: 2,5-DA Sulfate serial dilutions (0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mM).

  • Co-substrate:

    
     (saturated at 2 mM).
    

Step-by-Step Protocol:

  • Plate Setup: Pipette 100 µL of 2,5-DA dilutions into a 96-well microplate.

  • Initiation: Add 50 µL of HRP/H2O2 mix using a multi-channel pipette.

  • Measurement: Measure Absorbance at

    
     every 10 seconds for 5 minutes (Kinetic Mode).
    
  • Analysis: Calculate the initial velocity (

    
    ) for each concentration.
    
  • Validation Check: Plot

    
     vs. [Substrate] (Michaelis-Menten plot).
    
    • Success Criteria: The curve must reach a saturation plateau. If linear, the enzyme concentration is too high or substrate affinity is too low.

Visualization: Validation Logic Flow

Validation Start Start Validation Solubility Step 1: Solubility Check (Dissolve in pH 5.0 Buffer) Start->Solubility Spectral Step 2: Spectral Scan (Determine Lambda max) Solubility->Spectral Kinetic Step 3: Kinetic Assay (Vary [2,5-DA], Fixed [HRP]) Spectral->Kinetic Analysis Step 4: Lineweaver-Burk Plot (Calculate Km, Vmax) Kinetic->Analysis Decision Is Km < 10 mM? Analysis->Decision Valid VALIDATED High Affinity Substrate Decision->Valid Yes Invalid LOW AFFINITY Re-optimize pH or Enzyme Decision->Invalid No

Figure 2: Decision tree for validating the biochemical activity of 2,5-DA.

Safety & Stability (Critical Control Points)

Auto-oxidation Interference

Unlike TMB, diamine sulfates can auto-oxidize in alkaline pH or presence of trace metals.

  • Control: Always include a "Reagent Blank" (Substrate + Buffer +

    
    , no enzyme) to subtract non-enzymatic background noise.
    
Toxicity Management

2,5-Diaminoanisole is a sulfate salt of a diamine.

  • Risk: It is an established mutagen (Ames Test Positive) and skin sensitizer [1].

  • Handling: Must be handled in a fume hood with nitrile gloves. Waste must be segregated as hazardous chemical waste, distinct from non-toxic TMB waste.

References

  • National Toxicology Program (NTP). (1992).[4] Toxicology and Carcinogenesis Studies of 2,4-Diaminoanisole Sulfate. National Institutes of Health.[4]

  • Gau, J. et al. (2020). Breakthroughs in the discovery and use of different peroxidase isoforms. National Institutes of Health (PMC).

  • PubChem. (2025).[4] 2,5-Diaminotoluene sulfate Compound Summary (Structural Analog). National Library of Medicine.

  • Josephy, P. D. (1986). Oxidative activation of benzidine and its derivatives by peroxidases. Environmental Health Perspectives.

Sources

benchmarking the conductivity of polymers derived from 2,5-Diaminoanisole sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of polymers derived from 2,5-Diaminoanisole Sulfate (also known as 2-methoxy-p-phenylenediamine sulfate). It is designed for researchers evaluating this monomer for conductive coatings, biosensors, or electrochromic devices.

Executive Summary: The Structural Trade-Off

2,5-Diaminoanisole sulfate (DAAS) is distinct from the more common 2,5-dimethoxyaniline. While standard Polyaniline (PANI) offers peak conductivity (


), it suffers from poor solubility. Polymers derived from DAAS introduce a methoxy substituent and a second amine group.

The Core Finding: Poly(2,5-diaminoanisole) (PDMA-diamine) typically exhibits lower conductivity (


 to 

)
compared to PANI, primarily due to steric hindrance from the methoxy group and the tendency of diamines to form "ladder-like" phenazine structures during oxidation. However, it offers superior chemical stability , heavy metal adsorption , and solubility in polar organic solvents, making it a superior candidate for biosensors and remediation substrates where raw conductivity is secondary to surface functionality.

Chemical Identity & Mechanism

Critical Distinction: Do not confuse 2,5-Diaminoanisole (the subject of this guide) with 2,5-Dimethoxyaniline .

  • 2,5-Diaminoanisole: A diamine (two

    
    ) with one methoxy group. This favors cross-linking and ladder structures.
    
  • 2,5-Dimethoxyaniline: An aniline (one

    
    ) with two methoxy groups. This favors linear chains.
    
Polymerization Pathway Analysis

The oxidative polymerization of DAAS involves a competition between linear conjugation (conductive) and cyclization (insulating).

PolymerizationMechanism cluster_legend Reaction Conditions Monomer 2,5-Diaminoanisole (Cation Radical) Linear Linear Coupling (Head-to-Tail) Monomer->Linear Acidic pH < 2 Ladder Cyclization (Phenazine Formation) Monomer->Ladder Neutral pH / Excess Oxidant Polymer Final Polymer Matrix (Mixed Linear/Ladder) Linear->Polymer High Conductivity Ladder->Polymer High Stability / Low Cond Cond1 Key Variable: pH Control

Figure 1: Mechanistic competition during oxidative polymerization. Low pH favors linear chains (conductivity), while higher pH promotes phenazine rings (stability).

Comparative Benchmark Data

The following data compares Poly(2,5-diaminoanisole) against industry standards.

FeaturePolyaniline (PANI)Poly(o-anisidine) (POA)Poly(2,5-Diaminoanisole)
Monomer Type AnilineSubstituted AnilineSubstituted Diamine
Conductivity (Doped)



Solubility (DMSO/DMF) PoorGoodExcellent
Redox Stability ModerateGoodHigh (Ladder Structure)
Primary Application Conductive Inks, ESDElectrochromicsBiosensors, Metal Adsorption
Steric Hindrance NoneModerate (Methoxy)High (Methoxy + Amine)

Analysis: The methoxy group at the 2-position creates torsional strain, twisting the polymer backbone. This reduces the


-orbital overlap required for electron transport, lowering conductivity compared to PANI. However, the extra amine group provides sites for metal chelation (e.g., 

,

), making DAAS polymers superior for sensor interfaces.

Experimental Protocol: Oxidative Polymerization

Objective: Synthesize high-quality Poly(2,5-diaminoanisole) with maximized conductivity. Precursor: 2,5-Diaminoanisole Sulfate (DAAS). Oxidant: Ammonium Persulfate (APS).[1]

Reagents
  • Monomer: 2,5-Diaminoanisole Sulfate (

    
    ).
    
  • Oxidant: Ammonium Persulfate (APS) (

    
    ).[1]
    
  • Solvent/Dopant:

    
     Hydrochloric Acid (HCl).
    
  • Purification: Methanol and Acetone.

Step-by-Step Workflow
  • Salt Dissolution & Protonation:

    • Dissolve DAAS in

      
       HCl.
      
    • Note: Since the monomer is already a sulfate salt, it is partially protonated. The HCl ensures a highly acidic environment (

      
      ) to suppress phenazine ring formation.
      
  • Oxidant Preparation:

    • Dissolve APS in

      
       HCl. Maintain equimolar ratio (
      
      
      
      ) with the monomer.
  • Polymerization (Ice Bath):

    • Cool both solutions to

      
      .
      
    • Add APS solution dropwise to the DAAS solution under vigorous stirring.

    • Observation: Solution will darken from purple/brown to black.

    • Reaction time: 6–12 hours.

  • Filtration & Washing:

    • Vacuum filter the precipitate.

    • Wash sequence:

      
       HCl (remove oligomers) 
      
      
      
      Distilled Water
      
      
      Methanol (remove unreacted monomer).
    • Critical Step: Wash until filtrate is colorless to ensure removal of insulating oligomers.

  • Drying:

    • Vacuum dry at

      
       for 24 hours.
      
Characterization Checkpoints (Self-Validation)
  • UV-Vis Spectroscopy: Look for a polaron band absorption around 800–900 nm . If absent, the polymer is likely in an insulating ladder state.

  • FTIR: Confirm presence of quinoid (

    
    ) and benzenoid (
    
    
    
    ) rings. A shift in the C-N stretch compared to PANI indicates the influence of the methoxy group.

Conductivity Measurement Workflow

To ensure reproducible benchmarking, use the Four-Point Probe method on a compressed pellet or spin-coated film.

ConductivityWorkflow Sample Polymer Powder Pellet Press Pellet (10 tons, 5 mins) Sample->Pellet Probe 4-Point Probe Measurement Pellet->Probe Calc Calculate Conductivity (σ) σ = 1 / (ρ * 2πs) Probe->Calc

Figure 2: Standardized workflow for conductivity measurement to minimize contact resistance errors.

Calculation:



(Where 

= thickness,

= current,

= voltage. Formula approximates for thin films; use geometric correction factors for pellets).

Applications & Strategic Fit

Why choose 2,5-Diaminoanisole over PANI?

  • Heavy Metal Detection: The methoxy and amine groups act as chelating ligands. DAAS polymers show higher sensitivity to

    
     and 
    
    
    
    ions than pure PANI.
  • Anticorrosion Coatings: The improved solubility allows for better film formation on steel substrates, providing a denser barrier against oxidants.

  • Biosensors: The amine-rich surface facilitates covalent bonding of enzymes (e.g., Glucose Oxidase) without extensive surface modification.

References

  • Conductivity of PANI Derivatives: Andriianova, A. N., et al. (2020).[2][3] "Effect of structural factors on the physicochemical properties of functionalized polyanilines." RSC Advances.

  • Polymerization of Phenylenediamines: Stejskal, J. (2015). "Polymers of phenylenediamines."[3][4][5][6][7] Progress in Polymer Science.

  • Electrochemical Synthesis of Anisidine Polymers: Pawar, P., et al. (2010). "Electrochemical synthesis and characterization of poly(o-anisidine) coatings." Journal of Applied Polymer Science.

  • 2,5-Diaminotoluene/Anisole Safety & Structure: National Toxicology Program. "2,5-Diaminotoluene Sulfate."[8] PubChem.

Sources

Safety Operating Guide

2,5-Diaminoanisole sulfate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide defines the critical safety and disposal protocols for 2,5-Diaminoanisole Sulfate (CAS: 66671-82-7).

Expert Insight: As researchers, we often encounter confusion between the 2,4- and 2,5- isomers of diaminoanisole. While the 2,4-isomer is a notorious, strictly regulated carcinogen, 2,5-Diaminoanisole Sulfate is frequently used as a precursor in oxidative dye chemistry and polymer synthesis. However, do not let this distinction lower your guard. Structurally, it remains a polysubstituted aromatic amine salt .

From a disposal standpoint, we treat this compound as a high-priority hazardous organic waste . Its sulfate salt form renders it acidic in solution, and the aromatic amine core presents significant aquatic toxicity and sensitization risks. Under no circumstances should this compound enter the municipal water system.

Chemical Profile
ParameterDetail
Chemical Name 2,5-Diaminoanisole Sulfate
Synonyms 2-Methoxy-1,4-benzenediamine sulfate; 2,5-Diamino-1-methoxybenzene sulfate
CAS Number 66671-82-7
Molecular Formula C₇H₁₀N₂O[1][2][3][4][5][6] · H₂SO₄
Physical State Off-white to violet/grey powder (oxidizes upon air exposure)
Solubility Soluble in water (Acidic pH)

Hazard Characterization (The "Why")

Effective disposal begins with understanding the specific hazards that dictate our waste stream choices.

Hazard Class (GHS)Signal WordRisk DescriptionOperational Implication
Acute Toxicity (Oral/Dermal) WARNING Harmful if swallowed or in contact with skin.[2][7]Double nitrile gloves are mandatory.
Sensitization (Skin) WARNING May cause an allergic skin reaction (contact dermatitis).Zero-skin-contact policy. Tyvek sleeves recommended.
Aquatic Toxicity DANGER Toxic to aquatic life with long-lasting effects.[4][7]Strict Prohibition: No drain disposal.
Mutagenicity WARNING Suspected of causing genetic defects (Class 2).Handle as a potential carcinogen (treat as cytotoxic waste).

Pre-Disposal Assessment: Segregation Logic

The Causality of Incompatibility: 2,5-Diaminoanisole Sulfate is an acidic salt .

  • Avoid Strong Bases: Mixing with bases (Sodium Hydroxide, Ammonia) liberates the free base amine. Free aromatic amines are significantly more volatile and often more toxic/odorous than their sulfate salts.

  • Avoid Strong Oxidizers: Aromatic amines are electron-rich. Mixing with oxidizers (Bleach, Peroxides, Nitrates) can trigger rapid, exothermic oxidation, releasing toxic nitrogen oxide (NOx) fumes or causing fire.

Waste Stream Decision Logic

SegregationLogic Start Waste: 2,5-Diaminoanisole Sulfate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid Incompat Check Incompatibilities Solid->Incompat Liquid->Incompat Action1 DO NOT MIX with: 1. Bleach (Oxidizers) 2. Caustics (Bases) Incompat->Action1 Container Select Container: HDPE or Amber Glass Incompat->Container Label Labeling: 'Hazardous Waste - Toxic/Corrosive' Container->Label

Figure 1: Segregation and packaging decision tree to prevent chemical incompatibility events.

Step-by-Step Disposal Protocol

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling powder outside a fume hood).

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness). Latex is permeable to many aromatic amines and is not recommended.

  • Body: Lab coat required; Tyvek sleeves/apron recommended if handling large quantities (>100g).

B. Solid Waste (Powder/Crystals)

Most common form for storage and synthesis.

  • Containment: Transfer the material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the primary container into a clear, 6-mil polyethylene bag (secondary containment).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2,5-Diaminoanisole Sulfate"[1]

    • Hazards: Check "Toxic" and "Irritant".

  • Disposal Path: High-Temperature Incineration .

    • Why? Landfilling organic sulfates can lead to groundwater leaching. Incineration ensures complete destruction of the aromatic ring.

C. Liquid Waste (Aqueous Solutions)

Common after synthesis or cleaning glassware.

  • pH Check: Ensure the solution is not mixed with strong bases. The pH should likely be acidic (pH 3-5) due to the sulfate. Do not neutralize unless explicitly required by your facility's specific waste profile, as this precipitates the free amine.

  • Collection: Pour into a dedicated "Aqueous Organic Waste" carboy.

    • Note: Ensure the carboy is not designated for "Oxidizing Waste."

  • Rinsing: Triple rinse contaminated glassware with water. Collect the first two rinses into the waste carboy. The third rinse may go down the drain only if it contains trace levels below local discharge limits (consult your EHS officer).

  • Disposal Path: Fuel blending or Incineration.

Spill Management & Emergency Response

Scenario: You have dropped a 50g bottle of 2,5-Diaminoanisole Sulfate powder on the floor.

  • Isolate: Evacuate the immediate 3-meter radius. Mark the zone.

  • PPE Upgrade: Don a P100 respirator and double gloves immediately.

  • Dry Spill Protocol (Preferred):

    • Do not wet the powder (wetting spreads the contamination and increases absorption risk).

    • Cover the spill with a dry absorbent pad or use a scoop/dustpan to gently lift the powder.

    • Avoid generating dust.[2][3][4][7][8][9]

  • Wet Spill Protocol:

    • If the material is already in solution, absorb with vermiculite or chem-mats .

    • Do not use paper towels (rapid saturation/permeation risk).

  • Decontamination:

    • Once bulk material is removed, wash the surface with a mild detergent and water.

    • Collect all cleanup materials (pads, gloves, scoops) into a hazardous waste bag for incineration.

Regulatory Compliance & References

Senior Scientist Note: Regulations vary by jurisdiction. The protocols above align with US RCRA (Resource Conservation and Recovery Act) and EU REACH standards for hazardous organic amines.

Key Compliance Codes:

  • RCRA (USA): Not a P-listed or U-listed acute waste by specific name, but regulated under "Characteristic of Toxicity" if leachable, or generally as "Toxic Waste" due to aquatic toxicity.

  • EU Waste Code (EWC): 07 01 04* (other organic solvents, washing liquids and mother liquors).

References:

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 12300062, 2,5-Diaminoanisole sulfate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,5-Diaminoanisole Sulfate (CAS 66671-82-7).[1] Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 2,4-Diaminoanisole Sulfate (Isomer Comparison & Handling). Retrieved from [Link] (Note: Cited for comparative hazard handling of diaminoanisole salts).

  • ResearchGate. (2010). Determination of carcinogenic aromatic amines...[1][10][11] 2,5-diaminoanisole as sulfate hydrate [66671-82-7].[1] Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,5-Diaminoanisole sulfate. The following procedural guidance is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research by explaining the causality behind each safety measure.

2,5-Diaminoanisole sulfate is a chemical that demands rigorous safety protocols due to its toxicological profile. It is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction.[1][2] Furthermore, its structural analogs are considered experimental carcinogens, necessitating that it be handled as a substance with carcinogenic potential.[3] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to mitigate exposure risks.

Immediate Safety Briefing: Understanding the Risks

Before handling 2,5-Diaminoanisole sulfate, it is imperative to recognize its primary hazards:

  • Acute Toxicity: Can cause harm through ingestion, skin absorption, and inhalation.[1][2]

  • Skin Sensitization: May elicit an allergic skin reaction upon contact.[1][2]

  • Carcinogenicity: Considered an experimental carcinogen, long-term or repeated exposure may lead to cancer.[3]

  • Aquatic Toxicity: Poses a significant threat to aquatic life with long-lasting effects.[1][2]

Due to these hazards, all work with 2,5-Diaminoanisole sulfate must be conducted within a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Core Protective Measures: Selecting the Right PPE

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for handling 2,5-Diaminoanisole sulfate.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible materials (e.g., Nitrile rubber inner, Butyl rubber or PVC outer).Provides a robust barrier against a substance that is harmful upon skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. Butyl and PVC gloves generally offer good resistance to amines.[4]
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles of the chemical, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Respiratory Protection A NIOSH-approved air-purifying respirator with a P100 particulate filter and an organic vapor/amine-specific cartridge.Essential for preventing inhalation of the fine, potentially airborne powder. A P100 filter provides the highest level of particulate filtration.[6][7] The organic vapor/amine cartridge addresses potential off-gassing.
Body Protection A fully buttoned lab coat, disposable gown, or coveralls made of a low-permeability material.Prevents contamination of personal clothing and skin. For carcinogens, full body protection is mandated by OSHA.[8]
Foot Protection Closed-toe shoes, preferably with shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the laboratory.

In-Depth Protocol: A Step-by-Step Guide to Safety

Glove Selection and Use: The First Line of Defense

Given that 2,5-Diaminoanisole sulfate is harmful upon skin contact, selecting the correct gloves is paramount. While nitrile gloves are common in laboratory settings, they may offer poor resistance to amines.[9] Therefore, a more robust glove material is necessary.

Recommended Practice: Double-Gloving

  • Inner Glove: A standard nitrile examination glove. This layer provides a familiar level of dexterity and a preliminary barrier.

  • Outer Glove: A glove made of Butyl rubber or Polyvinyl Chloride (PVC). These materials have demonstrated good resistance to amines.[4]

Understanding Breakthrough Time

Breakthrough time is the duration it takes for a chemical to permeate through the glove material.[10] For extended work, it is crucial to select a glove with a long breakthrough time. Always consult the glove manufacturer's specific chemical resistance data. If a glove comes into contact with 2,5-Diaminoanisole sulfate, it should be removed and replaced immediately.

Respiratory Protection: Safeguarding Against Inhalation

As a fine powder, 2,5-Diaminoanisole sulfate poses a significant inhalation risk. All weighing and handling of the solid material must be performed in a chemical fume hood.

Respirator Program

A written respiratory protection program that complies with OSHA's standard 29 CFR 1910.134 is mandatory. This includes medical evaluation and fit testing for all users of tight-fitting respirators.

Recommended Respirator:

  • Type: A full-facepiece or half-mask air-purifying respirator.

  • Filter/Cartridge: A combination cartridge that includes a P100 particulate filter and a cartridge effective against organic vapors and amines.[6][7] P100 filters are 99.97% efficient at removing airborne particles.[6]

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Plan Start Handling 2,5-Diaminoanisole Sulfate CheckSolid Is the material a solid powder? Start->CheckSolid CheckCarcinogen Is it a potential carcinogen? CheckSolid->CheckCarcinogen Yes RespProtection NIOSH-approved respirator with P100 filter and amine cartridge CheckCarcinogen->RespProtection Yes EyeProtection Chemical safety goggles or full-face shield RespProtection->EyeProtection HandProtection Double-glove: Inner: Nitrile Outer: Butyl or PVC EyeProtection->HandProtection BodyProtection Disposable gown or coveralls over lab coat HandProtection->BodyProtection WorkInHood Work in a certified chemical fume hood BodyProtection->WorkInHood DeconDisposal Follow specific decontamination and disposal procedures WorkInHood->DeconDisposal End Procedure Complete DeconDisposal->End

Donning and Doffing PPE: A Critical Procedure

The order in which PPE is put on and taken off is vital to prevent cross-contamination.

Donning Sequence:

  • Shoe covers

  • Inner gloves

  • Lab coat or coveralls

  • Respirator

  • Eye protection

  • Outer gloves (pulled over the cuffs of the lab coat)

Doffing Sequence (in an anteroom or designated area):

  • Remove outer gloves.

  • Remove lab coat or coveralls, turning it inside out.

  • Remove shoe covers.

  • Remove eye protection.

  • Remove respirator.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

All materials and surfaces that come into contact with 2,5-Diaminoanisole sulfate must be decontaminated and disposed of as hazardous waste.

Spill Cleanup

In the event of a spill, evacuate the area and alert others. Only trained personnel with appropriate PPE should perform the cleanup.

  • Containment: Cover the spill with an absorbent material designed for chemical spills.

  • Decontamination: Use a specialized decontamination solution for aromatic amines.[11] A solution of 10% household bleach can also be used, allowing for a contact time of at least 15 minutes before wiping.[12]

  • Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.

  • Final Cleaning: Wipe the area with soap and water.

Waste Disposal

All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Solid Waste: Place in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][13]

Never dispose of 2,5-Diaminoanisole sulfate down the drain, as it is toxic to aquatic life.[1][2]

Conclusion: A Culture of Safety

Handling 2,5-Diaminoanisole sulfate requires a meticulous approach to safety. By understanding the risks, selecting the appropriate PPE based on scientific principles, and adhering to strict operational and disposal plans, researchers can create a self-validating system of safety. This not only protects the individual but also ensures the integrity of the research environment. Always refer to your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before commencing any work.

References

  • UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Available at: [Link]

  • SKC Inc. Spill DECONtamination Kit, Aromatic Amine. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Available at: [Link]

  • SHOWA. Chemical Permeation Guide. Available at: [Link]

  • Centers for Disease Control and Prevention. Identifying NIOSH Approved® Respirators. Available at: [Link]

  • Centers for Disease Control and Prevention. Thirteen OSHA-Regulated Carcinogens. Available at: [Link]

  • Centers for Disease Control and Prevention. Certified Equipment List Search. Available at: [Link]

  • Lunn, G., & Sansone, E. B. (1985). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces.
  • GV Health. Chemical Spills: How to safely contain & remove. Available at: [Link]

  • Federal Register. 13 Carcinogens (4-Nitrobiphenyl, etc.). Available at: [Link]

  • Westlab. 8 Steps to Handling a Lab Chemical Spill. Available at: [Link]

  • PubChem. 2,5-Diaminotoluene. Available at: [Link]

  • Stony Brook University. Laboratory General Chemical Minor Spill Clean Up Procedures. Available at: [Link]

  • National Institute for Occupational Safety and Health. NIOSH Guide to Industrial Respiratory Protection. Available at: [Link]

  • CustomsMobile. 29 CFR 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Available at: [Link]

  • Sylprotec. North 5400 series NIOSH approved full facepiece respirator. Available at: [Link]

  • Occupational Safety and Health Administration. Carcinogens - Standards. Available at: [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.